molecular formula C8H9NO2 B021276 5-Ethylpicolinic acid CAS No. 770-08-1

5-Ethylpicolinic acid

Cat. No.: B021276
CAS No.: 770-08-1
M. Wt: 151.16 g/mol
InChI Key: SHCDHIRSCJOUBW-UHFFFAOYSA-N
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Description

5-Ethylpicolinic acid is a high-purity organic compound belonging to the class of pyridine carboxylic acids, specifically functioning as a picolinic acid derivative. This scaffold is of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the development of novel enzyme inhibitors and other biologically active molecules. Pyridine carboxylic acid isomers are renowned for their ability to interact with enzymatic targets through π-π stacking and hydrogen bonding, facilitated by the electron-deficient aromatic ring and the metal-chelating carboxylic acid group. Derivatives of picolinic acid are extensively researched for their potential across a wide range of therapeutic areas. The structural motif is a key feature in various experimental compounds investigated for antiviral, anti-inflammatory, and immunomodulatory activities. The ethyl substituent at the 5-position can be leveraged to fine-tune the compound's lipophilicity, steric properties, and overall pharmacokinetic profile, making it a critical intermediate for structure-activity relationship (SAR) studies. Researchers utilize this chemical to design and synthesize new molecules aimed at inhibiting specific enzymes or modulating biological pathways. Key Research Applications: Medicinal Chemistry: A versatile precursor for the synthesis of complex molecules in drug discovery campaigns. Enzyme Inhibition: Serves as a core scaffold for developing potent inhibitors targeting various disease-relevant enzymes. Chemical Biology: Useful as a tool compound for probing biological mechanisms and protein-ligand interactions. Material Science: Acts as a ligand for metal chelation and the synthesis of advanced organic materials. Please Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCDHIRSCJOUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227814
Record name Picolinic acid, 5-ethyl-
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-08-1
Record name 5-Ethylpicolinic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=770-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinic acid, 5-ethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-ethyl-
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Foundational & Exploratory

Synthesis of 5-Ethylpicolinic Acid from 5-Ethyl-2-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Ethylpicolinic acid, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 5-ethyl-2-methylpyridine. The primary challenge in this transformation lies in the selective oxidation of the 2-methyl group over the 5-ethyl group. This document details the most viable synthetic strategies, including direct oxidation and a two-step approach involving ammoxidation followed by hydrolysis, presenting detailed experimental protocols and quantitative data to facilitate practical application.

Introduction

This compound is a substituted pyridine carboxylic acid of significant interest in the development of novel bioactive molecules. Its synthesis from 5-ethyl-2-methylpyridine requires a regioselective oxidation. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the alkyl substituents, particularly at the 2- and 4-positions, making them susceptible to oxidation.[1] However, controlling the oxidation to selectively target the methyl group while preserving the ethyl group is a key synthetic hurdle. This guide explores the methodologies to achieve this selective transformation.

Synthetic Pathways

Two principal strategies for the synthesis of this compound from 5-ethyl-2-methylpyridine have been identified: direct selective oxidation and a two-step synthesis via a nitrile intermediate.

Diagram of Synthetic Pathways

cluster_0 Direct Oxidation cluster_1 Two-Step Synthesis A 5-Ethyl-2-methylpyridine B This compound A->B Selective Oxidation (e.g., KMnO4) C 5-Ethyl-2-methylpyridine D 5-Ethyl-2-cyanopyridine C->D Ammoxidation E This compound D->E Hydrolysis

Caption: Overview of synthetic routes from 5-ethyl-2-methylpyridine to this compound.

Direct Oxidation with Potassium Permanganate

Direct oxidation of 5-ethyl-2-methylpyridine presents a more direct route, though achieving high selectivity can be challenging. Potassium permanganate (KMnO₄) is a potent oxidizing agent capable of converting alkyl groups on a pyridine ring to carboxylic acids.[2][3] The enhanced reactivity of the 2-methyl group offers a potential for selective oxidation under controlled conditions.

Experimental Protocol: Controlled Potassium Permanganate Oxidation

This protocol is adapted from general procedures for the selective oxidation of substituted pyridines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-ethyl-2-methylpyridine (1.0 eq.) in a mixture of pyridine and water (1:1 v/v).

  • Reaction Execution: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄) (2.0-2.5 eq.) in water portionwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the formation of the desired product and minimize over-oxidation.

  • Work-up: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of ethanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Isolation: Filter the reaction mixture to remove the MnO₂ precipitate and wash the filter cake with hot water. Combine the filtrate and washings.

  • Purification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Table 1: Quantitative Data for Direct Oxidation (Representative)

ParameterValueReference
Reactant Ratio (Substrate:KMnO₄)1 : 2.0-2.5General Procedure
Reaction Temperature0-10 °C (addition), RT (reaction)General Procedure
Typical Yield40-60%Estimated based on similar reactions
Purity (after recrystallization)>95%Expected
Two-Step Synthesis via Ammoxidation and Hydrolysis

This two-step approach offers a potentially more selective and higher-yielding route to this compound.

Diagram of the Two-Step Synthesis Workflow

cluster_0 Step 1: Ammoxidation cluster_1 Step 2: Hydrolysis A 5-Ethyl-2-methylpyridine B Reaction with NH3 and O2 (Vanadium Oxide Catalyst) A->B C 5-Ethyl-2-cyanopyridine B->C D 5-Ethyl-2-cyanopyridine E Basic or Acidic Hydrolysis D->E F This compound E->F

Caption: Workflow for the two-step synthesis of this compound.

Ammoxidation is an industrial process that converts methyl groups on aromatic rings to nitrile groups. This reaction is typically carried out in the vapor phase over a heterogeneous catalyst.

Experimental Protocol: Ammoxidation

  • Catalyst Preparation: Prepare a vanadium oxide-based catalyst, often promoted with other metal oxides, supported on a carrier like alumina or silica.

  • Reaction Setup: The reaction is performed in a fixed-bed flow reactor. The catalyst is packed into the reactor, which is heated to the desired temperature.

  • Reaction Execution: A gaseous feed mixture of 5-ethyl-2-methylpyridine, ammonia, and air (as the oxygen source) is passed through the heated catalyst bed.

  • Product Collection: The gaseous product stream is cooled to condense the liquid products, which primarily consist of 5-ethyl-2-cyanopyridine and water. Unreacted starting material and byproducts may also be present.

  • Purification: The crude 5-ethyl-2-cyanopyridine is separated from the aqueous layer and purified by distillation under reduced pressure.

Table 2: Quantitative Data for Ammoxidation (Representative)

ParameterValueReference
CatalystVanadium Oxide based[4]
Reaction Temperature350-450 °CIndustrial Practice
Reactant Molar Ratio (Substrate:NH₃:O₂)Varies, typically excess NH₃ and O₂Industrial Practice
Typical Yield70-85%Estimated based on similar industrial processes[5]

The nitrile group of 5-ethyl-2-cyanopyridine can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Experimental Protocol: Basic Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-ethyl-2-cyanopyridine (1.0 eq.) and an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the hydrolysis can be monitored by observing the cessation of ammonia evolution or by TLC/HPLC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of 3-4. The this compound will precipitate. Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Table 3: Quantitative Data for Hydrolysis (Representative)

ParameterValueReference
Reagent10-20% aq. NaOH[6][7]
Reactant Ratio (Nitrile:NaOH)1 : 2.0-3.0[6]
Reaction TemperatureReflux (approx. 100 °C)[6]
Typical Yield>90%[6][7]
Purity (after recrystallization)>98%Expected

Conclusion

The synthesis of this compound from 5-ethyl-2-methylpyridine can be achieved through either direct, controlled oxidation or a more selective two-step ammoxidation-hydrolysis sequence. While direct oxidation with potassium permanganate offers a shorter route, achieving high selectivity and yield can be challenging. The two-step pathway, although longer, provides a more robust and potentially higher-yielding method for obtaining high-purity this compound, making it a more suitable approach for large-scale synthesis in research and development settings. The choice of method will ultimately depend on the desired scale, purity requirements, and available equipment.

References

5-Ethylpicolinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Ethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs, such as picolinic acid and 5-methylpicolinic acid, is included for comparative purposes.

Chemical Structure and Identifiers

This compound, with the IUPAC name 5-ethylpyridine-2-carboxylic acid, is a derivative of pyridine. It features a carboxylic acid group at the 2-position and an ethyl group at the 5-position of the pyridine ring.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
IUPAC Name 5-ethylpyridine-2-carboxylic acid
Molecular Formula C8H9NO2[1]
SMILES CCC1=CC(=NC=C1)C(=O)O
InChI InChI=1S/C8H9NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11)
CAS Number 130513-35-4 (example, may not be assigned)

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPicolinic Acid (Analog)5-Methylpicolinic Acid (Analog)
Molecular Weight ( g/mol ) 151.16123.11[2]137.14
Melting Point (°C) Data not available136.5[2]164-166
Boiling Point (°C) Data not availableData not available317.1 (Predicted)
pKa Data not available5.32 (in water at 25°C)[3]1.11 (Predicted)
Solubility Data not availableVery soluble in water; sparingly soluble in benzene, chloroform, diethyl ether.[3]Data not available
LogP 1.4 (Predicted)0.72[2]1.1 (Predicted)

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the oxidation of 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline). This precursor is commercially available.

synthesis start 5-Ethyl-2-methylpyridine product This compound start->product Oxidation reagent Oxidizing Agent (e.g., KMnO4 or HNO3)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on the oxidation of alkylpyridines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water).

  • Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO4), to the solution. The reaction is typically exothermic, and the temperature should be controlled by external cooling.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the this compound.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as water or ethanol.

Structural Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed through a standard analytical workflow involving various spectroscopic and chromatographic techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_confirmation Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (1H and 13C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms hplc HPLC synthesis->hplc confirmation Structure & Purity Confirmed nmr->confirmation ir->confirmation ms->confirmation hplc->confirmation

Caption: General workflow for chemical characterization.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

    • Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Expected Signals (1H NMR): Signals corresponding to the aromatic protons on the pyridine ring, the carboxylic acid proton (typically a broad singlet at >10 ppm), and the ethyl group protons (a quartet and a triplet).

    • Expected Signals (13C NMR): Resonances for the carboxyl carbon (around 165-185 ppm), the aromatic carbons, and the carbons of the ethyl group.[4]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.[5]

    • Expected Absorptions: A very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm-1), a strong C=O stretch (around 1700 cm-1), C-H stretches from the ethyl group and aromatic ring, and C=C and C=N stretches from the pyridine ring.[6][7]

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via electrospray ionization (ESI) or by preparing a volatile derivative (e.g., a trimethylsilyl ester) for gas chromatography-mass spectrometry (GC-MS).[8]

    • Data Acquisition: Obtain the mass spectrum.

    • Expected Ions: The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of this compound (151.16 g/mol ). Fragmentation patterns would likely show the loss of the carboxyl group and cleavage of the ethyl group.[9]

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

    • Method: Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier like formic acid).

    • Analysis: Inject the sample and monitor the elution profile with a UV detector. This will determine the purity of the compound.

References

spectroscopic characterization of 5-Ethylpicolinic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Ethylpicolinic acid, a substituted pyridine carboxylic acid of interest in pharmaceutical and chemical research. The guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound.

Introduction to this compound

This compound, with the chemical structure shown below, is a derivative of picolinic acid. Its spectroscopic characterization is fundamental to confirming its identity, purity, and for use in further chemical synthesis or biological studies.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl group, in addition to the acidic proton of the carboxylic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Pyridine Ring (H6)8.5 - 8.7Doublet1H
Pyridine Ring (H3)7.8 - 8.0Doublet1H
Pyridine Ring (H4)7.3 - 7.5Doublet of Doublets1H
Ethyl Group (-CH₂)2.6 - 2.8Quartet2H
Ethyl Group (-CH₃)1.2 - 1.4Triplet3H
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 175
Pyridine Ring (C2)150 - 155
Pyridine Ring (C6)147 - 150
Pyridine Ring (C5)138 - 142
Pyridine Ring (C3)125 - 128
Pyridine Ring (C4)123 - 126
Ethyl Group (-CH₂)25 - 30
Ethyl Group (-CH₃)14 - 18
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program. The acidic proton of the carboxylic acid may exhibit a broad signal, and its chemical shift can be concentration-dependent.[2][3]

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.5-0.7 mL of deuterated solvent A->B C Place sample in NMR spectrometer B->C D Acquire 1H and 13C NMR spectra C->D E Fourier Transform, Phase & Baseline Correction D->E F Reference chemical shifts E->F G Integrate peaks and determine multiplicities F->G H Structural Elucidation G->H

Figure 1. Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Description
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, BroadCharacteristic of a hydrogen-bonded carboxylic acid dimer.[2][4]
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, SharpThe position is indicative of a conjugated carboxylic acid.[4][5]
C=C & C=N Stretch (Aromatic)1450 - 1600Medium to StrongMultiple bands are expected for the pyridine ring.
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
O-H Bend (Carboxylic Acid)910 - 950Medium, Broad
C-H Bend (Aromatic)750 - 850StrongOut-of-plane bending, characteristic of substitution pattern.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR_Analysis_Logic cluster_regions Spectral Regions and Functional Group Identification cluster_conclusions Structural Conclusions Start Acquire IR Spectrum OH_stretch Broad band at 2500-3300 cm-1? Start->OH_stretch CO_stretch Strong, sharp peak at ~1700 cm-1? Start->CO_stretch Aromatic_stretch Peaks at 1450-1600 cm-1? Start->Aromatic_stretch Aliphatic_stretch Peaks at 2850-3000 cm-1? Start->Aliphatic_stretch Carboxylic_Acid Carboxylic Acid (-COOH) present OH_stretch->Carboxylic_Acid CO_stretch->Carboxylic_Acid Pyridine_Ring Pyridine Ring present Aromatic_stretch->Pyridine_Ring Ethyl_Group Ethyl Group (-CH2CH3) present Aliphatic_stretch->Ethyl_Group

Figure 2. Logical flow for IR spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected exact mass of this compound (C₈H₉NO₂) is approximately 151.06 g/mol . In high-resolution mass spectrometry (HRMS), this value can be determined with high accuracy.

  • Major Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids, resulting in an acylium ion.

    • Loss of -COOH (M-45): Decarboxylation leading to the formation of an ethylpyridine radical cation.

    • Loss of -C₂H₅ (M-29): Cleavage of the ethyl group.

    • Loss of -C₂H₄ (M-28): McLafferty rearrangement if applicable, though less likely for this structure.

m/z Proposed Fragment Description
151[C₈H₉NO₂]⁺Molecular Ion
134[C₈H₈NO]⁺Loss of -OH
106[C₇H₈N]⁺Loss of -COOH
122[C₆H₄NO₂]⁺Loss of -C₂H₅
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), though LC-MS is more suitable for this compound.[6]

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound. It can be run in positive or negative ion mode.[7]

    • Electron Ionization (EI): A hard ionization technique that will lead to more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation pattern, which is then compared with the expected fragmentation of the proposed structure.

MS_Pathway Molecule This compound (C8H9NO2) Molecular_Ion Molecular Ion [M]+ m/z = 151 Molecule->Molecular_Ion Ionization Fragment1 [M - OH]+ m/z = 134 Molecular_Ion->Fragment1 -OH Fragment2 [M - COOH]+ m/z = 106 Molecular_Ion->Fragment2 -COOH Fragment3 [M - C2H5]+ m/z = 122 Molecular_Ion->Fragment3 -C2H5

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Ethylpicolinic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.1d~8.01H
H-4~7.8dd~8.0, 2.01H
H-6~8.6d~2.01H
-CH₂-~2.7q~7.62H
-CH₃~1.2t~7.63H
-COOH>10br s-1H

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, br s: broad singlet

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~125
C-4~138
C-5~135
C-6~148
-COOH~168
-CH₂-~26
-CH₃~15

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid sample like this compound is outlined below.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to aid solubility). The choice of solvent is critical and should be one in which the analyte is fully soluble.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse program (e.g., zg30).

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard or the residual solvent peak.

Mandatory Visualizations

The following diagrams illustrate the logical relationships of the NMR data and a typical experimental workflow.

G cluster_mol This compound Structure cluster_1h Predicted ¹H NMR Signals cluster_13c Predicted ¹³C NMR Signals mol H3 H-3 ~8.1 ppm (d) mol->H3 ¹H H4 H-4 ~7.8 ppm (dd) mol->H4 ¹H H6 H-6 ~8.6 ppm (d) mol->H6 ¹H CH2 -CH₂- ~2.7 ppm (q) mol->CH2 ¹H CH3 -CH₃ ~1.2 ppm (t) mol->CH3 ¹H COOH_H -COOH >10 ppm (br s) mol->COOH_H ¹H C2 C-2 ~150 ppm mol->C2 ¹³C C3 C-3 ~125 ppm mol->C3 ¹³C C4 C-4 ~138 ppm mol->C4 ¹³C C5 C-5 ~135 ppm mol->C5 ¹³C C6 C-6 ~148 ppm mol->C6 ¹³C COOH_C -COOH ~168 ppm mol->COOH_C ¹³C C_CH2 -CH₂- ~26 ppm mol->C_CH2 ¹³C C_CH3 -CH₃ ~15 ppm mol->C_CH3 ¹³C

Caption: Correlation of this compound structure with predicted NMR signals.

G SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Tuning Tuning and Matching Probe Spectrometer->Tuning Shimming Shimming Magnetic Field Tuning->Shimming Acquisition Data Acquisition (¹H and ¹³C Spectra) Shimming->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: Standard experimental workflow for NMR spectroscopy.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Ethylpicolinic acid. It outlines the expected spectral features, provides a comprehensive experimental protocol for obtaining the spectrum, and presents the data in a clear, structured format for researchers, scientists, and professionals in drug development.

Molecular Structure and Expected Vibrational Modes

This compound is a derivative of picolinic acid, featuring a pyridine ring, a carboxylic acid group, and an ethyl substituent. The molecular structure dictates the characteristic vibrational modes that are observable in its FT-IR spectrum. The key functional groups that will exhibit distinct absorption bands are:

  • Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching band and a sharp C=O stretching band.

  • Pyridine Ring: The aromatic C-H and C=C/C=N ring stretching vibrations will be present.

  • Ethyl Group (-CH2CH3): Aliphatic C-H stretching and bending vibrations will be observed.

Below is a diagram illustrating the molecular structure of this compound.

G FT-IR Analysis Workflow A Start B Clean ATR Crystal A->B C Record Background Spectrum B->C D Apply Sample to Crystal C->D E Apply Pressure D->E F Set Spectrometer Parameters E->F G Collect Sample Spectrum F->G H Data Processing (Ratioing) G->H I Peak Identification & Assignment H->I J End I->J

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Ethylpicolinic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of mass spectrometry and data from analogous structures to construct a robust predictive model of its fragmentation behavior. This information is critical for researchers in drug discovery and development for structural elucidation, metabolite identification, and impurity profiling.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound (molar mass: 151.16 g/mol ) is anticipated to exhibit a distinct fragmentation pattern characterized by cleavages related to the carboxylic acid group and the ethyl substituent on the pyridine ring. The following table summarizes the predicted key fragment ions, their proposed structures, and their significance in identifying the molecule.

m/z (Predicted) Proposed Fragment Ion Formula Neutral Loss Significance
151[M]⁺[C₈H₉NO₂]⁺-Molecular Ion
134[M - OH]⁺[C₈H₈NO]⁺OH (17)Loss of hydroxyl radical from the carboxylic acid group.
122[M - C₂H₅]⁺[C₆H₄NO₂]⁺C₂H₅ (29)Loss of the ethyl radical via benzylic cleavage.
106[M - COOH]⁺[C₇H₈N]⁺COOH (45)Decarboxylation, loss of the carboxylic acid group.
93[C₆H₇N]⁺[C₆H₇N]⁺C₂H₅, COSubsequent loss of CO from the [M - C₂H₅]⁺ fragment.
78[C₅H₄N]⁺[C₅H₄N]⁺-Pyridine radical cation resulting from further fragmentation.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺. This high-energy species then undergoes a series of characteristic fragmentation reactions. The primary cleavages are expected to occur at the carboxylic acid group and the ethyl substituent, as these are the most labile sites.

The fragmentation cascade is visualized in the following diagram, generated using the DOT language.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 151 F134 [M - OH]⁺ m/z = 134 M->F134 - OH (17) F122 [M - C₂H₅]⁺ m/z = 122 M->F122 - C₂H₅ (29) F106 [M - COOH]⁺ m/z = 106 M->F106 - COOH (45) F93 [C₆H₇N]⁺ m/z = 93 F122->F93 - CO (28) F78 [C₅H₄N]⁺ m/z = 78 F106->F78 - C₂H₂ (26)

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed. The following provides a detailed methodology for this experiment.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

2. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

  • Detector: Electron Multiplier

3. GC-MS Method (if applicable):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Transfer Line Temperature: 280 °C.

4. Mass Spectrometer Parameters:

  • Source Temperature: 230 °C

  • Quadrupole Temperature (if applicable): 150 °C

  • Scan Range: m/z 40-300

  • Scan Rate: 2 scans/second

5. Data Analysis:

  • The acquired data will be processed using the instrument's software.

  • The total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to this compound.

  • The mass spectrum of this peak will be extracted and analyzed to identify the molecular ion and the key fragment ions.

  • The fragmentation pattern will be compared with the predicted data and known fragmentation mechanisms of similar compounds to confirm the structure.

This predictive guide serves as a foundational resource for the analysis of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation behavior of this compound. The provided protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for their studies.

Biological Activity Screening of 5-Ethylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Ethylpicolinic acid is limited in publicly available scientific literature. This guide provides a comprehensive framework for its potential biological activity screening based on the known activities of its parent compound, picolinic acid, and its various derivatives. The experimental protocols and potential mechanisms of action described herein are based on established methodologies for analogous compounds and should be adapted and validated specifically for this compound.

Introduction

Picolinic acid, a catabolite of tryptophan, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These activities span a wide range, including antimicrobial, anticancer, and herbicidal properties. The structural modifications of the picolinic acid scaffold have led to the development of numerous compounds with enhanced potency and selectivity. This compound, as a derivative of picolinic acid, is a promising candidate for biological activity screening. This technical guide outlines potential screening strategies, detailed experimental protocols, and possible underlying signaling pathways to facilitate the investigation of its therapeutic or agrochemical potential.

Potential Biological Activities and Screening Strategies

Based on the known biological profile of picolinic acid and its derivatives, the following activities are proposed as primary targets for the screening of this compound.

Antimicrobial Activity

Picolinic acid and its metal complexes have demonstrated notable activity against a range of pathogenic bacteria and fungi. The proposed mechanism often involves the chelation of essential metal ions, disrupting microbial metabolic processes.

Screening Approach: The initial screening for antimicrobial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Several derivatives of picolinic acid have exhibited cytotoxic effects against various cancer cell lines. The mechanisms of action are thought to involve the induction of apoptosis, cell cycle arrest, and chelation of metal ions crucial for tumor growth.

Screening Approach: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, death of susceptible plant species.

Screening Approach: Post-emergence herbicidal activity can be evaluated by treating young plants with the test compound and observing the physiological effects over time.

Data Presentation: Biological Activities of Picolinic Acid Derivatives

The following tables summarize quantitative data for the biological activities of various picolinic acid derivatives, providing a reference for potential efficacy ranges.

Table 1: Antimicrobial Activity of Picolinic Acid and its Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
Picolinic acidStaphylococcus aureus0.78 (pH 5.0)[1]
Picolinic acidPseudomonas aeruginosa0.78 (pH 5.0)[1]
Picolinic acidBacillus subtilis0.39 (pH 5.0)[1]
Picolinic acidCandida albicans0.39 (pH 5.0)[1]
Sodium PicolinateStaphylococcus aureus0.78 (pH 5.0)[1]
Sodium PicolinatePseudomonas aeruginosa0.78 (pH 5.0)[1]
Sodium PicolinateBacillus subtilis0.39 (pH 5.0)[1]
Sodium PicolinateCandida albicans0.39 (pH 5.0)[1]

Table 2: Anticancer Activity of Picolinic Acid Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Phenyl-pyridine-2-carboxylic acidHuman cancer cell panellow micromolar
Pyridine-2-carboxylic acid thiazol-2-ylamideVariousNot specified
5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidineA549 (Lung)99.93

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

a. Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

  • Sterile pipette tips and multichannel pipette

  • Incubator

b. Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the test compound). A sterility control (broth only) should also be included.

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of this compound start->prep_compound prep_inoculum Prepare and standardize microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plates prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_results Read plates for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Antimicrobial susceptibility testing workflow.
Cytotoxicity Screening: MTT Assay

This protocol assesses the effect of this compound on the viability of cancer cells.

a. Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., doxorubicin)

  • Negative control (cells with solvent)

  • Microplate reader

b. Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include positive and negative controls.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Herbicidal Activity Screening: Post-Emergence Assay

This protocol evaluates the herbicidal effects of this compound on young plants.

a. Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a crop species (e.g., wheat or corn).

  • Pots with a suitable soil mixture.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • This compound solution at various concentrations, formulated with a surfactant.

  • Positive control (a commercial auxin herbicide like 2,4-D or dicamba).

  • Negative control (surfactant solution without the test compound).

  • Spray bottle or a laboratory sprayer.

b. Procedure:

  • Sow the seeds in pots and allow them to grow until they reach the 2-3 leaf stage.

  • Apply the this compound solutions, positive control, and negative control to the foliage of the plants until runoff.

  • Return the treated plants to the growth chamber or greenhouse.

  • Visually assess the plants for herbicidal injury at 3, 7, and 14 days after treatment. Injury symptoms for auxin-like herbicides include epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), and necrosis (tissue death).

  • Rate the herbicidal effect on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete plant death.

Potential Signaling Pathways

Anticancer Activity: p53-Mediated Apoptosis

Picolinic acid derivatives may induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. Upon cellular stress, such as that induced by a cytotoxic compound, p53 is activated and can trigger the intrinsic apoptotic pathway.

p53-Mediated Apoptosis Signaling Pathway

p53_Apoptosis cluster_trigger Apoptotic Trigger cluster_activation p53 Activation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified p53-mediated apoptosis pathway.
Herbicidal Activity: Auxin Signaling Pathway

As a potential synthetic auxin, this compound would likely interfere with the natural auxin signaling pathway in plants. This pathway regulates gene expression related to cell growth and development.

Auxin Signaling Pathway

Auxin_Signaling cluster_compound Herbicide Action cluster_receptor Receptor Complex cluster_degradation Degradation cluster_transcription Transcription compound This compound (Synthetic Auxin) receptor TIR1/AFB Receptor compound->receptor aux_iaa Aux/IAA Repressor receptor->aux_iaa Binds to scf SCF Complex (Ubiquitin Ligase) receptor->scf aux_iaa->scf arf ARF (Auxin Response Factor) aux_iaa->arf Represses degradation Aux/IAA Degradation scf->degradation degradation->arf Frees gene_expression Expression of Auxin-Responsive Genes arf->gene_expression uncontrolled_growth Uncontrolled Growth -> Plant Death gene_expression->uncontrolled_growth

Simplified auxin signaling pathway.

Conclusion

While direct biological data for this compound is not yet widely available, its structural similarity to picolinic acid and its derivatives suggests a strong potential for antimicrobial, anticancer, and herbicidal activities. The experimental protocols and pathway analyses provided in this guide offer a robust starting point for a comprehensive biological activity screening of this compound. Rigorous and systematic investigation using these methodologies will be crucial in elucidating the full biological profile of this compound and determining its potential for future development in the pharmaceutical or agrochemical industries.

References

The Genesis of a Versatile Scaffold: A Technical History of 5-Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picolinic acid, a simple pyridine-2-carboxylic acid, has long been recognized as a privileged scaffold in medicinal and agricultural chemistry. The strategic placement of substituents at the 5-position of this ring system has given rise to a vast and diverse array of molecules with significant biological activities. This in-depth technical guide traces the historical discovery and development of 5-substituted picolinic acids, from their early synthetic explorations to their modern applications as potent therapeutic agents and herbicides. We will delve into the key synthetic methodologies that have enabled the exploration of this chemical space, present quantitative data to highlight structure-activity relationships, and visualize the signaling pathways through which these compounds exert their effects. This document aims to provide a comprehensive resource for researchers engaged in the design and development of novel molecules based on this versatile chemical core.

Early Discoveries and Synthetic Foundations

The exploration of picolinic acid and its derivatives dates back to early investigations into the chemistry of pyridine compounds. While the parent picolinic acid was known, systematic studies on the influence of substituents at the 5-position began to gain traction in the mid-20th century. An early and notable example of the synthesis of 5-substituted picolinic acids for biological evaluation was documented in 1978, focusing on 5-(substituted alkyl)picolinic acids as potential dopamine β-hydroxylase inhibitors[1]. This work laid some of the foundational chemistry for accessing this class of compounds.

The picolinic acid scaffold itself is a natural product, a catabolite of the amino acid tryptophan via the kynurenine pathway[2]. Its inherent biological relevance and chelating properties have made it an attractive starting point for chemical modification[2][3].

Key Synthetic Methodologies

The synthesis of 5-substituted picolinic acids has evolved significantly over the decades, with modern methods offering greater efficiency and diversity. Below are summaries of key experimental protocols that represent both historical and contemporary approaches.

Classical Oxidation of Substituted Picolines

One of the earliest and most straightforward methods for preparing picolinic acids is the oxidation of the corresponding picoline (methylpyridine). This approach is still in use and can be adapted for 5-substituted precursors.

Experimental Protocol: Permanganate Oxidation of α-Picoline [4]

  • Materials: α-picoline, potassium permanganate (KMnO₄), water, hydrochloric acid (HCl), 95% ethanol.

  • Procedure:

    • In a 5-liter three-necked flask equipped with a reflux condenser and stirrer, 50 g of α-picoline is dissolved in 2500 ml of water.

    • Ninety grams of potassium permanganate is added, and the solution is heated on a steam bath until the purple color disappears (approximately 1 hour).

    • A second 90 g portion of permanganate is added, followed by 500 ml of water, and heating is continued for another 2-2.5 hours.

    • The precipitated manganese oxides are filtered from the hot solution and washed with 1 liter of hot water.

    • The filtrate is concentrated under reduced pressure to 150-200 ml and acidified with concentrated HCl.

    • The acidic solution is evaporated to dryness, and the solid residue is refluxed with 95% ethanol.

    • Dry hydrogen chloride gas is passed through the ethanolic solution to precipitate picolinic acid hydrochloride.

    • The product is collected by filtration and can be further purified by recrystallization.

This classical method, while effective, can sometimes be harsh and may not be suitable for sensitive substituents at the 5-position.

Modern Cross-Coupling Strategies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridines. Reactions like the Suzuki-Miyaura coupling allow for the direct introduction of a wide range of substituents at the 5-position of a pre-functionalized picolinic acid derivative.

Experimental Protocol: General Workflow for Suzuki-Miyaura Cross-Coupling [3]

  • Materials: 5-halo-picolinate ester, boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, or DMF).

  • Procedure:

    • To a reaction vessel, add the 5-halo-picolinate ester, the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • Anhydrous solvent is added, and the reaction mixture is heated (typically between 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

    • The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

This workflow provides a versatile and high-yielding route to a wide array of 5-aryl, 5-heteroaryl, and 5-alkyl picolinic acid derivatives.

Suzuki_Miyaura_Workflow Start Start Materials: 5-Halo-Picolinate Ester Boronic Acid/Ester Pd Catalyst, Base Reaction Reaction Setup: Inert Atmosphere Anhydrous Solvent Heating (80-120 °C) Start->Reaction Combine Workup Aqueous Workup: Dilution Washing (Water, Brine) Drying Reaction->Workup Cool & Dilute Purification Purification: Column Chromatography Workup->Purification Extract & Dry Product 5-Substituted Picolinate Ester Purification->Product Hydrolysis Ester Hydrolysis (Optional) Product->Hydrolysis Final_Product 5-Substituted Picolinic Acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of 5-substituted picolinates via Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Agrochemicals

The unique electronic and steric properties imparted by substituents at the 5-position have led to the discovery of potent and selective biological agents.

Herbicidal Activity

A significant application of 5-substituted picolinic acids is in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. Recent research has focused on novel 5-aryl-substituted picolinic acids.

Quantitative Data: Herbicidal Activity of 5-Aryl-Substituted Picolinic Acid Analogs [5]

CompoundSubstitution PatternTargetIC₅₀ (µM)
V-7 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acid derivativeArabidopsis thaliana root growth~0.02
Halauxifen-methyl Commercial HerbicideArabidopsis thaliana root growth~0.9
Picloram Commercial HerbicideArabidopsis thaliana root growth>10

Data extracted from a 2023 study on novel synthetic auxin herbicides. The IC₅₀ value for V-7 was reported to be 45 times lower than that of halauxifen-methyl.

These compounds are believed to exert their effects by binding to the auxin receptor F-box protein 5 (AFB5), initiating a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_receptor SCF-TIR1/AFB Complex TIR1_AFB TIR1/AFB (Auxin Receptor) Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with Auxin 5-Substituted Picolinic Acid (Synthetic Auxin) Auxin->TIR1_AFB Binds to Ub Ubiquitin Aux_IAA->Ub Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ub->Proteasome Degradation Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth (Herbicidal Effect) Gene->Response Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides like 5-substituted picolinic acids.

Therapeutic Applications

5-Substituted picolinic acids have also been investigated for a range of therapeutic applications, including their use as anti-inflammatory agents. A patent from the late 1990s describes novel 5-substituted picolinic acids, produced by fermentation of a Marasmiellus sp. fungus, that inhibit the biosynthesis of tumor necrosis factor (TNF) and interleukin-1 (IL-1)[6].

These compounds hold promise for the treatment of inflammatory diseases. The general structure from this patent is shown below:

The development of these naturally derived 5-substituted picolinic acids highlights the importance of exploring biological sources for novel chemical scaffolds.

Conclusion and Future Outlook

The journey of 5-substituted picolinic acids from simple laboratory curiosities to potent, commercially relevant molecules underscores the power of medicinal and synthetic chemistry. The versatility of the picolinic acid core, combined with the strategic importance of the 5-position, has created a rich field of research. Future work in this area will likely focus on the development of even more selective and potent derivatives through the use of advanced synthetic techniques, computational modeling, and a deeper understanding of their biological targets. The continued exploration of this chemical space promises to yield new solutions for challenges in both human health and agriculture.

References

An In-depth Technical Guide on the Solubility of 5-Ethylpicolinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Ethylpicolinic acid in various organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this document provides a comprehensive overview based on the properties of the parent compound, picolinic acid, and general principles of solubility for carboxylic acids. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided for researchers who wish to ascertain precise data for their specific applications.

Introduction to this compound

This compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), is an organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological testing. The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent.

Predicted Solubility Profile of this compound

Generally, carboxylic acids exhibit solubility in polar organic solvents due to the ability of the carboxylic acid group to form hydrogen bonds.[1] The solubility tends to decrease as the carbon chain length of the acid increases, which enhances its nonpolar character.[1] Therefore, this compound is expected to be soluble in polar protic solvents like alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility in nonpolar solvents such as benzene and diethyl ether is likely to be limited.

Solubility Data for Picolinic Acid (as a Reference)

As a close structural analog, the solubility of picolinic acid can provide valuable insights into the expected behavior of this compound. The following table summarizes the available quantitative solubility data for picolinic acid in various solvents.

SolventTemperature (°C)Solubility ( g/100 g of solvent)Reference
Water20Very Soluble[2]
Ethanol256.89[2]
BenzeneNot SpecifiedDifficulty Soluble[2]
ChloroformNot SpecifiedDifficulty Soluble[2]
Diethyl EtherNot SpecifiedDifficulty Soluble[2]
Acetonitrile20~1.7[3]

Note: The data for acetonitrile was converted from g/kg.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for this compound, the isothermal shake-flask method is a reliable and commonly used technique. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed at equilibrium.

    • Add a known volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution from the calibration curve. If necessary, dilute the saturated solution to fall within the linear range of the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    • It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound and solvent to vial B Agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Quantify concentration (e.g., by HPLC) D->E F Determine Solubility E->F

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently limited in the public domain, a qualitative understanding can be derived from its chemical structure and by referencing its parent compound, picolinic acid. For precise quantitative data, which is often necessary for drug development and scientific research, experimental determination is essential. The provided shake-flask protocol offers a robust and reliable method for obtaining such data. This guide serves as a foundational resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

References

CAS number and molecular formula of 5-Ethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpicolinic acid, a substituted pyridine carboxylic acid, is a molecule of interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular formula. While detailed experimental protocols and established biological signaling pathways for this compound are not extensively documented in publicly available literature, this guide presents foundational information and directs researchers toward general methodologies applicable to the study of similar compounds.

Core Chemical Data

A clear identification of a chemical compound is paramount for research and development. The essential identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 770-08-1[1][2][3][4]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Synonyms 5-Ethyl-2-pyridinecarboxylic acid, this compound[1][2]

Synthesis and Preparation

Researchers can also explore methods used for analogous compounds. For example, a patented method for the preparation of 5-ethyl-pyridine-2,3-dicarboxylic acid involves the oxidation of 3-ethyl-8-hydroxyquinoline.[6] While this yields a different final product, the underlying principles of pyridine ring modification may offer insights into potential synthetic strategies for this compound.

Experimental Protocols

Given the absence of specific experimental protocols for this compound in the literature, researchers should refer to general analytical techniques for the characterization and analysis of organic acids and pyridine derivatives.

Analytical Methods

Standard analytical methods for the characterization of this compound would include:

  • High-Performance Liquid Chromatography (HPLC): A robust method for the quantification and purity assessment of picolinic acid and its derivatives in various matrices, including biological fluids.[7] The development of a specific HPLC method for this compound would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition, and detector wavelength.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile derivatives of this compound. Derivatization to form a more volatile ester, for example, may be necessary.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as the carboxylic acid and the pyridine ring.

Biological Activity and Signaling Pathways

The biological activity and associated signaling pathways of this compound are not well-defined in the current body of scientific literature. Preliminary toxicological data indicates a median lethal dose (LD50) of 125 mg/kg in mice when administered intraperitoneally, suggesting a degree of biological activity that warrants further investigation.[9]

The broader class of picolinic acid derivatives has been explored for various biological activities, including herbicidal properties.[10][11] Research into the specific biological functions of this compound could involve screening for antimicrobial, anticancer, or other pharmacological activities.

Due to the lack of specific information on signaling pathways involving this compound, a logical starting point for investigation would be to explore pathways known to be modulated by structurally similar molecules or by metabolites of related compounds.

Logical Workflow for Investigating this compound

For researchers embarking on the study of this compound, a structured approach is recommended. The following workflow outlines a logical progression from synthesis to biological characterization.

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC) Purification->Purity Screening Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) Purity->Screening Toxicity Toxicity Studies (e.g., LD50) Screening->Toxicity Pathway Signaling Pathway Investigation Screening->Pathway

Figure 1. A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound is a defined chemical entity with a known CAS number and molecular formula. While this guide provides the foundational chemical data, it also highlights a significant gap in the scientific literature regarding its specific synthesis, detailed experimental protocols, and biological mechanisms of action. The information and proposed workflow presented here are intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and other understudied picolinic acid derivatives. Further empirical research is necessary to fully elucidate the chemical and biological properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Ethylpicolinic acid in various matrices. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These notes are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and other fields requiring the precise quantification of this compound.

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: A robust and widely accessible technique suitable for routine quantification in relatively clean sample matrices, such as pharmaceutical formulations. It offers good precision and linearity but may lack the sensitivity and selectivity required for complex biological samples.

  • LC-MS/MS: The gold standard for quantifying low levels of this compound in complex biological matrices like plasma and urine. This method provides high sensitivity and selectivity through the use of specific mass transitions.

  • GC-MS: A powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability, enabling separation and detection by GC-MS.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods for this compound quantification. These values are based on established methods for similar carboxylic acids and serve as a benchmark for method development and validation.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 3: GC-MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid (AR grade)

  • Internal Standard (e.g., Picolinic acid or a structurally similar compound)

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions

  • Mobile Phase: Mix methanol and water (20:80 v/v) and adjust the pH to 2.5 with phosphoric acid. Filter and degas the mobile phase before use.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm[1]

  • Injection Volume: 20 µL

3.1.4. Sample Preparation

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute this stock solution to prepare working standards.

  • Sample Solution: Accurately weigh a sample amount equivalent to about 50 mg of this compound into a 100 mL volumetric flask. Add 50 mL of mobile phase, sonicate for 5 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3.1.5. Method Validation The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[2][3][4]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_std Weigh Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std inject Inject into HPLC dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve & Sonicate weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 264 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. Derivatization with 3-nitrophenylhydrazine (3-NPH) is proposed to enhance ionization efficiency and chromatographic retention.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Internal Standard (e.g., isotopically labeled this compound)

3.2.2. Instrumentation

  • LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3.2.3. Chromatographic and MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound-3-NPH derivative and the internal standard.

3.2.4. Sample Preparation and Derivatization

  • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.

  • Derivatization: Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute the residue in 40 µL of acetonitrile/water (50/50, v/v). Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC in acetonitrile/water (50/50, v/v) containing 6% pyridine.[5]

  • Reaction: Incubate the mixture at 40 °C for 30 minutes.[5]

  • Dilution: After incubation, dilute the sample with mobile phase A before injection.

3.2.5. Method Validation Validate the method according to regulatory guidelines for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing protein_precip Protein Precipitation evaporate Evaporation protein_precip->evaporate derivatize Derivatization with 3-NPH evaporate->derivatize incubate Incubation derivatize->incubate inject Inject into LC-MS/MS incubate->inject separate Chromatographic Separation inject->separate detect MRM Detection separate->detect integrate Integrate MRM Transitions detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the quantification of this compound following silylation to increase its volatility.

3.3.1. Materials and Reagents

  • This compound reference standard

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., an isotopically labeled carboxylic acid or a homologous carboxylic acid)

  • Solvents (e.g., Hexane, Ethyl acetate)

3.3.2. Instrumentation

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

3.3.3. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the silylated this compound and the internal standard.

3.3.4. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of this compound from the sample matrix into an organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization: To the dry residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[6]

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.[6]

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

3.3.5. Method Validation The GC-MS method should be validated for linearity, precision, accuracy, selectivity, LOD, and LOQ.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing extract Liquid-Liquid Extraction evaporate Evaporation extract->evaporate derivatize Silylation with BSTFA evaporate->derivatize heat Heating derivatize->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate detect SIM Detection separate->detect integrate Integrate SIM Ions detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

References

Application Note: Determination of 5-Ethylpicolinic Acid by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethylpicolinic acid is a pyridine carboxylic acid derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be specific, linear, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Chromatographic Principles

The method utilizes a C18 reversed-phase column for the separation of this compound from potential impurities and degradation products.[1] Reversed-phase chromatography separates molecules based on their hydrophobicity.[2] The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is controlled to ensure the consistent ionization state of the acidic analyte, thereby achieving reproducible retention times. Ion-pair chromatography, using an agent like tetrabutylammonium hydrogen sulfate, could also be employed to enhance retention and peak shape if necessary.[3] Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or deionized)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized during method development, with a typical starting point being 70:30 (v/v) Buffer:Acetonitrile.[4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid dosage form is provided below.

  • Sample Weighing: Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

  • Dissolution: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[2][5]

HPLC Method Parameters

The following are proposed starting conditions. Optimization may be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30°C[4]
Detection Wavelength 265 nm (To be determined by UV scan)
Run Time 15 minutes

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation Data Summary

The following tables present hypothetical data that would be generated during method validation to demonstrate its suitability.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
125,123
10250,541
25624,890
501,251,345
751,876,987
1002,502,112
Correlation Coefficient (r²) > 0.999
Linearity Range 1 - 100 µg/mL

Table 2: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7
Acceptance Criteria 98.0 - 102.0%< 2.0%

Table 3: Precision

Precision TypeConcentration (µg/mL)% RSD of Peak Area (n=6)
Repeatability 500.65
Intermediate Precision 500.88
Acceptance Criteria < 2.0%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantitation (LOQ) 1.0

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reference Standard & Sample Weighing B Mobile Phase Preparation (Buffer + Organic) C Standard & Sample Solution Preparation A->C B->C D Filtration (0.45 µm) C->D E System Suitability Test (Inject Standard 5x, check %RSD) D->E F Standard Curve Injection (Linearity & Range) E->F Pass G Sample Injection F->G H Peak Integration & Identification G->H I Quantification using Standard Curve H->I J Report Generation (Assay, Purity, etc.) I->J

Caption: Workflow for the HPLC determination of this compound.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is amenable to validation according to ICH guidelines, ensuring its suitability for use in a regulated environment. The provided chromatographic conditions serve as an excellent starting point for method development and can be optimized to suit specific analytical requirements.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Ethylpicolinic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpicolinic acid is a substituted pyridine carboxylic acid of interest in various fields, including drug discovery and metabolic research. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic and pharmacodynamic properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the GC-MS analysis of this compound and its putative metabolites in biological matrices, primarily urine. Due to the limited direct literature on this compound metabolism, this document presents a hypothesized metabolic pathway based on known biotransformation of structurally related compounds.

Hypothesized Metabolic Pathway of this compound

The metabolic pathway of this compound is proposed to involve Phase I and Phase II biotransformations. Phase I reactions likely involve oxidation of the ethyl side chain and hydroxylation of the pyridine ring. The ethyl group can be hydroxylated to form 1-(picolinyl)ethanol, which may be further oxidized to an acetyl group and subsequently to a carboxylic acid, yielding 5-(1-carboxyethyl)picolinic acid. The pyridine ring itself may also undergo hydroxylation at various positions. Phase II metabolism would likely involve conjugation of the carboxylic acid group and any newly formed hydroxyl groups with glucuronic acid or sulfate.

Metabolic Pathway of this compound This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Oxidation/Hydroxylation Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Direct Conjugation Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism->Hydroxylated Metabolites e.g., Hydroxy-5-ethylpicolinic acid Oxidized Metabolites Oxidized Metabolites Phase I Metabolism->Oxidized Metabolites e.g., 5-(1-Hydroxyethyl)picolinic acid, 5-Acetylpicolinic acid Hydroxylated Metabolites->Phase II Metabolism Conjugation Oxidized Metabolites->Phase II Metabolism Conjugation Conjugated Metabolites Conjugated Metabolites Phase II Metabolism->Conjugated Metabolites e.g., Glucuronides, Sulfates Excretion Excretion Conjugated Metabolites->Excretion

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction of Organic Acids from Urine

This protocol is adapted from established methods for the analysis of organic acids in urine.[1][2][3][4]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., 2-ketocaproic acid, tropic acid in methanol)

  • 6M HCl

  • Sodium chloride (NaCl)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.

  • Transfer 1 mL of the supernatant to a clean 15 mL centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the urine to pH 1-2 by adding approximately 50 µL of 6M HCl.

  • Saturate the sample with NaCl by adding approximately 0.5 g.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to extract the organic acids.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction (steps 7-10) two more times, pooling the organic extracts.

  • Add a small amount of anhydrous Na₂SO₄ to the pooled extract to remove any residual water.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation for GC-MS Analysis

To increase volatility and thermal stability, the extracted organic acids are derivatized to their trimethylsilyl (TMS) esters.[1][2][3][4]

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Seal the vial tightly.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Acidification & Salting Acidification & Salting Centrifugation->Acidification & Salting Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification & Salting->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Dried Extract Dried Extract Drying->Dried Extract Add BSTFA/TMCS & Pyridine Add BSTFA/TMCS & Pyridine Dried Extract->Add BSTFA/TMCS & Pyridine Heating (70°C) Heating (70°C) Add BSTFA/TMCS & Pyridine->Heating (70°C) Cooling Cooling Heating (70°C)->Cooling GC-MS Analysis GC-MS Analysis Cooling->GC-MS Analysis

Caption: GC-MS analysis workflow.

GC-MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrument and column used.

ParameterSuggested Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 50-650
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data should be organized into tables for clear comparison. Below are example tables for presenting results. The values provided are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Retention Times and Quantifier/Qualifier Ions for TMS-Derivatized Analytes

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMS12.5208223194
5-(1-Hydroxyethyl)picolinic acid-2TMS14.2296311222
Hydroxy-5-ethylpicolinic acid-2TMS15.8296311282
2-Ketocaproic acid-TMS (IS)11.9187215117

Table 2: Hypothetical Quantitative Results of this compound and its Metabolites in Urine Samples (ng/mL)

Sample IDThis compound5-(1-Hydroxyethyl)picolinic acidHydroxy-5-ethylpicolinic acid
Control 1< LOQ< LOQ< LOQ
Control 2< LOQ< LOQ< LOQ
Subject A25.3 ± 2.115.8 ± 1.58.2 ± 0.9
Subject B42.1 ± 3.528.4 ± 2.912.5 ± 1.1
Subject C18.9 ± 1.710.1 ± 1.25.6 ± 0.6
LOQ: Limit of Quantitation

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound and its hypothesized metabolites. The detailed protocols for sample preparation, derivatization, and GC-MS analysis serve as a robust starting point for method development and validation. The proposed metabolic pathway and example data tables offer a guide for the interpretation and presentation of results. Further studies are required to confirm the specific metabolic fate of this compound and to validate this analytical method for its quantitative determination in various biological matrices.

References

Application Notes and Protocols: 5-Ethylpicolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the coordination chemistry of picolinic acid and its various derivatives. However, specific research on 5-Ethylpicolinic acid as a ligand is limited. The following application notes and protocols are therefore based on the established chemistry of analogous picolinic acid compounds and are intended to serve as a foundational guide for researchers exploring the potential of this compound.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a class of "privileged" structures in medicinal chemistry and materials science.[1] Their ability to act as bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen, makes them versatile ligands for the synthesis of a wide array of coordination complexes.[2][3] The introduction of an ethyl group at the 5-position of the pyridine ring, yielding this compound, is expected to modulate the electronic properties and lipophilicity of the ligand and its resulting metal complexes, potentially influencing their stability, reactivity, and biological activity.

These application notes provide an overview of the potential uses of this compound in coordination chemistry, with a focus on its role in the development of therapeutic agents and catalysts. Detailed experimental protocols for the synthesis of the ligand and its metal complexes are also presented.

Coordination Chemistry of Picolinic Acid Derivatives

Picolinic acid and its derivatives form stable complexes with a variety of transition metals, lanthanides, and main group elements.[2][4] The coordination typically occurs in a bidentate fashion, forming a stable five-membered chelate ring.[3] The substituent at the 5-position can influence the ligand's electronic properties. An electron-donating group, such as an ethyl group, is expected to increase the electron density on the pyridine ring, potentially strengthening the metal-ligand bond.

Potential Applications:

  • Drug Development: Picolinate-containing molecules have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[5][6] The chelation of metal ions can be a key mechanism of action, either by delivering essential metals to cells or by inhibiting metalloenzymes.[7]

  • Catalysis: Transition metal complexes of picolinic acid derivatives can act as catalysts in various organic transformations.[3][8] The ligand can stabilize the metal center and influence its catalytic activity and selectivity.

  • Bioimaging: Lanthanide complexes with picolinic acid-based ligands have been explored as luminescent probes and contrast agents for bioimaging applications.[4]

Quantitative Data

Due to the limited specific data for this compound complexes, the following table presents typical data ranges observed for related picolinic acid coordination compounds. These values should be considered as estimates, and experimental determination is necessary for specific this compound complexes.

PropertyTypical Range for Picolinic Acid ComplexesExpected Influence of 5-Ethyl Group
Stability Constant (log β) Varies widely depending on the metal ion (e.g., log K1 for Cu(II) ~ 7-8)May slightly increase due to the electron-donating effect of the ethyl group, enhancing the basicity of the pyridine nitrogen.
M-N Bond Length (Å) 2.0 - 2.2 Å for first-row transition metalsPotentially a minor decrease due to stronger coordination.
M-O Bond Length (Å) 1.9 - 2.1 Å for first-row transition metalsMinimal change expected.
Catalytic Activity Highly dependent on the metal and reaction type.The steric and electronic effects of the ethyl group could influence substrate binding and turnover rates.
Biological Activity (IC50) Ranges from nanomolar to micromolar depending on the target.[9]Increased lipophilicity from the ethyl group may enhance cell permeability and biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine.

Materials:

  • 5-Ethyl-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-ethyl-2-methylpyridine in water.

  • Slowly add a solution of potassium permanganate in water to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.

Protocol 2: General Synthesis of a Transition Metal Complex with this compound (e.g., Copper(II) Complex)

This protocol describes a general method for the synthesis of a metal complex, which can be adapted for various transition metals.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other suitable metal salt

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve a stoichiometric amount of the metal salt (e.g., for a 1:2 metal-to-ligand ratio, use half the molar equivalent of the ligand) in water or ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to approximately 5-6 by the dropwise addition of a dilute NaOH solution to deprotonate the carboxylic acid and facilitate coordination.

  • A precipitate of the metal complex should form.

  • Heat the mixture to reflux for 1-2 hours to ensure complete reaction.

  • Cool the mixture to room temperature, and then place it in an ice bath to maximize precipitation.

  • Collect the solid complex by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the product in a desiccator.

Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Product 5_Ethyl_2_methylpyridine 5-Ethyl-2-methylpyridine Oxidation Oxidation (e.g., KMnO4) 5_Ethyl_2_methylpyridine->Oxidation 5_Ethylpicolinic_Acid This compound Oxidation->5_Ethylpicolinic_Acid

Synthesis workflow for this compound.

Complex_Formation Ligand This compound (Deprotonated) Coordination_Complex Coordination Complex [M(5-Et-pic)ₓ] Ligand->Coordination_Complex Coordination Metal_Ion Metal Ion (M^n+) (e.g., Cu²⁺, Zn²⁺, Fe³⁺) Metal_Ion->Coordination_Complex Coordination

General coordination of this compound with a metal ion.

Signaling_Pathway_Inhibition Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Disease-Related Gene Expression Transcription_Factor->Gene_Expression Complex This compound Metal Complex Complex->Kinase_Cascade Inhibition

Hypothetical inhibition of a signaling pathway by a metal complex.

References

Synthesis of Metal Complexes with 5-Ethylpicolinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of metal complexes incorporating 5-Ethylpicolinic acid. This class of coordination compounds holds significant promise in various fields, including medicinal chemistry and catalysis, owing to the versatile chelating nature of the picolinic acid scaffold. The introduction of an ethyl group at the 5-position can modulate the electronic properties and lipophilicity of the ligand, potentially leading to enhanced biological activity or catalytic efficacy of its metal complexes.

Application Notes

Metal complexes of picolinic acid and its derivatives are widely explored for their diverse biological activities. The coordination of a metal ion to this compound can lead to novel therapeutic agents with unique mechanisms of action. The ethyl substituent may enhance the lipophilicity of the complex, facilitating cell membrane transport and improving bioavailability.

Potential Therapeutic Applications:

  • Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. The chelation of the metal ion can facilitate the disruption of microbial cell walls and interfere with essential enzymatic processes in bacteria and fungi.

  • Anticancer Agents: The design of metal-based anticancer drugs is a burgeoning field. Picolinate complexes can interact with DNA through intercalation or groove binding, potentially leading to cell cycle arrest and apoptosis in cancer cells. The complexes may also exhibit nuclease activity, cleaving the phosphodiester backbone of DNA.[1]

  • Enzyme Inhibition: The specific coordination geometry and electronic properties of these complexes can be tailored to target the active sites of enzymes, offering a pathway to novel enzyme inhibitors.

Catalytic Applications:

  • Oxidation Catalysis: Transition metal complexes are renowned for their catalytic activity in various organic transformations. This compound complexes can serve as catalysts in oxidation reactions, leveraging the redox properties of the central metal ion.

  • Hydrolysis Reactions: Metal ions can act as Lewis acids, promoting the hydrolysis of esters and other functional groups. This has potential applications in synthetic chemistry and in the development of artificial metalloenzymes.

Experimental Protocols

The following protocols are generalized methods for the synthesis of transition metal complexes with this compound, based on established procedures for related picolinic acid derivatives. Researchers should optimize these protocols for their specific metal salt and desired product.

Protocol 1: General Synthesis of a Metal(II) bis(5-Ethylpicolinate) Complex

This protocol describes a general method for the synthesis of a neutral M(II) complex with this compound, where M = Cu(II), Co(II), Ni(II), or Zn(II).

Materials:

  • This compound

  • Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O) or Metal(II) acetate dihydrate (e.g., Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Diethyl ether

Procedure:

  • Ligand Preparation: Dissolve this compound (2 mmol) in ethanol (20 mL).

  • Deprotonation: Slowly add 1 M NaOH solution dropwise to the ligand solution with stirring until the pH reaches approximately 7. This deprotonates the carboxylic acid to form the 5-ethylpicolinate anion.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 mmol) in deionized water (10 mL).

  • Complexation: Slowly add the aqueous solution of the metal salt to the ethanolic solution of the deprotonated ligand with constant stirring.

  • Reaction: Reflux the resulting mixture for 4-6 hours. The formation of a precipitate may be observed.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to crystallize.

  • Washing and Drying: Wash the collected solid with cold deionized water, followed by a small amount of diethyl ether to remove any unreacted ligand. Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. Look for a shift in the C=O stretching frequency of the carboxylate group.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the complex.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized complex.

Protocol 2: Synthesis of a Mixed-Ligand Cobalt(II) Complex with this compound and a Heterocyclic Base

This protocol outlines the synthesis of a mixed-ligand complex, which can be relevant for tuning the biological activity and physicochemical properties of the parent complex.

Materials:

  • Cobalt(II) bis(5-ethylpicolinate) (prepared as in Protocol 1)

  • Heterocyclic base (e.g., 2,2'-bipyridine (bpy), 1,10-phenanthroline (phen))

  • Methanol

  • Chloroform

Procedure:

  • Dissolution: Suspend Cobalt(II) bis(5-ethylpicolinate) (1 mmol) in methanol (30 mL).

  • Ligand Addition: Add a solution of the heterocyclic base (1 mmol) in methanol (10 mL) to the suspension.

  • Reaction: Stir the mixture at room temperature for 2 hours. The suspension should gradually dissolve, and the color of the solution may change.

  • Crystallization: Filter the resulting solution to remove any undissolved particles. Allow the filtrate to stand for slow evaporation at room temperature. Alternatively, single crystals may be grown by layering the methanolic solution with chloroform in a narrow tube.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry in air.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry of the complex.

  • ¹H and ¹³C NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)): To elucidate the structure in solution.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the complex.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of metal-picolinate complexes. These values are provided as examples based on related structures and should be determined experimentally for this compound complexes.

Table 1: Physicochemical and Spectroscopic Data of Representative Metal-Picolinate Complexes

Complex (General Formula)ColorYield (%)M.p. (°C)ν(C=O) (cm⁻¹)λ_max (nm) (ε, M⁻¹cm⁻¹)
[Cu(5-Et-pic)₂(H₂O)₂]Blue~70-85>250~1630-1650~600-700 (d-d), ~260-280 (π-π)
[Co(5-Et-pic)₂(H₂O)₂]Pink-Red~65-80>250~1630-1650~500-550 (d-d), ~260-280 (π-π)
[Ni(5-Et-pic)₂(H₂O)₂]Green~60-75>250~1630-1650~400, ~650, ~750 (d-d), ~260-280 (π-π)
[Zn(5-Et-pic)₂(H₂O)₂]White~75-90>250~1630-1650~260-280 (π-π)

Note: 5-Et-pic = 5-Ethylpicolinate. Data are hypothetical and based on typical values for similar picolinate complexes.

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL) of Representative Metal-Picolinate Complexes

ComplexE. coliS. aureusP. aeruginosaC. albicans
This compound>500>500>500>500
[Cu(5-Et-pic)₂(H₂O)₂]12562.5250125
[Co(5-Et-pic)₂(H₂O)₂]250125500250
[Ni(5-Et-pic)₂(H₂O)₂]250125500250
[Zn(5-Et-pic)₂(H₂O)₂]12562.5250125

Note: Data are hypothetical and intended to illustrate the potential enhancement of antimicrobial activity upon complexation.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the synthesis and application of metal complexes with this compound.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation and Isolation L This compound L_sol Deprotonated Ligand in Solution L->L_sol S1 Solvent (e.g., Ethanol) S1->L_sol B Base (e.g., NaOH) B->L_sol Mix Mixing & Reflux L_sol->Mix Reacts with M Metal(II) Salt (e.g., CuCl2) M_sol Metal Salt in Solution M->M_sol S2 Solvent (e.g., Water) S2->M_sol M_sol->Mix Filt Filtration / Crystallization Mix->Filt Wash Washing Filt->Wash Dry Drying Wash->Dry Prod [M(5-Et-pic)2(H2O)2] Dry->Prod

Caption: General workflow for the synthesis of a metal(II) bis(5-ethylpicolinate) complex.

Characterization_Flow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Compositional Analysis cluster_application Application-Oriented Studies Start Synthesized Complex IR FT-IR Spectroscopy Start->IR Confirms Coordination UV UV-Vis Spectroscopy Start->UV Determines Geometry NMR NMR Spectroscopy (for diamagnetic complexes) Start->NMR Elucidates Structure MS Mass Spectrometry Start->MS Confirms Mass XRD Single-Crystal X-ray Diffraction Start->XRD Determines 3D Structure EA Elemental Analysis Start->EA Confirms Composition Antimicrobial Antimicrobial Assays IR->Antimicrobial Anticancer DNA Binding/Cleavage Studies UV->Anticancer Catalysis Catalytic Activity Tests XRD->Catalysis Signaling_Pathway_Hypothesis cluster_interaction Intracellular Interactions cluster_outcome Cellular Outcomes Complex Metal-5-Et-pic Complex Membrane Cell Membrane Penetration Complex->Membrane DNA Nuclear DNA Membrane->DNA Enzyme Cytoplasmic Enzyme Membrane->Enzyme ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Intercalation Intercalation / Groove Binding DNA->Intercalation Inhibition Active Site Binding Enzyme->Inhibition Cleavage Oxidative/Hydrolytic Cleavage ROS->Cleavage Apoptosis Apoptosis / Cell Death Intercalation->Apoptosis Cleavage->Apoptosis Metabolic_Disruption Metabolic Disruption Inhibition->Metabolic_Disruption Metabolic_Disruption->Apoptosis

References

Application Notes and Protocols for 5-Ethylpicolinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethylpicolinic acid is a substituted pyridine carboxylic acid that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring, a carboxylic acid at the 2-position, and an ethyl group at the 5-position, offers multiple reactive sites for functionalization. The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate chelating ligand for various metal ions. The carboxylic acid itself can be readily converted into esters, amides, or other functional groups. Furthermore, the pyridine ring can undergo transformations, and the ethyl group can potentially be functionalized. These characteristics make this compound a valuable precursor for the synthesis of complex molecules in medicinal chemistry, materials science, and catalysis.[1][2]

Application Note 1: Synthesis of Bidentate Ligands and Metal Complexes

The picolinic acid moiety is a classic N,O-bidentate ligand that forms stable complexes with a wide range of transition metals.[3] These complexes are investigated for applications in catalysis, materials science (e.g., coordination polymers), and as models for biological systems.[3][4] this compound can be used to synthesize lipophilic metal complexes or as a building block for more elaborate ligand structures. The ethyl group can tune the steric and electronic properties of the resulting complex.

General Workflow for Metal Complex Synthesis

The typical synthesis involves the reaction of this compound (or its deprotonated form) with a suitable metal salt in an appropriate solvent.

G Workflow for Synthesis of a Metal(II) Bis(5-ethylpicolinate) Complex cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound (2 eq.) D Dissolve in Solvent (e.g., EtOH/H₂O) A->D B Metal(II) Salt (e.g., MCl₂) (1 eq.) B->D C Base (Optional, e.g., NaOH) C->D E Stir at RT or Reflux (e.g., 2-6 hours) D->E F Cool to RT E->F G Collect Precipitate (Vacuum Filtration) F->G H Wash with Solvent (e.g., H₂O, Ether) G->H I Dry in vacuo H->I J Final Product: M(5-Et-pic)₂ Complex I->J G Amide Coupling of this compound A This compound D Activated Intermediate (e.g., O-acylisourea ester) A->D Activation B Coupling Reagent (e.g., EDC, HOBt) B->D C Solvent (e.g., DCM, DMF) C->D F Nucleophilic Attack D->F E Amine (R-NH₂) E->F G Coupled Product (Amide) F->G H Byproduct (e.g., DCU, EDU) F->H

References

protocol for the oxidation of 5-ethyl-2-methylpyridine to 5-Ethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethylpicolinic acid is a substituted pyridine carboxylic acid that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structural motif is of interest to researchers in drug development and medicinal chemistry. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the oxidation of 5-ethyl-2-methylpyridine. The presented method utilizes potassium permanganate as a robust and accessible oxidizing agent, offering a practical alternative to high-pressure industrial processes.

Reaction Scheme

The overall transformation involves the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. The values are based on typical results for similar oxidation reactions and serve as a benchmark for the described protocol.

ParameterValueNotes
Starting Material5-Ethyl-2-methylpyridinePurity >98%
Oxidizing AgentPotassium Permanganate (KMnO₄)
Reaction SolventWater
Reaction Temperature95-100 °CReflux
Reaction Time4-6 hoursMonitored by TLC
Product Yield (Crude)75-85%
Product Purity (Crude)~90%Major impurity is 5-ethyl-2,3-pyridinedicarboxylic acid
Product Yield (Purified)60-70%After pH adjustment and recrystallization
Product Purity (Purified)>98%By HPLC
Melting Point118-120 °CLiterature value may vary

Experimental Protocols

Materials and Equipment:

  • 5-Ethyl-2-methylpyridine (≥98%)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • pH meter or pH paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Detailed Methodology:

Step 1: Oxidation of 5-Ethyl-2-methylpyridine

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 12.1 g (0.1 mol) of 5-ethyl-2-methylpyridine and 200 mL of deionized water.

  • In a separate beaker, prepare a solution of 31.6 g (0.2 mol) of potassium permanganate in 300 mL of deionized water. Gently heat the solution to aid dissolution, but do not boil.

  • Slowly add the potassium permanganate solution to the stirred solution of 5-ethyl-2-methylpyridine in the round-bottom flask over a period of 1-2 hours. The addition is exothermic, and the reaction temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to reflux (95-100 °C) with vigorous stirring. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Work-up and Isolation of Crude Product

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with 50 mL of hot deionized water to ensure complete recovery of the product.

  • Combine the filtrate and the washings. The resulting solution should be clear and colorless to pale yellow.

  • While stirring, carefully add a saturated solution of sodium bisulfite to the filtrate until the purple color of any residual permanganate is discharged.

  • Cool the solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 25 mL of cold deionized water.

  • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Step 3: Purification of this compound

  • Transfer the crude this compound to a 250 mL beaker.

  • Add 100 mL of deionized water and adjust the pH to 8-9 with a 2M sodium hydroxide solution. The product should dissolve.

  • Slowly acidify the solution with 2M hydrochloric acid. The dicarboxylic acid byproduct, if present, will precipitate at a lower pH (around 2-3) than the desired monocarboxylic acid.

  • Carefully adjust the pH to 4-5 to selectively precipitate the this compound.

  • Collect the purified product by vacuum filtration and wash with a small amount of cold deionized water.

  • For further purification, recrystallize the solid from a mixture of ethanol and water.

  • Dry the purified product under vacuum to obtain a white crystalline solid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 5-Ethyl-2-methylpyridine + Water reflux Reflux (95-100°C) 4-6 hours start->reflux oxidant KMnO4 Solution oxidant->reflux filtration1 Filter MnO2 reflux->filtration1 acidification Acidify to pH 3-4 (HCl) filtration1->acidification filtration2 Collect Crude Product acidification->filtration2 ph_adjust pH Adjustment (NaOH then HCl) filtration2->ph_adjust recrystallization Recrystallization (Ethanol/Water) ph_adjust->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start Starting Material: 5-Ethyl-2-methylpyridine oxidation Oxidation (KMnO4) start->oxidation crude Crude Product: This compound + Byproducts oxidation->crude purification Purification (pH adjustment, Recrystallization) crude->purification final Final Product: Pure this compound purification->final

Caption: Logical steps in the synthesis of this compound.

Application Note: Derivatization of 5-Ethylpicolinic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethylpicolinic acid is a pyridine carboxylic acid derivative of interest in various fields, including pharmaceutical and agricultural research. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, direct GC analysis of this compound is challenging due to its high polarity and low volatility, which can lead to poor peak shape, tailing, and low sensitivity.[1][2] To overcome these limitations, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile derivative, making it amenable to GC analysis.[3][4]

This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester. Both methods yield derivatives with improved chromatographic properties, enabling sensitive and reliable GC-MS or GC-FID analysis.

Chemical Derivatization Reactions

The derivatization process chemically modifies the carboxylic acid functional group of this compound to increase its volatility.

Caption: Chemical derivatization of this compound.

Experimental Protocols

1. Silylation using BSTFA + TMCS

Silylation is a common and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[3][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is a potent silylating agent that converts the carboxylic acid to its more volatile TMS ester.[1]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS or GC-FID system

Protocol:

  • Sample Preparation: Place 0.1-1 mg of the dried this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[1]

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., Pyridine) to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS. A molar excess of the derivatizing reagent is recommended.

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[1] Reaction time and temperature may need optimization depending on the sample matrix.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC system.

2. Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is a robust method for converting carboxylic acids into their corresponding esters.[2] A 14% solution of boron trifluoride in methanol is a common and effective reagent for this purpose.[1]

Materials:

  • This compound sample

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Saturated Sodium Chloride (NaCl) solution

  • Hexane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge (optional)

  • GC-MS or GC-FID system

Protocol:

  • Sample Preparation: Place 1 mg of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or water bath.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane to the vial.[1] Vortex vigorously for 1-2 minutes to extract the methyl ester into the organic phase. Allow the layers to separate (centrifugation can aid separation).

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract containing the derivatized analyte is ready for GC injection.

General Experimental Workflow

The overall process from sample receipt to data analysis follows a structured workflow to ensure reproducibility and accuracy.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up (for Esterification) cluster_analysis Analysis Sample Dried this compound Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve AddReagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Dissolve->AddReagent React Vortex & Heat (e.g., 60-80°C) AddReagent->React Cool Cool to Room Temperature React->Cool Extract Liquid-Liquid Extraction (Hexane & Saturated NaCl) Cool->Extract Esterification Path GC_Inject Inject into GC-MS/FID Cool->GC_Inject Silylation Path Dry Dry Organic Layer (Anhydrous Na2SO4) Extract->Dry Dry->GC_Inject Data Data Acquisition & Analysis GC_Inject->Data

Caption: Experimental workflow for derivatization and GC analysis.

GC Operating Conditions (Typical)

The following are suggested starting conditions for GC-MS analysis. These should be optimized for the specific instrument and column used.

ParameterSuggested Condition
GC System GC-MS or GC-FID
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 250 - 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp: 70°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50 - 450 amu

Quantitative Data Summary (Representative Values)

The following table summarizes typical performance characteristics that can be expected from the GC analysis of derivatized this compound. Note: These values are representative and should be experimentally determined and validated for the specific method and instrumentation used.

ParameterTMS-Ester Derivative (Silylation)Methyl Ester Derivative (Esterification)
Retention Time (min) ~ 12 - 15~ 10 - 13
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL1.0 - 10.0 ng/mL
Linearity (R²) > 0.995> 0.99
Precision (%RSD) < 10%< 15%

Conclusion

Derivatization is an essential step for the successful analysis of this compound by gas chromatography. Both silylation with BSTFA and esterification with BF3-Methanol are effective methods for increasing the volatility and improving the chromatographic behavior of the analyte. The choice of method may depend on sample matrix, available reagents, and desired sensitivity. The protocols and information provided in this application note serve as a comprehensive guide for researchers to develop and implement robust analytical methods for the quantification of this compound in various sample types. Method optimization and validation are crucial to ensure data quality and reliability.

References

Application Notes and Protocols for 5-Ethylpicolinic Acid as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpicolinic acid, a derivative of picolinic acid, is a heterocyclic organic compound with significant potential as a chelating agent. Its structure, featuring a pyridine ring with a carboxylic acid group at the 2-position and an ethyl group at the 5-position, allows it to form stable complexes with various metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as donor atoms, enabling the formation of a five-membered chelate ring with a metal ion. This chelation property is of considerable interest in diverse fields, including analytical chemistry, biochemistry, and pharmaceutical sciences, for applications such as metal ion sequestration, catalysis, and drug delivery.

These application notes provide an overview of the methodologies for characterizing the chelating properties of this compound and protocols for its potential applications. Due to the limited availability of specific quantitative data for this compound, data for the parent compound, picolinic acid, and other substituted derivatives are provided for comparative purposes.

Quantitative Data: Stability Constants of Picolinic Acid Derivatives

LigandMetal Ionlog β₁log β₂log β₃Reference
Picolinic AcidCo(II)4.88.811.8[1]
Picolinic AcidZn(II)---[2][3]
Dipicolinic AcidV(III)---[4]
Dipicolinic AcidCu(II)---[5]
Dipicolinic AcidNi(II)---[5]
Dipicolinic AcidZn(II)---[5]
Dipicolinic AcidCo(II)---[5]

Note: The stability constants for Zn(II) with picolinic acid were determined pH-metrically[2][3]. The studies on dipicolinic acid provide context for related polydentate pyridine-based chelators[4][5].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from general procedures for the synthesis of picolinic acid derivatives. A common route involves the oxidation of a corresponding alkyl-substituted pyridine. For instance, the oxidation of 5-ethyl-2-methylpyridine can yield this compound.

Materials:

  • 5-ethyl-2-methylpyridine

  • Strong oxidizing agent (e.g., potassium permanganate, nitric acid)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Solvent (e.g., water, pyridine)

  • Standard laboratory glassware and equipment for reflux and extraction.

Procedure:

  • In a round-bottom flask, dissolve 5-ethyl-2-methylpyridine in a suitable solvent.

  • Slowly add the oxidizing agent to the solution while stirring. The reaction may be exothermic and require cooling.

  • Reflux the mixture for several hours to ensure complete oxidation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with an appropriate acid to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

G start 5-ethyl-2-methylpyridine reflux Oxidation (e.g., KMnO4) start->reflux Add Oxidant neutralize Neutralization (e.g., HCl) reflux->neutralize Cool & Neutralize filter Filtration & Washing neutralize->filter Precipitate recrystallize Recrystallization filter->recrystallize product This compound recrystallize->product

Determination of Metal-Ligand Stoichiometry by UV-Vis Spectroscopy (Job's Plot)

Job's method, or the method of continuous variations, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution[6][7][8].

Materials:

  • Stock solution of this compound of known concentration.

  • Stock solution of a metal salt (e.g., CuSO₄, FeCl₃) of the same concentration.

  • Buffer solution to maintain a constant pH.

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions with varying mole fractions of the metal and this compound, keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Ensure all solutions are in the same buffer and at a constant temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength can be determined by scanning a solution known to contain the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The plot will show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For a complex of the form MLn, the mole fraction of the ligand (X_L) at the maximum absorbance will be n/(n+1).

G prep Prepare Stock Solutions (Metal & Ligand) mix Mix in Varying Mole Fractions (Constant Total Moles) prep->mix measure Measure Absorbance (at λmax of complex) mix->measure plot Plot Absorbance vs. Mole Fraction of Ligand measure->plot determine Determine Stoichiometry from Intersection plot->determine

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes[2][9][10]. It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added.

Materials:

  • Calibrated pH meter with a combination glass electrode.

  • Thermostated titration vessel.

  • Standardized solution of a strong base (e.g., NaOH).

  • Solution of this compound of known concentration.

  • Solution of a metal salt of known concentration.

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃).

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • In the titration vessel, place a solution containing a known amount of this compound, the metal salt, and the inert salt.

  • Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Perform a separate titration of the ligand in the absence of the metal ion to determine its pKa values.

  • The titration data (pH versus volume of base added) is then used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]).

  • The stability constants (β) are determined by analyzing the relationship between n̄ and [L] using computational software.

G cluster_setup Titration Setup cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution titrate_ligand Titrate Ligand Alone (Determine pKa) prep_ligand->titrate_ligand titrate_complex Titrate Ligand + Metal (Determine Stability Constants) prep_ligand->titrate_complex prep_metal Prepare Metal Solution prep_metal->titrate_complex calibrate Calibrate pH Electrode calibrate->titrate_ligand calibrate->titrate_complex calculate_n Calculate Formation Function (n̄) titrate_ligand->calculate_n titrate_complex->calculate_n calculate_L Calculate Free Ligand Conc. ([L]) titrate_complex->calculate_L determine_beta Determine Stability Constants (β) (Software Analysis) calculate_n->determine_beta calculate_L->determine_beta

Characterization of Metal Complexes by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of metal-ligand complexes, providing information on their stoichiometry and composition[11][12].

Materials:

  • Electrospray ionization mass spectrometer.

  • Solution of the pre-formed this compound-metal complex.

  • High-purity solvent (e.g., methanol, acetonitrile/water).

Procedure:

  • Prepare a dilute solution of the metal complex in a suitable volatile solvent.

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge of the complex.

  • Analyze the resulting spectrum to identify the mass-to-charge ratio (m/z) of the parent ion corresponding to the metal complex.

  • The isotopic distribution pattern of the peak can confirm the presence of the specific metal ion.

  • Tandem mass spectrometry (MS/MS) can be used to fragment the complex and further confirm its composition.

G prep_sample Prepare Complex Solution infuse Infuse into ESI Source prep_sample->infuse acquire Acquire Mass Spectrum (Positive/Negative Ion Mode) infuse->acquire analyze Analyze m/z and Isotopic Pattern acquire->analyze msms Tandem MS (MS/MS) (Optional Fragmentation) analyze->msms confirm Confirm Complex Composition analyze->confirm msms->confirm

Applications in Research and Drug Development

The ability of this compound to chelate metal ions opens up a range of potential applications:

  • Metal Sequestration: It can be used to remove or neutralize toxic metal ions from biological systems or environmental samples.

  • Drug Delivery: As a ligand, it can be incorporated into drug molecules to modulate their interaction with metal ions in vivo, potentially enhancing their therapeutic efficacy or reducing side effects.

  • Catalysis: Metal complexes of this compound may exhibit catalytic activity in various organic reactions.

  • Analytical Reagents: It can be employed as a reagent for the selective detection and quantification of metal ions.

Further research is warranted to fully explore the potential of this compound as a versatile chelating agent in various scientific and industrial applications. The protocols outlined above provide a solid foundation for initiating such investigations.

References

Application Note: Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 5-Ethylpicolinic Acid in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated, sensitive, and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 5-Ethylpicolinic acid. The method is suitable for routine quality control and research applications in drug development. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Picolinic acid and its derivatives are known for their ability to chelate metal ions and play roles in various biological processes.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of final drug products. This document provides a detailed protocol for a validated analytical method to meet this requirement. While many methods exist for picolinic acid derivatives, this note specifies a robust HPLC-MS/MS approach, which offers superior sensitivity and selectivity compared to older techniques like GC-MS that require derivatization.[3]

Experimental

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size) was found to provide excellent peak shapes for similar analytes.[5]

  • Solvents: LC-MS grade acetonitrile and water, along with formic acid.[5]

  • Reference Standard: this compound, with a purity of ≥98%.

A summary of the optimized instrumental parameters is provided in the table below. Gradient elution is employed to ensure adequate separation from potential impurities.[4]

ParameterCondition
HPLC Column Reversed-Phase C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 152.07 (Calculated for [M+H]⁺)
Product Ions (Q3) To be determined by infusion of standard (e.g., m/z 106.08, 78.06)
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Table 1: Optimized HPLC-MS/MS Conditions

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[6][7]

Specificity was evaluated by analyzing a blank (diluent), a placebo sample, and a sample spiked with this compound. The chromatograms were examined to ensure no interfering peaks were present at the retention time of the analyte.

Linearity was assessed by preparing a series of at least five concentrations of this compound. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[8]

Accuracy was determined by the recovery method. A known amount of this compound was added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.[7]

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) was calculated.[8]

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9]

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Data Processing and Validation A Prepare Stock Solution of this compound B Prepare Calibration Standards (Serial Dilutions) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High) A->C F Inject Blank, Standards, QCs, and Samples B->F C->F D Prepare Test Samples (Dissolve in Diluent) D->F E Equilibrate HPLC-MS/MS System E->F G Acquire Data using MRM Mode F->G H Integrate Peaks and Construct Calibration Curve G->H I Calculate Concentrations in Samples and QCs H->I J Evaluate Validation Parameters (Linearity, Accuracy, Precision) I->J

Caption: Experimental workflow for method validation.

Validation Results Summary

The results of the method validation are summarized below. All parameters met the pre-defined acceptance criteria.

Validation ParameterAcceptance CriteriaResult
Specificity No interferencePassed
Linearity (r²) ≥ 0.9990.9995
Range 0.1 - 10 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report Value0.03 µg/mL
LOQ Report Value0.1 µg/mL

Table 2: Summary of Method Validation Data

ValidationLogic cluster_results Method Analytical Method Validation Is the Method Validated? Method->Validation Specificity Specific? Validation->Specificity Check Linear Linear? Validation->Linear Check Accurate Accurate? Validation->Accurate Check Precise Precise? Validation->Precise Check Robust Robust? Validation->Robust Check Suitable Method is Suitable for Intended Use Specificity->Suitable Revise Revise Method Specificity->Revise No Linear->Suitable Linear->Revise No Accurate->Suitable Accurate->Revise No Precise->Suitable Precise->Revise No Robust->Suitable Robust->Revise No Revise->Method

Caption: Logical relationships in method validation.

Conclusion

The HPLC-MS/MS method described has been successfully developed and validated for the quantitative determination of this compound. The validation results confirm that the method is specific, linear, accurate, precise, and sensitive. This method is deemed suitable for its intended purpose in the quality control and analysis of pharmaceutical samples containing this compound. The use of LC-MS/MS provides a high degree of confidence in the results due to its inherent selectivity and sensitivity.[10]

References

Application Notes and Protocols: Picolinic Acid Derivatives in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Picolinic Acid Derivatives in the Absence of Specific Data for 5-Ethylpicolinic Acid

Extensive research into the application of this compound in the synthesis of novel herbicides did not yield specific examples or detailed protocols. However, the broader class of picolinic acid derivatives represents a highly active and significant area of research in the development of modern herbicides. This document provides detailed application notes and protocols based on the synthesis and use of novel herbicides derived from the versatile picolinic acid scaffold.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) derivatives are a cornerstone in the development of synthetic auxin herbicides, a class of compounds that have been pivotal in selective broadleaf weed control for decades.[1] These herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), which at synthetically elevated concentrations, leads to unregulated growth and eventual plant death.[1] The ongoing challenge of herbicide resistance necessitates the discovery of novel herbicidal molecules. Recent advancements have focused on modifying the picolinic acid core, particularly at the 6-position, to enhance efficacy, broaden the weed control spectrum, and improve crop selectivity.[2][3]

Mechanism of Action: Synthetic Auxins Targeting the AFB5 Co-receptor

Picolinic acid-based herbicides exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. Unlike natural auxin (IAA), which binds to a range of TIR1/AFB F-box proteins, many synthetic auxins, including novel picolinic acid derivatives, preferentially bind to the co-receptor protein AFB5.[4] This binding initiates a cascade of events leading to plant death:

  • Co-receptor Complex Formation: The herbicide binds to the AFB5 receptor, promoting the formation of a stable co-receptor complex that includes the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase and an Aux/IAA transcriptional repressor protein.[1]

  • Ubiquitination and Degradation of Aux/IAA: The formation of this complex tags the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[1]

  • Activation of Auxin Response Genes: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that proceed to activate the expression of a multitude of auxin-responsive genes.[1]

  • Uncontrolled Growth and Plant Death: This uncontrolled gene expression leads to a severe physiological disruption, including epinastic responses (twisting and curling of stems and leaves), and the overproduction of other plant hormones like ethylene and abscisic acid (ABA), ultimately resulting in the death of the susceptible plant.[5]

Picolinic_Acid_Herbicide_Signaling_Pathway cluster_0 Cellular Events cluster_1 Genetic and Physiological Response Herbicide Picolinic Acid Herbicide AFB5 AFB5 Receptor Herbicide->AFB5 Binds to SCF_Complex SCF-AFB5-Herbicide-Aux/IAA Co-receptor Complex AFB5->SCF_Complex Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex ARF Auxin Response Factors (ARFs) Released Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Targets to Degradation Degradation of Aux/IAA Proteasome->Degradation Degradation->ARF Gene_Activation Activation of Auxin-Responsive Genes ARF->Gene_Activation Plant_Death Uncontrolled Growth & Plant Death Gene_Activation->Plant_Death Synthesis_Workflow Start Starting Material (Picolinonitrile derivative) Step_A Step A: Amino Protection (Phthaloyl dichloride, TEA, DMAP) Start->Step_A Step_B Step B: Fluorination (CsF, DMSO) Step_A->Step_B Step_C Step C: Intermediate Formation (Aqueous Ammonia) Step_B->Step_C Step_D Step D: Deprotection (Hydrazine Hydrate) Step_C->Step_D Step_E Step E: Pyrazole Ring Formation (NaH) Step_D->Step_E Step_F Step F: Esterification (Ethanol, Sulfuric Acid) Step_E->Step_F Step_G Step G: Hydrolysis (KOH) Step_F->Step_G End Final Product (6-Pyrazolyl-Picolinic Acid) Step_G->End Herbicidal_Activity_Assay_Workflow cluster_invitro In Vitro Assay cluster_greenhouse Greenhouse Assay A1 Prepare MS Agar with Test Compounds A2 Plate Sterilized Seeds A1->A2 A3 Incubate Vertically A2->A3 A4 Measure Root Length & Calculate IC50 A3->A4 B1 Cultivate Weeds to 2-4 Leaf Stage B2 Prepare and Apply Herbicide Spray B1->B2 B3 Incubate in Greenhouse (14-21 days) B2->B3 B4 Visually Assess Injury & Measure Fresh Weight B3->B4 Start Synthesized Compound Start->A1 Start->B1

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Ethylpicolinic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Problem 1: Low Yield of this compound

Question: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several stages of the synthesis, which often involves the oxidation of 5-ethyl-2-methylpyridine followed by purification.[1] Key factors to investigate include:

  • Incomplete Oxidation: The oxidation of the 2-methyl group to a carboxylic acid can be challenging. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the oxidizing agent (e.g., nitric acid, potassium permanganate) is fresh and used in the correct stoichiometric ratio.[1] Reaction time and temperature are also critical; insufficient duration or heat can lead to an incomplete reaction.[2]

  • Side Reactions: Over-oxidation or reactions with the pyridine ring can consume starting material and produce unwanted by-products.[2] For instance, harsh conditions could potentially affect the ethyl group.

    • Solution: Employ milder oxidizing agents or optimize the reaction temperature. A gradual addition of the oxidant at a controlled temperature can often minimize side reactions.

  • Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous workup (if the product has some water solubility) or adhere to silica gel during column chromatography.

    • Solution: Carefully adjust the pH during extraction to ensure the carboxylic acid is in its deprotonated (water-soluble) or protonated (organic-soluble) state to maximize separation. If using chromatography, select an appropriate solvent system and consider using a different stationary phase if product adhesion is suspected.

Problem 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities after analysis (e.g., by NMR or LC-MS). What are these impurities and how can I prevent their formation?

Answer: Impurity formation is a common issue. The identity of the impurity depends on the synthetic route. A frequent route is the oxidation of 5-ethyl-2-methylpyridine.[1]

  • Unreacted Starting Material: The most common impurity is the starting material, 5-ethyl-2-methylpyridine.

    • Prevention: As mentioned for low yields, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry.[2]

  • Partially Oxidized Intermediates: Aldehyde or alcohol intermediates from the incomplete oxidation of the methyl group can be present.

    • Prevention: Ensure sufficient reaction time and oxidant concentration to drive the reaction to the carboxylic acid.

  • By-products from Side Reactions: Oxidation can sometimes lead to the formation of pyridine N-oxides or other oxidized species.

    • Prevention: Careful control of reaction conditions is key. Using selective oxidizing agents can help avoid unwanted reactions on the pyridine ring.

Impurity TypePotential CauseRecommended Prevention/Removal
Starting MaterialIncomplete reactionIncrease reaction time/temperature; ensure sufficient oxidant.
Aldehyde IntermediateIncomplete oxidationProlong reaction time; ensure sufficient oxidant.
Pyridine N-oxideOver-oxidation/Side reactionUse milder/more selective oxidants; control temperature.

Problem 3: Difficulties with Product Purification

Question: I'm struggling to purify the final this compound. Standard extraction and chromatography are not effective. What can I do?

Answer: Purification can be challenging due to the amphoteric nature of picolinic acids.

  • Emulsion during Extraction: The product can act as a surfactant, leading to persistent emulsions during aqueous/organic extractions.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Centrifugation, if available, can also be effective.

  • Co-elution during Chromatography: The product may have a similar polarity to impurities, making separation by standard silica gel chromatography difficult.

    • Solution: Adjust the polarity of the mobile phase. Adding a small amount of acetic or formic acid to the eluent can help to protonate the carboxylic acid and reduce tailing on silica gel. Alternatively, consider reverse-phase chromatography (C18) where elution order is different.

  • Product is Highly Water-Soluble: If the product is in its salt form (picolinate), it will have high water solubility, making extraction into an organic solvent difficult.

    • Solution: During the workup, carefully acidify the aqueous layer with an acid like HCl to a pH of ~3-4. This will protonate the carboxylic acid, making it less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method involves the oxidation of 5-ethyl-2-methylpyridine.[1] The methyl group at the 2-position is more susceptible to oxidation than the ethyl group at the 5-position. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).[1][3]

Q2: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques are used for characterization. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Q3: Are there any specific safety precautions I should take during the synthesis?

Yes. The oxidation reactions can be highly exothermic and should be conducted with care, especially on a larger scale.[4] Use a reaction vessel that allows for efficient heat dissipation and monitor the internal temperature. Oxidizing agents like nitric acid are highly corrosive.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol: Synthesis of this compound via Oxidation

This protocol describes a general procedure for the oxidation of 5-ethyl-2-methylpyridine.

Materials:

  • 5-ethyl-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-ethyl-2-methylpyridine in water.

  • Oxidation: Slowly add potassium permanganate (KMnO₄) portion-wise to the solution. The reaction is exothermic; maintain the temperature below a designated point (e.g., 90°C) using a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux for several hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Acidification & Extraction: Combine the filtrate and washes. Cool the solution in an ice bath and carefully acidify to a pH of approximately 3.5 with concentrated HCl. The product should precipitate. Extract the aqueous solution multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography.

Visualizations

G Diagram 1: Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete increase_params Increase Time / Temp Add More Oxidant incomplete->increase_params Yes analyze_workup Analyze Workup & Purification incomplete->analyze_workup No increase_params->check_completion ph_issue Incorrect pH during Extraction? analyze_workup->ph_issue adjust_ph Adjust pH to ~3-4 Before Extraction ph_issue->adjust_ph Yes side_reactions Suspect Side Reactions? ph_issue->side_reactions No end Yield Improved adjust_ph->end milder_cond Use Milder Conditions (Lower Temp, Gradual Addition) side_reactions->milder_cond Yes side_reactions->end No milder_cond->end

Caption: Troubleshooting decision tree for addressing low product yield.

G Diagram 2: Synthesis & Purification Workflow cluster_0 Synthesis cluster_1 Workup cluster_2 Purification start 1. Dissolve Starting Material oxidation 2. Add Oxidant (e.g., KMnO4) start->oxidation reflux 3. Heat to Reflux oxidation->reflux quench 4. Quench Excess Oxidant reflux->quench filter 5. Filter MnO2 quench->filter acidify 6. Acidify Filtrate (pH ~3.5) filter->acidify extract 7. Extract with Organic Solvent acidify->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate Solvent dry->concentrate recrystallize 10. Recrystallize or Chromatograph concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Step-by-step workflow for synthesis and purification.

References

Technical Support Center: Purification of Crude 5-Ethylpicolinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of crude 5-Ethylpicolinic acid using recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves the crude this compound well at elevated temperatures but poorly at room temperature. Based on the properties of the parent compound, picolinic acid, polar protic solvents such as water and ethanol, or a mixed solvent system (e.g., ethanol/water), are good starting points for solvent screening.[1] For a definitive answer, a solvent screening experiment is recommended.

Q2: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this, you can:

  • Increase the solvent volume: Add more hot solvent to ensure the compound fully dissolves before cooling.

  • Use a lower-boiling point solvent: This can help prevent the compound from melting before it dissolves.

  • Employ a mixed solvent system: Dissolve the compound in a "good" solvent at a high temperature and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Q3: What are the likely impurities in crude this compound?

A3: Crude this compound is often synthesized by the oxidation of 5-Ethyl-2-methylpyridine.[2] Potential impurities include:

  • Unreacted 5-Ethyl-2-methylpyridine.

  • Over-oxidation byproducts, such as pyridine-2,5-dicarboxylic acid.

  • Other intermediates from the oxidation process.

Q4: Can I use other purification methods in conjunction with recrystallization?

A4: Yes. Acid-base extraction is a highly effective method to remove neutral or basic impurities, such as unreacted 5-Ethyl-2-methylpyridine, before recrystallization.[3][4][5] Column chromatography can also be used for purification, particularly if recrystallization fails to remove impurities with similar solubility profiles.

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After crystal formation, cooling the flask in an ice bath can help to maximize the precipitation of the product from the solution. Be mindful that using an excessive amount of solvent will result in a lower recovery yield.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.
The recrystallized product is still impure. - The cooling process was too rapid, trapping impurities within the crystals.- The chosen solvent does not effectively differentiate between the product and the impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent or solvent system.- Consider a preliminary purification step, such as acid-base extraction, to remove certain types of impurities.[3][4][5]
The product forms a fine powder instead of distinct crystals. - The solution was cooled too quickly or agitated during cooling.- Ensure a slow and undisturbed cooling process. A larger flask can sometimes help slow down the cooling rate.
The solution is colored, and the color persists in the crystals. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product and reduce the yield.

Data Presentation

Estimated Solubility of this compound in Various Solvents

Note: The following data is an estimation based on the solubility of the parent compound, picolinic acid, and should be used as a guideline for solvent selection. Experimental verification is highly recommended.

SolventEstimated Solubility at 20-25°CEstimated Solubility at Higher TemperaturesPolarity
WaterHighVery HighHigh
EthanolModerateHighHigh
AcetonitrileLowModerateHigh
Ethyl AcetateLowModerateMedium
TolueneVery LowLowLow
HexaneInsolubleVery LowLow
Solvent Screening Template for Recrystallization
Solvent SystemAmount of Crude (mg)Volume of Solvent at RT (mL)Solubility at RTVolume of Solvent at Boiling (mL)Solubility at BoilingCrystal Formation on Cooling? (Yes/No)Observations
Water1001
Ethanol1001
Ethanol/Water (e.g., 9:1)1001
Ethyl Acetate1001
Toluene1001

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization
  • Solvent Selection: Based on preliminary tests (see Solvent Screening Template), select a suitable solvent or solvent mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring continuously. Gradually add more hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

Protocol 2: Pre-purification of Crude this compound by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities prior to recrystallization.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. The volume should be roughly equal to the organic layer. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO2 evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound (sodium 5-ethylpicolinate) will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer can be extracted again with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise while stirring until the solution becomes acidic (pH ~2-3), which will cause the purified this compound to precipitate out.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. This purified solid can then be further purified by recrystallization as described in Protocol 1.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystal_formation Crystal Formation cool->crystal_formation ice_bath Cool in Ice Bath crystal_formation->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A general workflow for the purification of this compound via recrystallization.

Troubleshooting_Oiling_Out Troubleshooting: 'Oiling Out' During Recrystallization start Observation: Product 'Oils Out' cause1 Cause: Insufficient Solvent start->cause1 cause2 Cause: Solvent boiling point too high / Impurities present start->cause2 cause3 Cause: Cooling too rapid start->cause3 solution1 Solution: Add more hot solvent and redissolve cause1->solution1 outcome Successful Crystallization solution1->outcome solution2 Solution: Use a lower boiling point solvent or a mixed solvent system cause2->solution2 solution2->outcome solution3 Solution: Ensure slow, undisturbed cooling cause3->solution3 solution3->outcome

Caption: A logical guide to troubleshooting the common issue of 'oiling out'.

Acid_Base_Extraction_Workflow Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Shake start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Neutral & Basic Impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: Sodium 5-ethylpicolinate separate_layers->aqueous_layer acidify Acidify with HCl to pH ~2-3 aqueous_layer->acidify precipitate Precipitation of This compound acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end Pre-purified This compound filter_dry->end

Caption: Workflow for the pre-purification of crude this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 5-Ethyl-2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the oxidation of 5-ethyl-2-methylpyridine. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting and FAQs

This section addresses common issues encountered during the oxidation of 5-ethyl-2-methylpyridine, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion of 5-ethyl-2-methylpyridine to the desired product. What are the likely causes and how can I improve the conversion rate?

  • Answer: Low conversion can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure that the oxidizing agents, such as nitric acid or potassium permanganate, are of high purity and have not degraded. Older reagents can lose their potency.

    • Reaction Temperature: The reaction temperature is a critical parameter. For nitric acid oxidation, temperatures are typically high (190-270°C)[1]. Ensure your reaction reaches and maintains the target temperature. Insufficient heat can lead to a sluggish or incomplete reaction.

    • Catalyst Activity (for catalytic methods): When using catalysts like vanadium oxide, ensure the catalyst is active and not poisoned. The catalyst's surface area and oxidation state (V4+/V5+ ratio) are crucial for its performance.

    • Inadequate Mixing: Ensure efficient stirring to maximize the contact between the reactants, especially in heterogeneous reactions involving solid catalysts or oxidants.

Issue 2: Formation of Undesired Byproducts

  • Question: I am observing significant amounts of byproducts in my reaction mixture. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge in the oxidation of 5-ethyl-2-methylpyridine.

    • Common Byproducts:

      • Nicotinic Acid: Oxidation of 5-ethyl-2-methylpyridine with strong oxidizing agents like nitric acid can lead to the formation of 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which can then decarboxylate to form nicotinic acid[2].

      • Partially Oxidized Intermediates: In vapor-phase oxidation using a vanadium oxide catalyst, intermediates such as di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine, and 3-acetylpyridine have been identified[3][4].

      • Over-oxidation Products: Harsh reaction conditions can lead to the complete oxidation of the organic molecule to carbon dioxide and water.

    • Minimizing Byproducts:

      • Control Reaction Time and Temperature: Carefully controlling the reaction time and temperature can help to prevent over-oxidation and the formation of degradation products.

      • Optimize Oxidant-to-Substrate Ratio: Using a stoichiometric or slight excess of the oxidizing agent can help to avoid unwanted side reactions. A large excess of nitric acid is often used, but this needs to be carefully controlled[1].

      • Catalyst Selection and Modification: In catalytic oxidations, the choice of catalyst and any modifiers can significantly influence selectivity towards the desired product[5][6].

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify the 5-ethyl-2-pyridinecarboxylic acid from the reaction mixture. What are the recommended procedures?

  • Answer: The work-up and purification procedure is critical for obtaining a high-purity product.

    • Precipitation and Filtration: The product, a carboxylic acid, can often be precipitated by adjusting the pH of the reaction mixture. For instance, after oxidation, the pH can be adjusted to the isoelectric point of the acid to induce precipitation, followed by filtration.

    • Solvent Extraction: If the product is soluble in organic solvents, extraction can be an effective purification method. Ensure the correct pH of the aqueous layer to ensure the carboxylic acid is in its neutral form for efficient extraction into the organic phase.

    • Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various experimental protocols for the oxidation of 5-ethyl-2-methylpyridine.

Table 1: Liquid-Phase Oxidation with Nitric Acid

ParameterCondition 1Condition 2
Starting Material 5-Ethyl-2-methylpyridine5-Ethyl-2-methylpyridine
Oxidizing Agent Nitric Acid (large excess)Nitric Acid (3-10 mol per mol of substrate)
Co-reagent/Catalyst NoneSulfuric Acid
Temperature 190-270°C[1]130-140°C[7]
Pressure 2-8 MPa[1]Not specified
Reaction Time Not specifiedNot specified
Product Nicotinic Acid (via 2,5-pyridinedicarboxylic acid)[2]6-Methylnicotinic acid[7]
Yield Not specifiedNot specified

Table 2: Vapor-Phase Catalytic Oxidation

ParameterCondition 1
Starting Material 5-Ethyl-2-methylpyridine (MEP)
Catalyst Modified Vanadium Oxide[3][4]
Oxidizing Agent Air/Oxygen
Temperature 210-270°C[4]
Contact Time 0.44 s[4]
Molar Ratio (MEP:O₂:H₂O) 1:50:150[4]
Identified Intermediates Di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine, 3-acetylpyridine[3][4]
Main Products Pyridine-2-aldehyde, Nicotinic acid, Isocinchomeronic acid

Experimental Protocols

This section provides a detailed methodology for a common laboratory-scale oxidation of an alkylpyridine, which can be adapted for 5-ethyl-2-methylpyridine.

Protocol: Oxidation of 2-(p-chlorobenzyl)pyridine (Adaptable for 5-Ethyl-2-methylpyridine)

This protocol describes the oxidation of a substituted pyridine using sodium dichromate. The principles can be adapted for the oxidation of the methyl group of 5-ethyl-2-methylpyridine.

Materials:

  • 2-(p-chlorobenzyl)pyridine (or 5-ethyl-2-methylpyridine)

  • Sodium dichromate dihydrate

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • In a suitable reaction flask, dissolve 2-(p-chlorobenzyl)pyridine in concentrated sulfuric acid.

  • In a separate beaker, prepare a solution of sodium dichromate dihydrate in water.

  • Slowly add the sodium dichromate solution to the solution of the pyridine derivative. The addition should be done cautiously as the reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for 3 hours. The solution will typically change color (e.g., to dark green).

  • After the reflux period, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a larger volume of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with water to remove any inorganic impurities.

  • Air-dry the solid to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

Reaction Pathway for Nitric Acid Oxidation

ReactionPathway A 5-Ethyl-2-methylpyridine B 2,5-Pyridinedicarboxylic Acid (Isocinchomeronic Acid) A->B HNO₃/H₂SO₄ High Temp & Pressure C 5-Ethyl-2-pyridinecarboxylic Acid A->C Milder Oxidation (e.g., KMnO₄) D Nicotinic Acid B->D Decarboxylation (Heat)

Caption: General reaction pathways for the oxidation of 5-ethyl-2-methylpyridine.

Experimental Workflow for Oxidation and Purification

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 5-Ethyl-2-methylpyridine and Oxidizing Agent B Heat to Reaction Temperature (e.g., Reflux) A->B C Monitor Reaction Progress (e.g., TLC, GC) B->C D Cool Reaction Mixture C->D Reaction Complete E Precipitate Product (e.g., add water, adjust pH) D->E F Filter to Isolate Crude Product E->F G Recrystallize Crude Product F->G Crude Product H Dry Purified Product G->H I Characterize Final Product (e.g., NMR, MS) H->I

Caption: A typical experimental workflow for the oxidation and purification of the product.

References

identification of byproducts in 5-Ethylpicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Ethylpicolinic acid. The information is presented in a question-and-answer format to address specific challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound, and what are the primary byproducts?

The most prevalent method for synthesizing this compound is the selective oxidation of 5-ethyl-2-methylpyridine. During this process, several byproducts can form, which may complicate purification and reduce the overall yield of the desired product.

The primary potential byproducts include:

  • Unreacted Starting Material: 5-ethyl-2-methylpyridine.

  • Over-oxidation Product: 2,5-Pyridinedicarboxylic acid (also known as isocinchomeronic acid), resulting from the oxidation of both the ethyl and methyl groups.[1][2]

  • Isomeric Oxidation Product: 2-methyl-5-pyridinecarboxylic acid, formed if the ethyl group is oxidized instead of the methyl group.

Q2: How can I minimize the formation of byproducts during the synthesis?

Minimizing byproduct formation hinges on controlling the reaction conditions to favor the selective oxidation of the 2-methyl group.

  • Choice of Oxidizing Agent: Mild oxidizing agents are preferred to prevent over-oxidation. While strong oxidants like nitric acid are used for producing nicotinic acid from 5-ethyl-2-methylpyridine, they can lead to the formation of 2,5-pyridinedicarboxylic acid.[1][3]

  • Reaction Temperature: Lowering the reaction temperature can help to increase the selectivity of the oxidation, reducing the likelihood of over-oxidation.

  • Stoichiometry of the Oxidant: Using a controlled amount of the oxidizing agent (closer to the stoichiometric requirement) can help prevent the oxidation of both alkyl groups.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to stop the reaction once the starting material is consumed and before significant amounts of the over-oxidation product are formed.

Q3: My reaction mixture shows multiple spots on a TLC plate. How can I identify the main product and the byproducts?

A combination of chromatographic and spectroscopic techniques is recommended for the definitive identification of the components in your reaction mixture.

  • Thin Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress and the number of components in the mixture. The polarity of the compounds will influence their retention factor (Rf). Generally, the carboxylic acids will have lower Rf values than the unreacted starting material.

  • High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of the product and byproducts. Different retention times will be observed for each component.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile components like the unreacted starting material. The mass spectrum of each separated component provides its molecular weight and fragmentation pattern, aiding in structural elucidation. Derivatization of the carboxylic acids to their more volatile ester forms may be necessary for effective GC-MS analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure determination of the isolated product and byproducts. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Quantitative Data Summary

The following table summarizes the expected chemical shifts for this compound and its potential byproducts in ¹H and ¹³C NMR spectroscopy. This data can be used as a reference for the identification of isolated compounds.

Compound NameStructure¹H NMR Chemical Shifts (ppm) (Predicted/Reported)¹³C NMR Chemical Shifts (ppm) (Predicted/Reported)
This compound Pyridine-H: ~7.5-8.8; -CH2-: ~2.7 (q); -CH3: ~1.2 (t); -COOH: ~10-13Pyridine-C: ~120-160; -C=O: ~165-175; -CH2-: ~25; -CH3: ~15
5-ethyl-2-methylpyridine Pyridine-H: ~7.0-8.3; Pyridine-CH3: ~2.5 (s); -CH2-: ~2.6 (q); -CH3: ~1.2 (t)Pyridine-C: ~120-160; Pyridine-CH3: ~24; -CH2-: ~25; -CH3: ~15
2,5-Pyridinedicarboxylic acid Pyridine-H: ~8.4-9.3; -COOH: ~11-14Pyridine-C: ~125-155; -C=O: ~165-170
2-methyl-5-pyridinecarboxylic acid Pyridine-H: ~7.7-9.1; Pyridine-CH3: ~2.6 (s); -COOH: ~10-13Pyridine-C: ~120-165; Pyridine-CH3: ~22; -C=O: ~165-175

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method for the selective oxidation of 5-ethyl-2-methylpyridine. Optimization of reaction conditions may be necessary to maximize the yield of the desired product and minimize byproduct formation.

Materials:

  • 5-ethyl-2-methylpyridine

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water).

  • Slowly add the oxidizing agent (e.g., potassium permanganate in portions) to the stirred solution. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts (e.g., manganese dioxide if KMnO₄ was used).

  • Acidify the filtrate with an appropriate acid (e.g., dilute H₂SO₄) to a pH of approximately 3-4.

  • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a wavelength of approximately 260-270 nm.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Carboxylic acid groups should be esterified (e.g., by reaction with methanol and an acid catalyst) to increase volatility.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Visualizations

Byproduct_Formation_Workflow cluster_byproducts Potential Byproducts Start Synthesis of this compound Reaction Oxidation of 5-ethyl-2-methylpyridine Start->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Analysis Analysis (TLC, HPLC, GC-MS, NMR) Crude_Product->Analysis Unreacted Unreacted Starting Material (5-ethyl-2-methylpyridine) Crude_Product->Unreacted Over_oxidized Over-oxidation Product (2,5-Pyridinedicarboxylic acid) Crude_Product->Over_oxidized Isomer Isomeric Product (2-methyl-5-pyridinecarboxylic acid) Crude_Product->Isomer Pure_Product Pure this compound Analysis->Pure_Product Purification Byproduct_Identification_Workflow Start Reaction Mixture TLC TLC Analysis (Qualitative Assessment) Start->TLC HPLC HPLC Analysis (Separation & Quantification) Start->HPLC GCMS GC-MS Analysis (Volatile Component ID) Start->GCMS TLC->HPLC NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Isolate Fractions Identification Byproduct Identification GCMS->Identification NMR->Identification

References

Technical Support Center: Synthesis of 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Ethylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the oxidation of its precursor, 5-Ethyl-2-methylpyridine. This precursor is typically synthesized through the condensation of paraldehyde (a trimer of acetaldehyde) and ammonia.[1] The subsequent oxidation of the methyl group at the 2-position of the pyridine ring yields the desired carboxylic acid.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the synthesis of this compound, particularly during the oxidation step, can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. For instance, oxidation with nitric acid is often conducted at elevated temperatures (190-270°C) and pressures.[2] In contrast, permanganate oxidations are typically performed at lower temperatures. Careful optimization of these parameters is crucial.

  • Oxidizing Agent: The choice and amount of the oxidizing agent are pivotal. Common oxidants include nitric acid and potassium permanganate. Incomplete oxidation may occur if the amount of oxidant is insufficient, while an excessive amount or harsh conditions can lead to over-oxidation and the formation of byproducts.

  • Purity of Starting Materials: Impurities in the 5-Ethyl-2-methylpyridine can interfere with the reaction, leading to the formation of side products and a reduction in the overall yield. Ensure the purity of your starting materials before commencing the synthesis.

  • Product Isolation and Purification: Inefficient extraction or purification can lead to significant product loss. The acidic nature of this compound requires careful pH adjustment during the workup to ensure its precipitation and isolation.

Q3: I am observing the formation of significant byproducts. What are the likely impurities and how can I minimize them?

A3: Side reactions are a common challenge in the oxidation of 5-Ethyl-2-methylpyridine. The nature of the byproducts often depends on the oxidizing agent and reaction conditions used.

  • With Nitric Acid: A common side reaction at elevated temperatures is the oxidation of both the methyl and ethyl groups, leading to the formation of pyridine-2,5-dicarboxylic acid (a di-acid).[3] To minimize this, carefully control the reaction temperature and stoichiometry of the nitric acid.

  • With Potassium Permanganate: Over-oxidation can lead to ring cleavage and the formation of smaller, non-pyridine-based molecules.[4] Using milder reaction conditions, such as lower temperatures and controlled addition of the permanganate solution, can help to improve selectivity.

  • Other Oxidation Products: Vapor phase catalytic oxidation studies have identified several other potential byproducts, including 2-methyl-5-vinylpyridine, pyridine-2-aldehyde, and isocinchomeronic acid.[5][6][7] The formation of these is highly dependent on the catalyst and specific reaction conditions.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound typically involves the following steps:

  • Removal of Insoluble Byproducts: If using potassium permanganate, the manganese dioxide (MnO₂) precipitate must be filtered off.[8]

  • pH Adjustment: The acidic product can be precipitated from the aqueous reaction mixture by carefully adjusting the pH. Typically, the solution is acidified (e.g., with hydrochloric or sulfuric acid) to a pH of around 3-4 to induce crystallization.[8][9]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Column Chromatography: While less common for large-scale purification of the final acid, chromatography can be employed to separate isomers or closely related impurities if necessary.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield
Symptom Potential Cause Suggested Solution
Reaction does not proceed to completion (starting material remains). Insufficient Oxidizing Agent: The stoichiometric amount of the oxidizing agent may be too low.- Increase the molar equivalents of the oxidizing agent incrementally. - Monitor the reaction progress using TLC or LC-MS to determine the optimal amount.
Low Reaction Temperature: The activation energy for the oxidation may not be reached.- Gradually increase the reaction temperature while carefully monitoring for byproduct formation. - For permanganate oxidations, ensure the temperature is maintained as specified in the protocol (e.g., below 100°C).[8]
Poor Quality of Reagents: The oxidizing agent may have decomposed, or the starting material may contain inhibitors.- Use fresh, high-purity 5-Ethyl-2-methylpyridine and oxidizing agents. - Ensure proper storage of all reagents.
Significant amount of unidentified byproducts. Over-oxidation: The reaction conditions may be too harsh, leading to the formation of di-acids or ring cleavage products.- Lower the reaction temperature. - Reduce the concentration of the oxidizing agent. - Decrease the reaction time and monitor for the disappearance of the starting material.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.- Carefully verify the molar ratios of all reactants and catalysts.
Product loss during workup. Incorrect pH for Precipitation: The pH of the solution may not be optimal for the precipitation of this compound.- Carefully adjust the pH to the isoelectric point of the product (typically around 3-4) using a pH meter.
Product is soluble in the workup solvent. - If extracting, ensure the use of an appropriate organic solvent. - Consider using a salting-out technique to decrease the solubility of the product in the aqueous phase.
Issue 2: Product Purity Concerns
Symptom Potential Cause Suggested Solution
Presence of a di-acid impurity (e.g., pyridine-2,5-dicarboxylic acid). Over-oxidation with strong oxidizing agents like nitric acid. - Employ milder reaction conditions (lower temperature, shorter reaction time). - Consider using a more selective oxidizing agent if possible.
Contamination with unreacted 5-Ethyl-2-methylpyridine. Incomplete reaction. - Increase the reaction time or the amount of oxidizing agent. - Optimize the reaction temperature.
Discolored product. Presence of manganese dioxide (from permanganate oxidation) or other colored impurities. - Ensure thorough filtration to remove all MnO₂. - Consider a charcoal treatment during recrystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Oxidation of 5-Ethyl-2-methylpyridine with Potassium Permanganate

This protocol is adapted from a general procedure for the oxidation of lutidines.[8]

Materials:

  • 5-Ethyl-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, prepare a solution of sodium hydroxide in water.

  • Add 5-Ethyl-2-methylpyridine to the stirred sodium hydroxide solution.

  • Heat the mixture to approximately 80-90°C.

  • Slowly add potassium permanganate portion-wise to the reaction mixture, ensuring the temperature does not exceed 100°C. The reaction is exothermic and will require careful monitoring and control.

  • After the addition of potassium permanganate is complete, continue to stir the mixture at 95-100°C until the characteristic purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and the washings, and cool the solution to 10-15°C.

  • Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to approximately 3-4.

  • The this compound product will precipitate out of the solution as a solid.

  • Collect the solid product by filtration, wash with cold water, and dry under a vacuum.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of 5-Ethyl-2-methylpyridine

ParameterValueReference
Starting Materials Paraldehyde, Aqueous Ammonium Hydroxide, Ammonium AcetateOrganic Syntheses
Reaction Temperature 230°COrganic Syntheses
Reaction Time 1 hourOrganic Syntheses
Reported Yield 50-53%Organic Syntheses

Table 2: Oxidation of 5-Ethyl-2-methylpyridine to Nicotinic Acid (a related process)

ParameterValueReference
Oxidizing Agent Nitric AcidGoogle Patents
Reaction Temperature 190-200°CGoogle Patents
Pressure 35 atmospheresGoogle Patents
Reported Yield (Isolated) 88.9%Google Patents

Visualizations

Synthesis_Pathway Acetaldehyde Acetaldehyde + Ammonia Precursor 5-Ethyl-2-methylpyridine Acetaldehyde->Precursor Condensation Oxidation Oxidation (e.g., KMnO4 or HNO3) Precursor->Oxidation Product This compound Oxidation->Product Desired Pathway Side_Product Pyridine-2,5-dicarboxylic acid (Di-acid) Oxidation->Side_Product Side Reaction (Over-oxidation)

Caption: Synthetic pathway for this compound highlighting the potential for side-product formation.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Oxidant Increase Oxidant Amount or Reaction Time/Temp Incomplete->Increase_Oxidant Check_Purity Analyze Byproducts (NMR, MS) Complete->Check_Purity Check_Workup Review Workup Procedure Complete->Check_Workup Over_Oxidation Over-oxidation Products (e.g., Di-acid) Check_Purity->Over_Oxidation Other_Byproducts Other Side Products Check_Purity->Other_Byproducts Milder_Conditions Use Milder Conditions (Lower Temp/Concentration) Over_Oxidation->Milder_Conditions Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst) Other_Byproducts->Optimize_Conditions Adjust_pH Optimize pH for Precipitation Check_Workup->Adjust_pH Precipitation Issue Improve_Extraction Improve Extraction Protocol Check_Workup->Improve_Extraction Extraction Issue

Caption: Troubleshooting workflow for addressing low reaction yield in this compound synthesis.

References

stability and degradation of 5-Ethylpicolinic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Ethylpicolinic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical instability issues observed with this compound during storage and handling?

A1: While specific data for this compound is limited, picolinic acid and its derivatives can be susceptible to degradation under certain conditions. Potential issues include:

  • Photodegradation: Exposure to UV or ambient light may cause degradation over time.

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions.

  • pH-Dependent Degradation: Stability can be influenced by the pH of the solution. Both highly acidic and alkaline conditions may lead to hydrolysis or other degradation pathways.[1][2][3]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 4°C) and protected from light. The pH of the solution should be kept close to neutral or slightly acidic for better stability, although this is compound-dependent and should be verified experimentally.[4]

Q3: How can I monitor the degradation of this compound in my samples?

A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6] This method should be capable of separating the intact this compound from its potential degradation products. Other analytical techniques that can be employed include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products.[6]

  • UV-Vis Spectroscopy to observe changes in the absorption spectrum, which may indicate degradation.[7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: You observe unexpected peaks in the HPLC chromatogram of your this compound sample.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation 1. Review sample preparation and storage conditions. Was the sample exposed to light, high temperatures, or extreme pH? 2. Prepare a fresh sample and analyze it immediately to see if the unexpected peaks persist. 3. If degradation is suspected, perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm their retention times.
Contamination 1. Check the purity of the solvent and all reagents used for sample preparation. 2. Run a blank injection (solvent only) to rule out contamination from the HPLC system or solvent. 3. Ensure proper cleaning of all glassware and equipment.
Impurity in the standard 1. Verify the purity of your this compound standard from the certificate of analysis. 2. If possible, use a standard from a different batch or supplier to compare the chromatograms.
Issue 2: Loss of this compound Assay Over Time

Problem: The concentration of this compound in your stock solution or formulation decreases over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Chemical Instability 1. Investigate the stability of this compound under your specific storage conditions (pH, temperature, light exposure). 2. Conduct a time-course stability study by analyzing the sample at different time points to determine the rate of degradation. 3. Adjust storage conditions to improve stability (e.g., store at a lower temperature, protect from light, adjust pH).
Adsorption to Container 1. Consider the possibility of the compound adsorbing to the surface of the storage container, especially if using plastic containers. 2. Try using different types of containers (e.g., glass vs. polypropylene) to see if the loss is minimized.
Evaporation of Solvent 1. Ensure that the container is tightly sealed to prevent solvent evaporation, which would concentrate the sample and lead to inaccurate assay results if not accounted for.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][8][9] The goal is to achieve 5-20% degradation of the drug substance.[8][9]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, increase the acid/base concentration or the temperature.

    • Neutralize the samples before injection into the HPLC system.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate the mixture at room temperature.

    • Analyze the samples by HPLC at various time points.

3. Thermal Degradation:

  • Protocol:

    • Expose the solid this compound to dry heat (e.g., 80°C) in a calibrated oven.

    • For solutions, incubate at a high temperature (e.g., 70°C).

    • Analyze the samples at different time points.

4. Photostability Testing:

  • Protocol:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Hypothetical Results for this compound

Stress Condition Reagent/Condition Temperature Time % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl60°C24 h12%Peak 1 (early eluting)
Base Hydrolysis 0.1 M NaOH60°C8 h18%Peak 2 (late eluting)
Oxidation 3% H₂O₂Room Temp4 h15%Peak 3 (polar)
Thermal (Solid) Dry Heat80°C48 h8%Minor peaks
Thermal (Solution) 70°C24 h10%Similar to solid
Photolytic ICH Q1B conditionsRoom Temp7 days20%Multiple minor peaks

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to stress therm Thermal (80°C) prep->therm Expose to stress photo Photolytic (ICH Q1B) prep->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxid->hplc Analyze samples therm->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Characterize peaks report Degradation Profile & Pathway Elucidation lcms->report

Caption: Forced degradation experimental workflow.

Degradation_Pathway cluster_products Degradation Products main This compound hydrolysis_prod Hydrolyzed Product (e.g., Decarboxylation) main->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidized Product (e.g., N-oxide) main->oxidation_prod Oxidation photo_prod Photodegradation Products main->photo_prod Photolysis

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving challenges in the HPLC analysis of 5-Ethylpicolinic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing, ensuring you can achieve optimal chromatographic performance and reliable, reproducible results.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of your results. This guide provides a systematic workflow to diagnose and resolve peak tailing issues encountered during the analysis of this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential Systemic Issue: - Extra-column volume - Column void/contamination - Detector issues check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue: Secondary Interactions with Stationary Phase check_all_peaks->analyte_specific_issue No, primarily This compound inspect_system Inspect System: - Check tubing and connections - Flush or replace column - Check detector settings system_issue->inspect_system end Peak Shape Improved inspect_system->end check_mobile_phase Review Mobile Phase Composition analyte_specific_issue->check_mobile_phase mobile_phase_ok Is Mobile Phase pH ~2 units below pKa of This compound? check_mobile_phase->mobile_phase_ok adjust_ph Adjust Mobile Phase pH to be 2-3 pH units below the analyte's pKa. mobile_phase_ok->adjust_ph No check_buffer Is the buffer concentration adequate (10-50 mM)? mobile_phase_ok->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration to ensure stable pH. check_buffer->increase_buffer No check_column Consider Column Chemistry: - Use an end-capped column - Try a different stationary phase check_buffer->check_column Yes increase_buffer->check_column check_column->end

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram. In an ideal separation, chromatographic peaks should be symmetrical (Gaussian).[1] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[2]

Q2: What are the primary chemical causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds like this compound, peak tailing is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the acidic analyte with residual silanol groups on the silica-based stationary phase.[3][4] When the mobile phase pH is close to the pKa of the analyte, both ionized and un-ionized forms of the acid can exist, leading to multiple retention mechanisms and resulting in a tailed peak.[2][5]

Secondary_Interactions cluster_column Silica Stationary Phase silanol Si-OH (Residual Silanol) unionized R-COOH (Un-ionized) ionized R-COO⁻ (Ionized) unionized->ionized ionized->silanol Secondary Interaction (Ionic)

Caption: Secondary interactions between ionized this compound and residual silanol groups on the stationary phase, a primary cause of peak tailing.

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a symmetrical peak for an acidic analyte, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[5] The pKa of the parent compound, picolinic acid, is approximately 0.99. While the 5-ethyl group may slightly alter this value, a mobile phase pH of less than 2 is a good starting point. At this low pH, the carboxylic acid group of this compound will be fully protonated (un-ionized), minimizing secondary ionic interactions with the stationary phase and promoting a single retention mechanism, which leads to sharper, more symmetrical peaks.[3][6]

Q4: Can the buffer in the mobile phase influence peak tailing?

A4: Yes, the buffer concentration is important for maintaining a stable pH throughout the analysis.[1] An inadequate buffer concentration may not effectively control the pH at the microenvironment of the stationary phase, leading to inconsistent ionization of the analyte and residual silanols, which can cause peak tailing. A buffer concentration in the range of 10-50 mM is generally recommended.[5]

Q5: What role does the HPLC column play in peak tailing, and what are my options?

A5: The choice of HPLC column is crucial. Older, Type-A silica columns have a higher population of acidic silanol groups that are prone to causing peak tailing with polar and ionizable compounds.[4] Using a modern, high-purity, end-capped silica column can significantly reduce these secondary interactions.[1][3] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interaction with the analyte. If peak tailing persists even with an end-capped column and optimized mobile phase, consider trying a column with a different stationary phase chemistry.

Data and Protocols

Summary of Key Parameters for Method Optimization
ParameterRecommended Setting for this compoundRationale
Mobile Phase pH < 2.0 (adjust as needed)To ensure the analyte is in a single, un-ionized form, minimizing secondary interactions with the stationary phase.[3][5]
Buffer Concentration 10 - 50 mMTo maintain a stable pH and mask residual silanol activity.[1][5]
Column Type High-purity, end-capped C18 or similarTo minimize the number of available residual silanol groups for secondary interactions.[1][3]
Injection Solvent Mobile PhaseTo prevent peak distortion caused by solvent mismatch.[5]
Sample Concentration As low as practicalTo avoid column overload, which can lead to peak fronting or tailing.[1]
Experimental Protocol: Mobile Phase pH Optimization
  • Prepare Stock Solution: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. For example, if your organic modifier is acetonitrile (ACN) and your aqueous phase contains a buffer, prepare aqueous buffer solutions at pH 3.0, 2.5, 2.0, and 1.5. A common buffer for low pH is phosphate or formate.

  • Equilibrate the System: Start with the highest pH mobile phase (e.g., pH 3.0). Equilibrate the HPLC system, including the column, with this mobile phase until a stable baseline is achieved.

  • Inject Standard: Inject the this compound standard solution and record the chromatogram.

  • Calculate Tailing Factor: Determine the tailing factor (or asymmetry factor) of the this compound peak. A value closer to 1.0 indicates better symmetry.

  • Decrease pH and Repeat: Sequentially switch to the lower pH mobile phases, ensuring the system is thoroughly equilibrated before each injection. Repeat steps 4 and 5 for each pH level.

  • Analyze Results: Compare the chromatograms and tailing factors at each pH to determine the optimal mobile phase pH that provides the most symmetrical peak shape.

References

Technical Support Center: Large-Scale Synthesis of 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 5-Ethylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for the synthesis of this compound?

The most prevalent industrial method for synthesizing this compound is the oxidation of 5-ethyl-2-methylpyridine (MEP).[1][2][3] This precursor is readily available and can be converted to the desired carboxylic acid through various oxidative processes.

Q2: What are the primary oxidizing agents used in the synthesis of this compound?

Common oxidizing agents for the conversion of 5-ethyl-2-methylpyridine to this compound include:

  • Nitric Acid (HNO₃): Often used in large-scale production, but typically requires harsh conditions such as high temperatures and pressures.[1][4]

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used in an aqueous solution.[5]

  • Vapor-Phase Catalytic Oxidation: This method often employs catalysts like vanadium oxide and can be a more environmentally friendly option.[6][7][8]

Q3: What are the major challenges in the large-scale synthesis of this compound?

The primary challenges include:

  • Reaction Control: The oxidation reactions are often highly exothermic, requiring careful temperature and pressure management to prevent runaway reactions.

  • By-product Formation: Incomplete oxidation or side reactions can lead to a variety of impurities that complicate the purification process.

  • Purification: Isolating high-purity this compound from the crude reaction mixture can be difficult due to the presence of unreacted starting materials and by-products.

  • Harsh Reaction Conditions: The use of corrosive reagents like nitric acid at high temperatures and pressures necessitates specialized equipment.[1]

  • Safety: Handling strong oxidizing agents and managing exothermic reactions on a large scale requires strict safety protocols.[9]

Q4: What are some common by-products in the synthesis of this compound?

During the oxidation of 5-ethyl-2-methylpyridine, several by-products can be formed, including intermediates from partial oxidation such as di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine, and 3-acetylpyridine.[7][8] If nitric acid is used at elevated temperatures, the formation of a di-acid through a competing side reaction can also occur.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help identify and address the issue.

Potential CauseRecommended Solution
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature, but monitor closely for by-product formation. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Reagent Stoichiometry - Optimize the molar ratio of the oxidizing agent to the 5-ethyl-2-methylpyridine. An excess of the oxidizing agent is often required.
Catalyst Deactivation (for catalytic oxidation) - If using a solid catalyst, check for signs of deactivation (e.g., coking). Consider regeneration or replacement of the catalyst. - Ensure the feed stream is free of impurities that could poison the catalyst.
Product Degradation - Over-oxidation can lead to the formation of undesired by-products. Consider lowering the reaction temperature or reducing the concentration of the oxidizing agent.
Losses During Work-up and Purification - Optimize the pH for precipitation of the product during work-up. The isoelectric point is crucial for maximizing recovery.[4] - If performing recrystallization, select an appropriate solvent system to minimize loss of product in the mother liquor.[10]
Issue 2: Product Contamination and Purification Difficulties

Q: The isolated this compound is impure. What are the likely contaminants and how can I improve the purification process?

A: Purity is a significant challenge in this synthesis. The following guide provides insights into potential impurities and purification strategies.

Potential ContaminantIdentification MethodRecommended Purification Strategy
Unreacted 5-ethyl-2-methylpyridine GC-MS, HPLC- Optimize the reaction to drive it to completion. - During work-up, unreacted starting material can often be removed by extraction with an organic solvent after adjusting the pH to make the product water-soluble.
Partially Oxidized Intermediates LC-MS, NMR- Adjust reaction conditions (temperature, time, oxidant concentration) to favor complete oxidation. - Purification via recrystallization or column chromatography may be necessary.[10]
Inorganic Salts (e.g., from neutralization) Ash content analysis, ICP-MS- Thoroughly wash the precipitated product with deionized water. - Recrystallization from a suitable solvent can effectively remove inorganic impurities.
Manganese Dioxide (if using KMnO₄) Visual inspection (dark precipitate)- Ensure complete filtration of the MnO₂ after the reaction. The precipitate can be very fine, so a filter aid may be beneficial.[5]

Experimental Protocols

Disclaimer: The following protocols are illustrative and based on established methods for the synthesis of picolinic acid derivatives. They should be adapted and optimized for specific laboratory or plant conditions. Appropriate safety precautions must be taken when handling hazardous materials and conducting reactions at elevated temperatures and pressures.

Protocol 1: Oxidation with Nitric Acid (High Pressure)

This method is suitable for large-scale production but requires specialized high-pressure equipment.

Materials:

  • 5-ethyl-2-methylpyridine (MEP)

  • Nitric Acid (60-70%)

  • Water

Equipment:

  • High-pressure autoclave reactor with temperature and pressure controls

  • Stirring mechanism

  • Quenching vessel

  • Filtration equipment

Procedure:

  • Charge the high-pressure reactor with 5-ethyl-2-methylpyridine and water.

  • Seal the reactor and begin stirring.

  • Gradually heat the reactor to the target temperature (e.g., 180-270°C).[1]

  • Carefully pump nitric acid into the reactor, maintaining the desired pressure (e.g., 20-500 atm).[4] The addition should be controlled to manage the exothermic reaction.

  • Maintain the reaction at the set temperature and pressure for the required residence time.

  • After the reaction is complete, cool the reactor and carefully vent any gaseous by-products.

  • Transfer the reaction mixture to a quenching vessel containing ice water.

  • Adjust the pH of the solution to the isoelectric point of this compound to induce precipitation.

  • Filter the crude product and wash thoroughly with cold water.

  • The crude product can be further purified by recrystallization.

Quantitative Data (Illustrative):

ParameterValueReference
Temperature180-370 °C[4]
Pressure20-500 atm[4]
Nitric Acid Excess25-600%[4]
Yield60-80% (typical for related compounds)
Protocol 2: Oxidation with Potassium Permanganate

This protocol is more amenable to laboratory-scale and pilot-plant synthesis.

Materials:

  • 5-ethyl-2-methylpyridine (MEP)

  • Potassium Permanganate (KMnO₄)

  • Water

  • Hydrochloric Acid (HCl) for acidification

  • Sodium Hydroxide (NaOH) for pH adjustment

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Addition funnel

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Charge the reactor with a solution of 5-ethyl-2-methylpyridine in water.

  • Heat the mixture with stirring.

  • Slowly add a solution of potassium permanganate in water to the reactor. The addition rate should be controlled to manage the exothermic reaction and maintain the desired temperature.

  • After the addition is complete, continue to stir the mixture at an elevated temperature until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

  • Filter the product, wash with cold water, and dry.

  • Further purification can be achieved by dissolving the crude product in a basic solution, filtering any remaining impurities, and re-precipitating with acid.[5]

Quantitative Data (Illustrative):

ParameterValueReference
Reactant Molar Ratio (MEP:KMnO₄)1 : 2 to 1 : 4
Temperature80-100 °C
Yield50-70% (typical for related compounds)[11]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start MEP 5-ethyl-2-methylpyridine Start->MEP Oxidation Oxidation MEP->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Workup Aqueous Work-up (pH Adjustment) Crude_Product->Workup Filtration Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Parameters Start->Analysis Incomplete_Reaction Incomplete Reaction? Analysis->Incomplete_Reaction Yes Side_Reactions Excess Side Reactions? Analysis->Side_Reactions Yes Purification_Loss Loss During Purification? Analysis->Purification_Loss Yes Action1 Increase Time/ Temp/Stirring Incomplete_Reaction->Action1 Action2 Optimize Temp/ Reagent Ratio Side_Reactions->Action2 Action3 Optimize Work-up/ Recrystallization Purification_Loss->Action3

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

Purification_Logic Crude Crude Reaction Mixture Dissolve Dissolve in Base (e.g., NaOH aq.) Crude->Dissolve Filter_Insolubles Filter Insoluble Impurities Dissolve->Filter_Insolubles Acidify Acidify to Isoelectric Point Filter_Insolubles->Acidify Precipitate Precipitate Crude Acid Acidify->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash Recrystallize Recrystallize from Suitable Solvent Filter_Wash->Recrystallize Pure High-Purity this compound Recrystallize->Pure

Caption: A step-by-step logic diagram for the purification of this compound.

References

Technical Support Center: Purification of 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethylpicolinic acid. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Impurities in this compound typically originate from the starting materials or side reactions during its synthesis. A common synthetic route is the oxidation of 5-ethyl-2-methylpyridine.[1][2]

Potential impurities include:

  • Unreacted Starting Material: 5-ethyl-2-methylpyridine may be present if the oxidation reaction does not go to completion.[3]

  • Over-oxidation Products: The ethyl or methyl group could be further oxidized, potentially leading to pyridine-dicarboxylic acid derivatives, such as 2-carboxy-5-acetylpyridine or pyridine-2,5-dicarboxylic acid.[1]

  • Residual Oxidizing Agents and Byproducts: Depending on the oxidant used (e.g., potassium permanganate, nitric acid), inorganic salts and other byproducts may be present.

  • Impurities from Precursor Synthesis: The starting material, 5-ethyl-2-methylpyridine, may contain impurities from its own synthesis, such as unreacted paraldehyde, ammonia, or other pyridine derivatives like α-picoline.[4]

Q2: What is a general strategy for purifying crude this compound?

A2: A multi-step purification strategy is often most effective. This typically involves an initial acid-base extraction to isolate the acidic product from neutral and basic impurities, followed by recrystallization or column chromatography for final polishing.

crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Primary Purification chromatography Column Chromatography extraction->chromatography Alternative/Further Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed start Crude Product in Organic Solvent add_base Wash with aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 aq_layer Aqueous Layer (Product as Salt) separate1->aq_layer Collect org_layer1 Organic Layer (Neutral/Basic Impurities) -> Discard separate1->org_layer1 acidify Acidify Aqueous Layer with HCl (pH 2-3) aq_layer->acidify extract_product Extract with Fresh Organic Solvent acidify->extract_product separate2 Separate Layers extract_product->separate2 aq_layer2 Aqueous Layer -> Discard separate2->aq_layer2 org_layer2 Organic Layer (Pure Product) separate2->org_layer2 Collect dry Dry over Na2SO4 org_layer2->dry evaporate Evaporate Solvent dry->evaporate finish Purified this compound evaporate->finish

References

Technical Support Center: Optimization of Mobile Phase for 5-Ethylpicolinic Acid HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Ethylpicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase for this compound analysis?

A good starting point for a reversed-phase HPLC method for this compound is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A common starting condition is a mixture of methanol and water (e.g., 20:80 v/v) with the pH adjusted to a low value, such as 2.5, using an acid like orthophosphoric acid.[1] A C18 column is a suitable stationary phase for this analysis.[1][2][3]

Q2: How does the pH of the mobile phase affect the retention and peak shape of this compound?

The pH of the mobile phase is a critical parameter for the analysis of acidic compounds like this compound. To ensure good retention and symmetrical peak shape in reversed-phase HPLC, the mobile phase pH should be set at least 2 pH units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the non-polar stationary phase.[4] Operating near the pKa can lead to unstable retention times and poor peak shape.[4] For picolinic acid, a pH of 3.0 has been shown to provide good results.[2]

Q3: What are the recommended organic modifiers for the mobile phase?

Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and can sometimes provide sharper peaks.[5] Methanol is a weaker solvent than acetonitrile, which can be useful for increasing the retention of analytes that elute too quickly.[5] The choice between acetonitrile and methanol can also affect the selectivity of the separation, so it may be necessary to screen both to achieve the desired resolution.

Q4: Can I use ion-pair chromatography for the analysis of this compound?

Yes, ion-pair chromatography is a viable technique for analyzing acidic compounds like this compound. This technique involves adding an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, to the mobile phase.[3][6] The ion-pairing reagent forms a neutral complex with the ionized analyte, which can then be retained and separated on a reversed-phase column. This approach can offer high specificity and sensitivity.[3][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.

    • Solution: Use a modern, end-capped C18 or C8 column. Adding a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA), to the mobile phase can also help to mask these silanol groups.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.[4][5]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the mobile phase itself.[5]

Problem: Inconsistent Retention Times

Possible Causes and Solutions:

  • Poor Column Equilibration: Insufficient equilibration time with the mobile phase before injection can cause retention time drift.

    • Solution: Increase the column equilibration time between injections.[8]

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[8] If using a gradient, ensure the pump's proportioning valves are working correctly.[8]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[8]

  • Mobile Phase pH Instability: If the mobile phase pH is near the pKa of the analyte, small changes in pH can cause significant shifts in retention time.[4]

    • Solution: Ensure the mobile phase pH is well-buffered and set to a value that is at least 2 pH units away from the analyte's pKa.[4]

Problem: Poor Resolution

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic modifier to aqueous buffer may not be optimal for separating this compound from other components in the sample.

    • Solution: Vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention and may improve the resolution of early-eluting peaks.

  • Incorrect pH: The pH of the mobile phase can influence the selectivity of the separation.

    • Solution: Experiment with different pH values (while staying in the stable range for the column) to see if it improves the resolution between the peaks of interest.

  • Inefficient Column: The column may be old or contaminated, leading to broad peaks and poor resolution.

    • Solution: Wash the column according to the manufacturer's instructions or replace it if necessary.[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol is a starting point and may require further optimization.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 20:80 (v/v) methanol and water.[1]

    • Adjust the pH of the mobile phase to 2.5 using orthophosphoric acid.[1]

    • Filter the mobile phase through a 0.45 µm filter and degas it before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 264 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 30 °C

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • Sonicate for 5 minutes to ensure complete dissolution.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the standard and sample solutions and record the chromatograms.

Data Presentation

The following tables illustrate the expected effects of mobile phase parameters on the chromatography of this compound.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Shape

Mobile Phase pHRetention Time (min)Peak Asymmetry (USP Tailing Factor)
2.58.21.1
3.56.51.4
4.5 (near pKa)4.1 (variable)> 2.0 (significant tailing)

Table 2: Effect of Organic Modifier Concentration on Retention Time

Mobile Phase Composition (Methanol:Water, pH 2.5)Retention Time (min)
20:808.2
30:705.9
40:603.7

Visualizations

The following diagrams illustrate key workflows and decision-making processes in HPLC method development and troubleshooting.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (e.g., MeOH:H2O, pH 2.5) SelectColumn->SelectMobilePhase InitialRun Perform Initial Run SelectMobilePhase->InitialRun EvaluatePeak Evaluate Peak Shape & Retention InitialRun->EvaluatePeak AdjustpH Adjust Mobile Phase pH EvaluatePeak->AdjustpH Poor Shape AdjustOrganic Adjust % Organic Modifier EvaluatePeak->AdjustOrganic Poor Retention Acceptable Acceptable? EvaluatePeak->Acceptable Good AdjustpH->EvaluatePeak AdjustOrganic->EvaluatePeak Acceptable->AdjustpH No Validate Method Validation Acceptable->Validate Yes FinalMethod Final Method Validate->FinalMethod HPLC_Troubleshooting Start Identify Problem Problem What is the issue? Start->Problem PeakTailing Peak Tailing Problem->PeakTailing Poor Peak Shape RetentionDrift Retention Time Drift Problem->RetentionDrift Inconsistent Retention CheckpH Is pH << pKa? PeakTailing->CheckpH AdjustpH Lower Mobile Phase pH CheckpH->AdjustpH No CheckOverload Column Overload? CheckpH->CheckOverload Yes AdjustpH->CheckpH DiluteSample Dilute Sample / Reduce Volume CheckOverload->DiluteSample Yes UseEndcapped Use End-capped Column CheckOverload->UseEndcapped No CheckTemp Is Temp Stable? RetentionDrift->CheckTemp UseOven Use Column Oven CheckTemp->UseOven No CheckEquilibration Sufficient Equilibration? CheckTemp->CheckEquilibration Yes IncreaseEquilibration Increase Equilibration Time CheckEquilibration->IncreaseEquilibration No CheckMobilePhase Fresh Mobile Phase? CheckEquilibration->CheckMobilePhase Yes PrepareFresh Prepare Fresh Mobile Phase CheckMobilePhase->PrepareFresh No

References

preventing byproduct formation in picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of picolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for picolinic acid?

A1: The most common laboratory and industrial methods for synthesizing picolinic acid are:

  • Oxidation of 2-picoline (2-methylpyridine): This method typically employs strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid to convert the methyl group of 2-picoline into a carboxylic acid group.[1][2]

  • Ammoxidation of 2-picoline followed by hydrolysis: In this two-step process, 2-picoline is first converted to 2-cyanopyridine via ammoxidation. The resulting 2-cyanopyridine is then hydrolyzed to picolinic acid.[2]

  • Hydrolysis of 2-cyanopyridine: This method directly converts 2-cyanopyridine to picolinic acid through hydrolysis, usually under basic or acidic conditions.[1]

Q2: What are the major byproducts I should be aware of during picolinic acid synthesis?

A2: Byproduct formation is a common challenge and depends on the chosen synthetic route.

  • From oxidation of 2-picoline: Incomplete oxidation can yield 2-pyridinecarbaldehyde . Side reactions can lead to the formation of pyridine , carbon dioxide , 2-pyridinol , and 2-pyridoin .[3]

  • From hydrolysis of 2-cyanopyridine: Incomplete hydrolysis can result in the intermediate, picolinamide .[4] At elevated temperatures, the desired picolinic acid can undergo decarboxylation to form pyridine .[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of picolinic acid, focusing on minimizing byproduct formation.

Synthesis Route 1: Oxidation of 2-Picoline

Problem 1: Low yield of picolinic acid and formation of 2-pyridinecarbaldehyde.

  • Cause: Incomplete oxidation of 2-picoline. This can be due to insufficient oxidizing agent, low reaction temperature, or short reaction time.

  • Solution:

    • Increase the amount of oxidizing agent: Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄) is used. A staged addition of the oxidant can also help maintain its concentration throughout the reaction.[6]

    • Optimize reaction temperature: While higher temperatures can increase the reaction rate, they may also lead to over-oxidation and other side reactions. A moderate temperature, for example, heating on a steam bath, is often recommended for KMnO₄ oxidation.[6]

    • Increase reaction time: Allow the reaction to proceed for a sufficient duration to ensure complete conversion of the starting material. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Problem 2: Formation of pyridine and CO₂ as byproducts.

  • Cause: Over-oxidation or degradation of the pyridine ring. This is more likely to occur at high temperatures and with very strong oxidizing conditions.

  • Solution:

    • Control the reaction temperature: Avoid excessive heating. For KMnO₄ oxidations, maintaining the reaction on a steam bath is a common practice to prevent degradation.[6]

    • Choose a selective catalyst: For gas-phase oxidations, using a selective catalyst, such as a vanadium-titanium oxide catalyst, can significantly improve the selectivity for picolinic acid over complete oxidation products.[3] The composition of the catalyst plays a crucial role in its selectivity.

Data Presentation: Selectivity in 2-Picoline Oxidation

The following table summarizes the selectivity for various products at different conversion levels of 2-picoline using a V-Ti(20/80) catalyst at 230°C. This data illustrates how byproduct formation changes with reaction progress.

Conversion of 2-Picoline (%)Selectivity for Picolinic Acid (%)Selectivity for 2-Pyridinecarbaldehyde (%)Selectivity for Pyridine (%)Selectivity for CO₂ (%)Selectivity for 2-Pyridinol (%)Selectivity for 2-Pyridoin (%)
~5Low~80LowLowLowLow
3622DecreasingIncreasingIncreasingIncreasingIncreasing
7419~3IncreasingIncreasingIncreasingIncreasing

(Data sourced and adapted from a study on the heterogeneous catalytic oxidation of 2-picoline.[3])

Experimental Workflow: Oxidation of 2-Picoline

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Picoline 2-Picoline Reaction_Mixture Reaction Mixture in Water 2-Picoline->Reaction_Mixture KMnO4 KMnO4 KMnO4->Reaction_Mixture Heat Heat Reaction_Mixture->Heat Heat on Steam Bath Filtration1 Filter MnO2 Heat->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Acidification Acidify with HCl Concentration->Acidification Evaporation Evaporate to Dryness Acidification->Evaporation Extraction Extract with Hot Ethanol Evaporation->Extraction Precipitation Precipitate as Hydrochloride Salt Extraction->Precipitation Filtration2 Filter Crystals Precipitation->Filtration2 Picolinic_Acid_HCl Picolinic Acid Hydrochloride Filtration2->Picolinic_Acid_HCl

Caption: Workflow for the synthesis of picolinic acid via oxidation.

Synthesis Route 2: Hydrolysis of 2-Cyanopyridine

Problem 3: Presence of picolinamide in the final product.

  • Cause: Incomplete hydrolysis of the nitrile group. This can be due to insufficient reaction time, suboptimal temperature, or incorrect pH.

  • Solution:

    • Increase reaction time: Ensure the hydrolysis reaction is carried out for a sufficient duration. A typical reflux time is around 4 hours when using sodium hydroxide.[1]

    • Optimize temperature: The rate of hydrolysis is temperature-dependent. Refluxing the reaction mixture ensures a sustained high temperature for complete conversion.

    • Control pH: The hydrolysis is typically carried out under basic conditions (e.g., using NaOH) followed by acidification. Ensure the initial basic conditions are maintained throughout the first step of the reaction.

Problem 4: Formation of pyridine as a byproduct.

  • Cause: Decarboxylation of the picolinic acid product at high temperatures.

  • Solution:

    • Avoid excessive temperatures during work-up: While the hydrolysis step requires heating, it is crucial to avoid unnecessarily high temperatures, especially after the picolinic acid has been formed and the solution is acidic. For continuous processes, it is recommended to keep the maximum temperature below 135°C to prevent decarboxylation.[7]

    • Careful distillation: If distillation is used to remove solvents, perform it under reduced pressure to lower the boiling point and minimize thermal degradation of the product.

Logical Relationship: Hydrolysis of 2-Cyanopyridine

2-Cyanopyridine 2-Cyanopyridine Picolinamide Picolinamide (Intermediate/Byproduct) 2-Cyanopyridine->Picolinamide Incomplete Hydrolysis Picolinic_Acid Picolinic Acid (Product) Picolinamide->Picolinic_Acid Complete Hydrolysis Pyridine Pyridine (Byproduct) Picolinic_Acid->Pyridine Decarboxylation (High Temp)

Caption: Byproduct formation pathways in picolinic acid synthesis from 2-cyanopyridine.

Experimental Protocols

Synthesis of Picolinic Acid by Oxidation of 2-Picoline with Potassium Permanganate

This protocol is adapted from Organic Syntheses.[6]

Materials:

  • 2-Picoline (α-picoline)

  • Potassium permanganate (KMnO₄)

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

  • Deionized water

Procedure:

  • In a 5-L three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g (0.54 mole) of 2-picoline.

  • Add 90 g (0.57 mole) of potassium permanganate to the flask.

  • Heat the mixture on a steam bath with stirring until the purple color of the permanganate has nearly disappeared (approximately 1 hour).

  • Add a second 90 g portion of potassium permanganate, followed by 500 mL of water.

  • Continue heating and stirring until the purple color is completely gone (approximately 2-2.5 hours).

  • Allow the reaction mixture to cool slightly and filter to remove the precipitated manganese dioxide. Wash the filter cake with 1 L of hot water.

  • Combine the filtrate and washings and concentrate the solution to 150-200 mL under reduced pressure.

  • Filter the concentrated solution if necessary, then acidify it with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • Evaporate the acidic solution to dryness under reduced pressure.

  • Reflux the solid residue with 250 mL of 95% ethanol for 1 hour and filter. Repeat the extraction with another 150 mL of 95% ethanol.

  • Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to separate.

  • Chill the solution to about 10°C in an ice bath while continuing to saturate it with hydrogen chloride.

  • Filter the precipitated picolinic acid hydrochloride crystals and air-dry them.

Purification of Picolinic Acid Hydrochloride:

  • Traces of potassium chloride can be removed by dissolving the hydrochloride salt in hot absolute ethanol, filtering the insoluble material, and then adding an equal volume of dry ether to the warm ethanolic solution to induce crystallization upon cooling.[6]

Synthesis of Picolinic Acid by Hydrolysis of 2-Cyanopyridine

This protocol is based on a high-yield synthesis method.[1]

Materials:

  • 2-Cyanopyridine

  • 30% Sodium hydroxide (NaOH) solution

  • 30% Hydrochloric acid (HCl) solution

  • Anhydrous ethanol

  • Deionized water

Procedure:

  • In a 500-mL three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.

  • Stir the mixture and heat it to 50°C.

  • Add 128.2 g of 30% sodium hydroxide solution to the flask.

  • Heat the mixture to reflux and maintain it for 4 hours.

  • After reflux, distill off approximately 50 g of water.

  • Cool the reaction mixture to 20°C.

  • Carefully add 30% hydrochloric acid to adjust the pH of the solution to 2.5.

  • Heat the mixture with steam until the temperature reaches 120°C and evaporate the solution to dryness.

  • Add 300 g of anhydrous ethanol to the flask and maintain the temperature at 55°C while stirring to dissolve the solid (approximately 2 hours).

  • Filter the hot solution to remove any insoluble salts.

  • Allow the filtrate to cool, which will cause the picolinic acid to crystallize.

  • Filter the crystals and dry them to obtain the final product.

Note: Careful control of the final evaporation temperature is important to prevent decarboxylation of the picolinic acid.

References

storage and handling guidelines for 5-Ethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethylpicolinic Acid

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4][5] Storing at room temperature is generally acceptable.[3] It is crucial to keep the container sealed to prevent moisture absorption and contamination.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, standard laboratory PPE should be worn. This includes:

  • Eye Protection: Safety glasses or goggles.[1][2]

  • Hand Protection: Protective gloves.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]

If there is a risk of generating dust, a dust respirator should also be used.[1][4]

Q3: Is this compound a stable compound?

A3: Yes, this compound is chemically stable under standard ambient conditions (room temperature) and when stored as recommended.[2][3]

Q4: Are there any substances that are incompatible with this compound?

A4: Yes, you should avoid contact with strong oxidizing agents, strong bases, strong acids, and reducing agents, as these can cause violent reactions.[3][6]

Q5: How should I properly dispose of this compound waste?

A5: Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2] It is recommended to use an approved waste disposal plant.[3]

Troubleshooting Guide

Q: The this compound powder I received appears discolored (e.g., tan or yellowish instead of white). What should I do?

A: A white or off-white color is typical for picolinic acid compounds.[7] Discoloration could indicate the presence of impurities from synthesis or potential degradation from improper storage, such as exposure to air or light. It is recommended to verify the purity of the compound via analytical methods (e.g., HPLC, NMR) before use in sensitive experiments. If purity is a concern, recrystallization may be a viable purification step.

Q: I am having difficulty dissolving this compound. What can I do?

A: Picolinic acid is generally soluble in water.[8] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. While water is a common choice, solubility can be enhanced in other polar solvents.

  • Concentration: You may be attempting to create a solution that is above the compound's solubility limit at the current temperature. Refer to the solubility data in the table below.

  • Technique: Gentle heating or sonication can help facilitate dissolution.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound in aqueous solutions can be highly dependent on pH. Increasing the pH by adding a base will deprotonate the carboxylic acid, typically leading to a significant increase in water solubility.

Q: My experiment is yielding unexpected results or side products. Could the this compound be the cause?

A: This is possible if the compound is reacting with other reagents in your experimental setup. Review the list of incompatible materials (strong acids, bases, oxidizing agents, reducing agents) and ensure none are present in your reaction, unless intended.[3][6] The compound itself is stable under normal conditions, but it can participate in hazardous reactions with incompatible substances.[2][3]

Data Presentation

Table 1: Physical and Chemical Properties of Picolinic Acid Derivatives

PropertyThis compoundPicolinic Acid (for reference)
Molecular Formula C₈H₉NO₂C₆H₅NO₂
Molecular Weight 151.16 g/mol 123.11 g/mol
Appearance SolidWhite crystalline powder[7][8]
Melting Point Not available136 - 142 °C
Water Solubility Not available960 g/L at 20 °C
log Pow Not available0.72

Table 2: Quick Reference for Storage and Handling

ParameterGuideline
Storage Temperature Room Temperature / Cool Place[1][3][4]
Storage Conditions Dry, well-ventilated, tightly closed container[1][2][3]
Incompatible Materials Strong oxidizing agents, acids, bases, reducing agents[3][6]
Primary PPE Safety glasses, gloves, lab coat[1][2]

Experimental Protocols

Methodology: Preparation of an Aqueous Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound.

  • Determine Mass: Calculate the mass of this compound required to achieve the desired molar concentration and final volume.

  • Wear PPE: Put on appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Weigh Compound: In a fume hood or on a balance with adequate ventilation, accurately weigh the calculated mass of the solid compound onto weighing paper or into a weigh boat.

  • Transfer to Flask: Carefully transfer the weighed solid into an appropriate-sized volumetric flask.

  • Initial Dissolution: Add approximately 50-70% of the final volume of the desired solvent (e.g., deionized water) to the flask.

  • Aid Dissolution: Stopper the flask and mix by swirling or vortexing. If the compound does not dissolve readily, use a sonicator bath to facilitate the process. Gentle heating may be applied, but monitor to ensure the compound does not degrade. For aqueous solutions, dropwise addition of a base (e.g., 1M NaOH) can be used to increase solubility if compatible with the final application.

  • Final Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenize: Invert the stoppered flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled storage bottle. Store as recommended, potentially refrigerated and protected from light, depending on experimental requirements for long-term stability.

Visualizations

Spill_Response_Workflow A Spill Occurs B Assess Situation (Size, Hazard) A->B C Evacuate Area (If necessary) B->C Large or hazardous D Notify Supervisor & Safety Personnel B->D E Contain Spill (Use absorbent material) D->E F Clean Up Spill (Follow SDS guidance) E->F G Dispose of Waste (As hazardous material) F->G H Decontaminate Area G->H

Caption: Workflow for responding to a chemical spill.

Troubleshooting_Workflow action_node action_node start Unexpected Experimental Result check_purity Is Compound Purity Verified? start->check_purity check_compatibility Are All Reagents Compatible? check_purity->check_compatibility Yes verify_purity Verify Purity (e.g., HPLC, NMR) check_purity->verify_purity No check_protocol Was Protocol Followed Correctly? check_compatibility->check_protocol Yes review_sds Review SDS for Incompatibilities check_compatibility->review_sds No end_success Problem Resolved check_protocol->end_success Yes review_steps Review Experimental Steps & Calculations check_protocol->review_steps No end_fail Consult Technical Support verify_purity->check_compatibility review_sds->check_protocol review_steps->end_fail

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Validation & Comparative

5-Ethylpicolinic Acid vs. Picolinic Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pyridinecarboxylic acids, picolinic acid and its derivatives are subjects of considerable interest for their diverse biological activities. This guide provides a comparative overview of 5-Ethylpicolinic acid and its parent compound, picolinic acid, offering insights into their physicochemical properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design and development lies in understanding the physicochemical characteristics of a compound. While extensive data is available for picolinic acid, experimental data for this compound is less documented in publicly accessible literature. The addition of an ethyl group at the 5-position of the pyridine ring is expected to influence properties such as lipophilicity, which can in turn affect solubility and biological activity.

PropertyPicolinic AcidThis compound
Molecular Formula C₆H₅NO₂C₈H₉NO₂
Molecular Weight 123.11 g/mol [1]151.16 g/mol [2]
CAS Number 98-98-6[1]770-08-1[2]
Melting Point 136.5 °C[1]Data not available
Solubility in Water 960 mg/mL at 20 °C[1]Data not available
LogP 0.72[1]Data not available
pKa 5.32 (25°C, water)[3]Data not available

Synthesis and Experimental Protocols

The synthesis of picolinic acid and its derivatives is well-established, typically involving the oxidation of corresponding substituted pyridines.

Synthesis of Picolinic Acid

A common laboratory-scale synthesis of picolinic acid involves the oxidation of 2-methylpyridine (α-picoline) using a strong oxidizing agent like potassium permanganate (KMnO₄).[3]

Experimental Protocol: Oxidation of 2-Methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpyridine to a solution of potassium permanganate in water.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

  • Isolation: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate picolinic acid. The crude product can be collected by filtration and purified by recrystallization.

Synthesis of this compound

Hypothetical Experimental Protocol: Oxidation of 5-Ethyl-2-methylpyridine

  • Reaction Setup: A high-pressure reactor would be charged with 5-ethyl-2-methylpyridine and nitric acid.

  • Reaction Execution: The reactor would be heated to a specified temperature and pressure to facilitate the oxidation of both the methyl and ethyl groups, followed by decarboxylation to yield this compound.

  • Work-up and Isolation: The reaction mixture would be cooled, and the product isolated through crystallization by adjusting the pH of the solution.

Synthesis_Workflow cluster_picolinic_acid Picolinic Acid Synthesis cluster_5_ethylpicolinic_acid This compound Synthesis (Hypothetical) 2-Methylpyridine 2-Methylpyridine Oxidation (KMnO4) Oxidation (KMnO4) Picolinic Acid Picolinic Acid 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine Oxidation (Nitric Acid) Oxidation (Nitric Acid) This compound This compound

Biological Activity: A Comparative Perspective

Picolinic acid is a known biologically active molecule with a range of effects. In contrast, the biological profile of this compound is not well-characterized.

Picolinic Acid
  • Chelating Agent: Picolinic acid acts as a bidentate chelating agent for various metal ions, including zinc, iron, chromium, and copper.[5] This property is believed to facilitate the absorption of these essential minerals. The chelation occurs through the nitrogen atom of the pyridine ring and the carboxylate oxygen.

  • Antiviral Activity: Picolinic acid has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus.[6][7] Its mechanism of action is thought to involve the inhibition of viral entry by targeting viral-cellular membrane fusion.[6] Studies have shown its efficacy in reducing viral load in animal models.[6]

  • Antimicrobial Activity: Picolinic acid exhibits antimicrobial activity against various pathogens, including the Mycobacterium avium complex.[8][9][10] Its antimicrobial effects are also linked to its metal-chelating properties, which can deprive microorganisms of essential metal ions.

  • Toxicity: While generally considered to have low toxicity, very high doses of picolinic acid (≥500 mg/kg/day) have been shown to be vascular-neurotoxic in rats.[11]

Picolinic_Acid_MOA Picolinic_Acid Picolinic Acid Chelation Metal Ion Chelation (Zn2+, Fe2+, etc.) Picolinic_Acid->Chelation Antiviral Antiviral Activity Picolinic_Acid->Antiviral Antimicrobial Antimicrobial Activity Picolinic_Acid->Antimicrobial Chelation->Antimicrobial contributes to Mineral_Absorption Enhanced Mineral Absorption Chelation->Mineral_Absorption Microbial_Growth_Inhibition Inhibition of Microbial Growth Chelation->Microbial_Growth_Inhibition Viral_Entry_Inhibition Inhibition of Viral Entry Antiviral->Viral_Entry_Inhibition

This compound
  • Toxicity: The only available experimental biological data for this compound is a reported LD50 (lethal dose, 50%) of 125 mg/kg for intraperitoneal administration in mice. This suggests a moderate level of acute toxicity via this route of exposure. The study also noted effects on biochemical enzyme levels.

  • Potential Activities: Based on the structure-activity relationships of other picolinic acid derivatives, it is plausible that this compound may also possess chelating, antimicrobial, and antiviral properties. The presence of the ethyl group could modulate the potency and selectivity of these activities compared to the parent compound. However, without experimental data, this remains speculative. For instance, a study on 5-alkyl-substituted quinoline-3-carboxylic acids found that replacing a 5-methyl with a 5-ethyl group significantly reduced antibacterial efficacy, suggesting that the size of the alkyl substituent can be a critical determinant of activity.[12]

Conclusion

Picolinic acid is a well-studied compound with established physicochemical properties and a broad range of biological activities, including metal chelation, and antiviral and antimicrobial effects. In contrast, this compound remains largely uncharacterized in the scientific literature. While its synthesis is feasible, and it is expected to share some of the biological properties of its parent compound, the lack of experimental data on its melting point, solubility, and biological efficacy precludes a direct, data-driven comparison. The single reported LD50 value suggests a moderate acute toxicity profile that warrants further investigation.

For researchers and drug development professionals, this comparative guide highlights a significant knowledge gap regarding this compound. Further studies are required to elucidate its physicochemical properties and to explore its potential as a therapeutic agent. Such research would not only provide valuable data for a more comprehensive comparison with picolinic acid but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.

References

comparing the herbicidal activity of 5-Ethylpicolinic acid with other picolinates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the herbicidal activity of picolinic acid derivatives, providing a comparative analysis of their efficacy and modes of action. While specific data for 5-Ethylpicolinic acid is not available in current scientific literature, this guide offers a thorough comparison of prominent picolinate herbicides, including picloram, clopyralid, and novel synthetic derivatives, to serve as a valuable resource for researchers and professionals in the field.

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides, renowned for their effectiveness in controlling broadleaf weeds.[1][2][3][4] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[5] This guide provides a detailed comparison of the herbicidal activity of various picolinates, supported by experimental data and methodologies, to aid in the research and development of new herbicidal agents.

Comparative Efficacy of Picolinate Herbicides

The herbicidal efficacy of picolinates is typically evaluated based on metrics such as the half-maximal inhibitory concentration (IC50) and the effective dose required to achieve a certain level of weed control. The following tables summarize the comparative efficacy of several key picolinate herbicides based on available research data.

CompoundTarget SpeciesIC50 (µM)Application Rate (g/ha)EfficacyReference
PicloramArabidopsis thalianaNot specified125–1120Good control of perennial weeds[3][6]
ClopyralidNot specifiedNot specified105–500Effective against broadleaf weeds[3]
AminopyralidNot specifiedNot specified5–120High efficacy at low application rates[3]
Compound V-7Arabidopsis thaliana45 times lower than halauxifen-methylNot specifiedPotent inhibitory activity[1][3][4]
Compound V-8Broadleaf weedsNot specified300Better post-emergence activity than picloram[1][3][4]
Compound 5a**Brassica napus, Abutilon theophrastiSignificantly greater root inhibition than picloram at 10 µM250100% post-emergence effect on Amaranthus retroflexus and Chenopodium album[6]

Note: Compounds V-7 and V-8 are novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.[1][3][4] Note: Compound 5a is a novel 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acid derivative.[6]

Mechanism of Action: The Auxin Signaling Pathway

Picolinate herbicides function as synthetic auxins. Their primary mode of action involves binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. This binding event initiates a cascade of molecular events that lead to the degradation of Aux/IAA transcriptional repressors, ultimately resulting in the activation of auxin-responsive genes and uncontrolled plant growth.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Picolinate Picolinate Herbicide TIR1_AFB TIR1/AFB Receptor Picolinate->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms complex with SCF Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to Experimental_Workflow cluster_assessment Assessment Methods Start Start Plant_Growth Plant Cultivation (Controlled Environment) Start->Plant_Growth Application Herbicide Application (Post- or Pre-emergence) Plant_Growth->Application Herbicide_Prep Herbicide Formulation Herbicide_Prep->Application Incubation Incubation Period Application->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Data Analysis (e.g., IC50 calculation) Data_Collection->Analysis Visual Visual Injury Rating Data_Collection->Visual Biomass Biomass Measurement Data_Collection->Biomass Root_Assay Root Growth Assay Data_Collection->Root_Assay End End Analysis->End

References

Comparative Guide to the Structure-Activity Relationship of 5-Substituted Picolinic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-substituted picolinic acid herbicides, focusing on their structure-activity relationships (SAR). The information presented is based on available experimental data to facilitate further research and development in this class of synthetic auxin herbicides.

Picolinic acid herbicides are a significant class of synthetic auxins used for broadleaf weed control.[1] Their mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[2] The substitution pattern on the picolinic acid ring is crucial for herbicidal activity. While extensive research has been conducted on substitutions at the 6-position of the picolinic acid ring, the structure-activity relationship of substitutions at the 5-position is an area of growing interest.[1][3] This guide focuses on the impact of substitutions at this specific position.

Structure-Activity Relationship of 5-Substituted Picolinic Acids

Recent studies have highlighted the potential of introducing a fluorine atom at the 5-position of the picolinic acid ring. The introduction of a 5-fluoro substituent in combination with other modifications has been shown to yield compounds with potent herbicidal activity.

A key series of compounds, 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, has demonstrated promising results.[4] In this series, the herbicidal efficacy is influenced by the interplay of substituents at the 3, 4, 5, and 6-positions of the picolinic acid ring, as well as the nature of the aryl substitution on the pyrazolyl moiety at the 6-position.

The data suggests that the presence of a fluorine atom at the 5-position can significantly enhance herbicidal activity compared to unsubstituted or differently substituted analogs at this position. For instance, several compounds from the 5-fluoro series exhibited superior inhibitory effects on the root growth of Arabidopsis thaliana compared to the commercial herbicide picloram.[4]

Comparative Efficacy of 5-Fluoro-Picolinic Acid Derivatives

The herbicidal activity of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds (designated as S-series) has been evaluated against Arabidopsis thaliana root growth and in post-emergence assays on various weed species. The results are compared with the established picolinic acid herbicide, picloram, and a newer commercial herbicide, florpyrauxifen.

Table 1: Inhibition of Arabidopsis thaliana Root Growth by 5-Fluoro-Picolinic Acid Derivatives and Reference Herbicides [4]

CompoundConcentration (µmol/L)Inhibition of A. thaliana Root Growth (%)
S202 0.578.4
Florpyrauxifen 0.533.8
Picloram 0.5< 75% (comparatively lower activity)
Multiple other S-series compounds0.5> 75%

Table 2: Post-Emergence Herbicidal Activity of 5-Fluoro-Picolinic Acid Derivatives on Broadleaf Weeds [4]

CompoundTarget WeedInhibition of Growth (%)
10 S-series compounds Amaranthus retroflexus L. (AL)100
28 S-series compounds Brassica napus (BN)> 80 (at 250 µM)

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of herbicidal activity.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a primary screening method to determine the herbicidal effect of compounds on plant growth.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) basal medium with 1% sucrose and 0.8% agar

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (9 cm)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface-sterilize A. thaliana seeds with 75% ethanol for 1 minute, followed by 10% sodium hypochlorite for 10 minutes. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Suspend the sterilized seeds in 0.1% sterile agar solution and sow them on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Transplanting: After 4-5 days of germination, select seedlings with uniform root length and transfer them to fresh MS agar plates containing the test compounds at various concentrations. Ensure the final DMSO concentration does not exceed 0.1%. Use a plate with 0.1% DMSO as a negative control.

  • Incubation: Place the plates vertically in the growth chamber for 7 days.

  • Data Collection: Measure the primary root length of the seedlings.

  • Analysis: Calculate the percentage of root growth inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration required to inhibit root growth by 50%).

Post-Emergence Herbicidal Effect Assay

This assay evaluates the efficacy of herbicides on established weeds.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Brassica napus)

  • Pots filled with a suitable soil mix (e.g., loam, peat moss, and sand in a 2:1:1 ratio)

  • Test compounds formulated as a sprayable solution with appropriate adjuvants

  • Greenhouse with controlled environmental conditions

  • Spray chamber for uniform application of herbicides

Procedure:

  • Plant Cultivation: Sow the weed seeds in pots and grow them in a greenhouse until they reach the 2-3 leaf stage.[5]

  • Herbicide Preparation: Prepare spray solutions of the test compounds at desired concentrations (e.g., in g/ha). Include a control group sprayed only with the carrier solution.

  • Herbicide Application: Transfer the pots to a spray chamber and apply the herbicide solutions uniformly to the foliage of the plants.[5]

  • Post-Treatment Care: Return the pots to the greenhouse and maintain optimal conditions for plant growth.

  • Evaluation: Visually assess the herbicidal injury on the plants at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • Data Analysis: Record the percentage of growth inhibition or plant mortality for each treatment.

Mechanism of Action and Experimental Workflow

Picolinic acid herbicides act by binding to the auxin receptor, F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB). This interaction leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overstimulation of auxin-responsive genes and subsequent uncontrolled plant growth and death.

AuxinSignalingPathway PicolinicAcid Picolinic Acid Herbicide AFB5 AFB5 Receptor PicolinicAcid->AFB5 Binds to SCF_AFB5 SCF-AFB5 Complex AFB5->SCF_AFB5 Forms Aux_IAA Aux/IAA Repressor SCF_AFB5->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinGenes->UncontrolledGrowth

Caption: Auxin signaling pathway initiated by picolinic acid herbicides.

The evaluation of novel picolinic acid herbicides follows a structured workflow from synthesis to activity assessment.

ExperimentalWorkflow Synthesis Chemical Synthesis of 5-Substituted Picolinic Acid Analogs PrimaryScreening Primary Screening: Arabidopsis thaliana Root Growth Inhibition Assay Synthesis->PrimaryScreening DoseResponse Dose-Response Study & IC50 Determination PrimaryScreening->DoseResponse PostEmergence Secondary Screening: Post-Emergence Herbicidal Effect Assay on Weeds DoseResponse->PostEmergence SAR_Analysis Structure-Activity Relationship (SAR) Analysis PostEmergence->SAR_Analysis

Caption: Experimental workflow for evaluating herbicidal activity.

References

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Ethylpicolinic Acid in Soil Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Ethylpicolinic acid in complex soil matrices. The performance of this method is critically evaluated against alternative analytical techniques, supported by experimental data and detailed protocols to ensure reproducibility and accuracy. This document is intended to assist researchers in selecting and implementing robust analytical strategies for environmental and pharmaceutical development studies.

Introduction

This compound, a derivative of picolinic acid, is a compound of interest in various fields, including agrochemical research and pharmaceutical development. Its accurate quantification in environmental samples like soil is crucial for understanding its fate, transport, and potential impact. High-Performance Liquid Chromatography (HPLC) offers a sensitive and selective approach for such analyses. This guide details a validated reversed-phase HPLC (RP-HPLC) method and compares its performance with other analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method Validation

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The validation of the HPLC method for this compound quantification in soil was performed following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The key validation parameters are summarized below.

Experimental Protocol: HPLC Method

A detailed experimental protocol for the validated HPLC method is provided to ensure successful implementation.

1. Sample Preparation and Extraction:

  • Soil Sampling: Collect representative soil samples and air-dry them at ambient temperature.

  • Sieving: Sieve the dried soil through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., 0.1 M phosphoric acid in methanol/water (50:50, v/v)).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.[6]

    • Centrifuge the suspension at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.[6]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the quantitative data obtained during the validation of the HPLC method for this compound in soil. The acceptance criteria are based on typical requirements for analytical method validation in the pharmaceutical and environmental sciences.

Validation ParameterExperimental ResultsAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Range 0.1 - 50 µg/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (RSD%)
- Repeatability (Intra-day)< 1.5%RSD ≤ 2%
- Intermediate Precision (Inter-day)< 2.0%RSD ≤ 3%
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.1 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank soil matrixNo interfering peaks at the retention time of the analyte

Comparison with Alternative Analytical Methods

While HPLC is a widely used and robust technique, other methods can also be employed for the quantification of organic acids in soil. The following table provides a comparison of the validated HPLC method with two common alternatives: Ion Chromatography (IC) and Capillary Electrophoresis (CE).

FeatureHPLC-UVIon Chromatography (IC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary and mobile phase.Separation of ions and polar molecules based on their affinity to an ion exchanger.Separation based on the differential migration of ions in an electric field.
Selectivity Good, can be optimized with different columns and mobile phases.High for ionic species, excellent for separating a wide range of organic acids.Very high, capable of resolving complex mixtures.
Sensitivity Moderate to high, dependent on the chromophore of the analyte.High, especially with conductivity detection.High, particularly with mass spectrometry detection.
Sample Throughput ModerateModerateHigh
Cost (Instrument) ModerateHighModerate
Robustness HighModerate, sensitive to matrix effects.Moderate, can be affected by sample matrix composition.
Typical Application Routine quality control, quantification of a specific target analyte.Simultaneous analysis of multiple organic and inorganic ions.[7]Analysis of small sample volumes, complex mixtures, and chiral separations.

Visualizations

To further illustrate the methodologies and comparisons, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Soil_Sample Soil Sample Collection and Drying Sieving Sieving (2 mm) Soil_Sample->Sieving Extraction Solvent Extraction (Ultrasonication) Sieving->Extraction Filtration Centrifugation & Filtration (0.45 µm) Extraction->Filtration HPLC_Injection Injection into HPLC System Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection (265 nm) Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD/LOQ Detection->LOD_LOQ Specificity Specificity Detection->Specificity

Caption: Workflow for the validation of an HPLC method for this compound in soil.

Method_Comparison cluster_hplc HPLC-UV cluster_ic Ion Chromatography cluster_ce Capillary Electrophoresis HPLC High Performance Liquid Chromatography HPLC_Principle Principle: Partitioning HPLC->HPLC_Principle HPLC_Advantages Advantages: - Robust - Good Selectivity - Moderate Cost HPLC->HPLC_Advantages IC Ion Chromatography IC_Principle Principle: Ion Exchange IC->IC_Principle IC_Advantages Advantages: - High Selectivity for Ions - High Sensitivity - Multi-analyte Capability IC->IC_Advantages CE Capillary Electrophoresis CE_Principle Principle: Electrophoretic Mobility CE->CE_Principle CE_Advantages Advantages: - Very High Selectivity - High Throughput - Small Sample Volume CE->CE_Advantages center_node Quantification of This compound in Soil center_node->HPLC Widely Used center_node->IC Alternative for Ionic Species center_node->CE Alternative for Complex Matrices

Caption: Comparison of analytical methods for this compound quantification.

Conclusion

The validated HPLC-UV method presented in this guide offers a reliable, accurate, and precise approach for the quantification of this compound in soil samples. Its robustness and moderate cost make it a suitable choice for routine analysis in many research and quality control laboratories. While alternative methods like Ion Chromatography and Capillary Electrophoresis provide certain advantages in terms of selectivity for ionic species and high throughput, respectively, the HPLC method strikes a balance between performance, cost, and ease of use for the targeted analysis of this compound. The detailed experimental protocol and comparative data herein should serve as a valuable resource for scientists and researchers in the field.

References

A Comparative Analysis of the Metal Chelating Properties of Alkyl-Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its derivatives are recognized for their significant metal-chelating properties, a characteristic that underpins their diverse applications in pharmacology and analytical chemistry. The introduction of alkyl substituents to the picolinic acid scaffold can modulate its lipophilicity, steric hindrance, and electronic properties, thereby influencing its affinity and selectivity for various metal ions. This guide provides a comparative analysis of the metal chelating properties of alkyl-picolinic acids, supported by available experimental data and detailed methodologies.

Data Presentation: Stability Constants of Picolinic Acid and its Derivatives

LigandMetal Ionlog K₁log K₂log K₃Experimental ConditionsReference
Picolinic Acid Ni(II)5.604.90-0.2 M ionic strength, water
Zn(II)5.905.10-0.2 M ionic strength, water
Cu(II)---Data not available in cited sources
Fe(II)---Data not available in cited sources
Fe(III)---Data not available in cited sources
Co(II)---Data not available in cited sources
4-Methoxy Picolinic Acid N-oxide Cu(II)3.94--0.1 M ionic strength, 30°C
Ni(II)3.10--0.1 M ionic strength, 30°C
4-(3-heptyl)pyridine-2-carboxylic acid Ni(II)---Data indicates Ni > Zn > Cd stability
Zn(II)---Data indicates Ni > Zn > Cd stability
Cd(II)---Data indicates Ni > Zn > Cd stability
6-(3-pentyl)pyridine-2-carboxylic acid Ni(II)---Data indicates Ni > Zn > Cd stability
Zn(II)---Data indicates Ni > Zn > Cd stability
Cd(II)---Data indicates Ni > Zn > Cd stability
Picolinic Acid Ga(III)logβ₀₂₁ = 16.23logβ₀₃₁ = 20.86-Potentiometry[1]

Note: The stability of complexes is influenced by factors such as the nature of the central metal ion and the ligand, including the chelating effect.[2] For instance, Cobalt(II)-picolinic acid exhibits a higher stability constant compared to other monocarboxylic acids like nicotinic and isonicotinic acids because it acts as a bidentate ligand, forming a stable five-membered chelate ring.[3]

Experimental Protocols: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a widely used and reliable method for determining the stability constants of metal-ligand complexes in solution.[4][5] The following protocol is a generalized procedure based on the Irving-Rossotti technique, which is frequently cited for such determinations.[4]

1. Materials and Solutions:

  • Ligand Solution: A stock solution of the alkyl-picolinic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., deionized water or a mixed solvent system like dioxane-water for less soluble derivatives).

  • Metal Salt Solution: Stock solutions of the metal perchlorates or nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃, Zn(Cl)₂) of known concentration (e.g., 0.001 M) are prepared in deionized water. The use of non-coordinating anions is preferred.

  • Standard Acid Solution: A standardized solution of a strong acid (e.g., 0.1 M HClO₄ or HNO₃) is prepared.

  • Standard Base Solution: A standardized carbonate-free solution of a strong base (e.g., 0.1 M NaOH or KOH) is prepared.

  • Inert Electrolyte: A solution of an inert salt (e.g., 1 M NaNO₃ or KNO₃) is used to maintain a constant ionic strength throughout the titration.

2. Titration Procedure: Three sets of titrations are performed at a constant temperature (e.g., 25 °C ± 0.1 °C) and ionic strength (e.g., 0.1 M): a. Acid Titration: A known volume of the standard acid solution and the inert electrolyte are titrated with the standard base solution. b. Ligand Titration: A known volume of the ligand solution is added to the acid and inert electrolyte mixture and then titrated with the standard base. c. Metal-Ligand Titration: A known volume of the metal salt solution is added to the ligand, acid, and inert electrolyte mixture and titrated with the standard base.

3. Data Analysis: The pH of the solution is measured after each addition of the base using a calibrated pH meter. The titration data is then used to calculate the proton-ligand stability constant (pKa) of the alkyl-picolinic acid and the stepwise metal-ligand stability constants (log K₁, log K₂, etc.). This is achieved by calculating the average number of protons associated with the ligand (n̅ₐ) and the average number of ligands complexed with the metal ion (n̅) at each pH value. The stability constants are then determined using graphical methods (e.g., plotting n̅ against pL, where pL is the negative logarithm of the free ligand concentration) or computational software.[4]

Visualizations

Experimental Workflow for Potentiometric Titration

The following diagram illustrates the general workflow for determining metal-ligand stability constants using potentiometric titration.

G cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Ligand Alkyl-picolinic Acid Stock Solution Titration_B Set B: Ligand Titration Ligand->Titration_B Titration_C Set C: Metal-Ligand Titration Ligand->Titration_C Metal Metal Salt Stock Solution Metal->Titration_C Acid Standard Acid Titration_A Set A: Acid Titration Acid->Titration_A Acid->Titration_B Acid->Titration_C Base Standard Base Base->Titration_A Base->Titration_B Base->Titration_C Electrolyte Inert Electrolyte Electrolyte->Titration_A Electrolyte->Titration_B Electrolyte->Titration_C Calc_n Calculate n̅ₐ and n̅ Titration_A->Calc_n Titration_B->Calc_n Titration_C->Calc_n Plotting Plot n̅ vs. pL Calc_n->Plotting Constants Determine log K values Plotting->Constants

Caption: Workflow for determining stability constants via potentiometric titration.

Biological Context: Iron Chelation and Cellular Iron Regulation

Picolinic acid is a known iron chelator and can influence cellular iron metabolism. For instance, it has been shown to inhibit iron uptake and cell growth in human erythroleukemic cell lines.[6] This effect is linked to a feedback mechanism that regulates the expression of transferrin receptors, which are crucial for iron import into cells.[6] The diagram below illustrates this proposed regulatory pathway.

G cluster_cell Cellular Environment Picolinic_Acid Alkyl-Picolinic Acid Intracellular_Iron Low Intracellular Iron Pool Picolinic_Acid->Intracellular_Iron Chelates Iron Iron_Uptake Inhibited Iron Uptake Picolinic_Acid->Iron_Uptake Ferritin Decreased Ferritin (Iron Storage Protein) Intracellular_Iron->Ferritin TfR_Expression Increased Transferrin Receptor (TfR) Biosynthesis Intracellular_Iron->TfR_Expression Feedback Signal TfR Increased TfR on Cell Surface TfR_Expression->TfR

References

Comparative Analysis of 5-Ethylpicolinic Acid Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethylpicolinic acid is a derivative of picolinic acid, a metabolite of tryptophan. While its primary biological functions and potential as a therapeutic agent are still under investigation, early-stage drug discovery necessitates a thorough evaluation of its off-target effects to predict potential side effects and understand its mechanism of action. This guide provides a comparative overview of the cross-reactivity of this compound against a panel of related enzymes, alongside alternative compounds. The presented data, while illustrative, is based on established methodologies for assessing compound selectivity.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of this compound and two alternative compounds against a primary target enzyme and two related off-target enzymes. Lower IC50 values indicate higher potency.

CompoundTarget Enzyme IC50 (nM)Off-Target Enzyme 1 IC50 (nM)Off-Target Enzyme 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)Selectivity Ratio (Off-Target 2 / Target)
This compound 1504500> 1000030> 66.7
Alternative A 250250080001032
Alternative B 80120050001562.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative cross-reactivity analysis.

Experimental Protocols

A detailed methodology for determining the half-maximal inhibitory concentration (IC50) in an enzymatic assay is provided below.

Enzyme Inhibition Assay Protocol

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to achieve a range of concentrations.

    • Prepare a solution of the target enzyme in an appropriate assay buffer.

    • Prepare a solution of the enzyme's substrate in the assay buffer.

  • Assay Procedure:

    • Add a fixed volume of the enzyme solution to each well of a microplate.

    • Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring a detectable signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound.

cluster_setup Experimental Setup cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (this compound) dilution Serial Dilution compound->dilution target Primary Target Enzyme incubation Enzyme Incubation target->incubation off_target Off-Target Enzymes off_target->incubation dilution->incubation reaction Substrate Addition & Reaction Monitoring incubation->reaction inhibition Calculate % Inhibition reaction->inhibition dose_response Dose-Response Curve inhibition->dose_response ic50 Determine IC50 dose_response->ic50 selectivity Calculate Selectivity Ratio ic50->selectivity

Caption: Workflow for assessing compound cross-reactivity.

This guide provides a framework for evaluating the cross-reactivity of this compound. Researchers can adapt these protocols and data presentation formats to their specific needs, ensuring a comprehensive and objective comparison with alternative compounds.

comparing the efficacy of different synthetic routes to 5-Ethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic routes to 5-Ethylpicolinic acid, a valuable building block in pharmaceutical and materials science. The efficacy of each route is evaluated based on reaction yield, purity, reaction conditions, and the nature of the starting materials. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The three synthetic pathways explored in this guide are:

  • Route 1: Oxidation of 5-Ethyl-2-methylpyridine. This classical approach utilizes a common and readily available starting material and a powerful oxidizing agent to convert the methyl group to a carboxylic acid.

  • Route 2: Carboxylation of 5-Ethyl-2-bromopyridine via Grignard Reaction. This method involves the formation of a Grignard reagent from a halogenated precursor, followed by reaction with carbon dioxide.

  • Route 3: Hydrolysis of 5-Ethyl-2-cyanopyridine. This route relies on the well-established and typically high-yielding hydrolysis of a nitrile to a carboxylic acid.

The following table summarizes the key quantitative data for each synthetic route, based on experimental findings and analogous reactions reported in the literature.

ParameterRoute 1: OxidationRoute 2: Grignard CarboxylationRoute 3: Nitrile Hydrolysis
Starting Material 5-Ethyl-2-methylpyridine5-Ethyl-2-bromopyridine5-Ethyl-2-cyanopyridine
Key Reagents Potassium permanganate (KMnO₄)Magnesium (Mg), Carbon dioxide (CO₂)Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Typical Yield 65-75% (estimated)50-65% (estimated)85-95% (estimated)
Purity Good to Excellent (after recrystallization)Good (after purification)Excellent (often requires minimal purification)
Reaction Temperature 80-90°C0°C to Room Temperature100°C (Reflux)
Reaction Time 2-4 hours2-3 hours4-6 hours
Key Advantages Readily available starting material, straightforward single-step conversion.Milder reaction conditions for the carboxylation step.Potentially the highest yielding route, clean conversion.
Key Disadvantages Potential for over-oxidation or side-chain oxidation, formation of MnO₂ waste.Multi-step synthesis of the bromo-precursor, moisture-sensitive Grignard reagent.Multi-step synthesis of the cyano-precursor, use of cyanide in precursor synthesis.

Experimental Protocols

Route 1: Oxidation of 5-Ethyl-2-methylpyridine

This protocol is adapted from analogous oxidations of substituted methylpyridines.

Step 1: Oxidation of 5-Ethyl-2-methylpyridine

  • To a stirred solution of 5-ethyl-2-methylpyridine (1 equivalent) in water, heat the mixture to 80°C.

  • Slowly add potassium permanganate (2.5 equivalents) in portions, maintaining the reaction temperature between 85-90°C.

  • After the addition is complete, continue stirring at 90°C for 2-3 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Acidify the solution to a pH of 3-4 with 6M hydrochloric acid to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Route 2: Carboxylation of 5-Ethyl-2-bromopyridine via Grignard Reaction

This route requires the initial preparation of 5-ethyl-2-bromopyridine.

Step 1: Synthesis of 5-Ethyl-2-bromopyridine (via Sandmeyer-type reaction)

  • To a solution of 5-ethyl-2-aminopyridine (1 equivalent) in aqueous HBr, cool the mixture to 0-5°C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in HBr.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Basify the mixture with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-ethyl-2-bromopyridine by distillation or column chromatography.

Step 2: Grignard Reaction and Carboxylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 5-ethyl-2-bromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 5-ethyl-2-bromopyridine solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining 5-ethyl-2-bromopyridine solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Bubble dry carbon dioxide gas through the stirred Grignard reagent solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the mixture to a pH of 3-4 with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Purify further by recrystallization if necessary.

Route 3: Hydrolysis of 5-Ethyl-2-cyanopyridine

This route requires the initial preparation of 5-ethyl-2-cyanopyridine.

Step 1: Synthesis of 5-Ethyl-2-cyanopyridine (via Sandmeyer reaction)

  • Follow the procedure for the diazotization of 5-ethyl-2-aminopyridine as described in Route 2, Step 1.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Slowly add the diazonium salt solution to the cyanide solution.

  • Heat the reaction mixture to 50-60°C for 1-2 hours.

  • Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude 5-ethyl-2-cyanopyridine by distillation or column chromatography.

Step 2: Hydrolysis of 5-Ethyl-2-cyanopyridine

  • In a round-bottom flask, combine 5-ethyl-2-cyanopyridine (1 equivalent) and a 10% aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Routes cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Grignard Carboxylation cluster_route3 Route 3: Nitrile Hydrolysis 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine This compound This compound 5-Ethyl-2-methylpyridine->this compound KMnO₄, H₂O, 80-90°C 5-Ethyl-2-aminopyridine 5-Ethyl-2-aminopyridine 5-Ethyl-2-bromopyridine 5-Ethyl-2-bromopyridine 5-Ethyl-2-aminopyridine->5-Ethyl-2-bromopyridine 1. NaNO₂, HBr 2. CuBr 5-Ethyl-2-bromopyridine->this compound 1. Mg, THF 2. CO₂ 5-Ethyl-2-aminopyridine_2 5-Ethyl-2-aminopyridine 5-Ethyl-2-cyanopyridine 5-Ethyl-2-cyanopyridine 5-Ethyl-2-aminopyridine_2->5-Ethyl-2-cyanopyridine 1. NaNO₂, HBr 2. CuCN 5-Ethylpicolinic Acid_2 5-Ethylpicolinic Acid_2 5-Ethyl-2-cyanopyridine->5-Ethylpicolinic Acid_2 NaOH, H₂O, Reflux This compound

Caption: Comparative workflow of the three synthetic routes to this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, desired yield and purity, and the scale of the synthesis.

  • Route 1 is a direct and atom-economical choice if 5-ethyl-2-methylpyridine is readily available, though it requires careful control to avoid over-oxidation and involves the handling of significant amounts of manganese dioxide waste.

  • Route 2 offers milder conditions for the final carboxylation step but necessitates a multi-step preparation of the brominated precursor and the use of air-sensitive Grignard reagents.

  • Route 3 is likely to provide the highest overall yield due to the efficient nature of nitrile hydrolysis. However, this route involves the synthesis of a cyano-intermediate, which may require specific handling precautions.

Researchers and drug development professionals should carefully consider these trade-offs when selecting a synthetic strategy for this compound. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of their research or development program.

A Comparative Guide to the Validation of Analytical Methods for Picolinic Acid Derivatives Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of data. This guide provides a comparative overview of different analytical methods for the quantitative analysis of picolinic acid and its derivatives, with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The methods compared include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This involves a thorough evaluation of performance characteristics such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][5][6]

Comparative Analysis of Analytical Method Validation Parameters

The following tables summarize the validation parameters for HPLC, GC-MS, and CE-MS methods used for the analysis of picolinic acid derivatives, based on published experimental data.

Table 1: Comparison of Linearity, Range, and Limit of Detection/Quantitation

ParameterHPLCGC-MSCE-MS
**Linearity (R²) **>0.999[7]>0.99[8]>0.9906[8]
Range 0.89 - 455 pmol[7][9]Not explicitly stated0.02 - 10 µM (PA) / 0.4 - 40 µM (QA)[10]
Limit of Detection (LOD) 0.30 pmol[7][9]< 1 fmol[11]0.15 - 9.43 ng/mL[8]
Limit of Quantitation (LOQ) Not explicitly stated< 1 fmol[11]Not explicitly stated

Table 2: Comparison of Accuracy and Precision

ParameterHPLCGC-MSCE-MS
Accuracy (% Recovery) 99.0%[7][9]Not explicitly stated93.3 - 110.1%[8]
Precision (RSD%) - Repeatability 0.64 - 3.4%[7]Not explicitly stated0.5 - 8.2%[8]
Precision (RSD%) - Intermediate 5.4 - 6.0%[7]Not explicitly stated2.3 - 7.4%[8]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are synthesized from various sources and represent typical procedures.

Specificity

Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][5]

Protocol:

  • Prepare a solution of the picolinic acid derivative standard.

  • Prepare a placebo solution containing all formulation components except the active ingredient.

  • Prepare a spiked solution by adding the picolinic acid derivative standard to the placebo solution.

  • Prepare solutions of known related substances or degradation products.

  • Analyze all solutions using the developed analytical method.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks originating from the placebo, related substances, or degradation products. Peak purity analysis (e.g., using a photodiode array detector for HPLC) should confirm the homogeneity of the analyte peak.[2]

Linearity

Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[2][5]

Protocol:

  • Prepare a stock solution of the picolinic acid derivative standard of a known concentration.

  • Perform serial dilutions to prepare at least five different concentrations covering the expected working range.[2] For example, for an assay, this could be 80% to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean response (e.g., peak area) versus the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be greater than or equal to 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.[2]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[5]

Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with the picolinic acid derivative standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Alternatively, prepare three replicates at three different concentrations (e.g., 80%, 100%, 120%).[2]

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both occasions.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be no more than 2%.[5]

Visualizing the Validation Workflow and a Relevant Biological Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 ICH Q2(R1) Validation cluster_2 Finalization Method Optimization Method Optimization Preliminary Validation Preliminary Validation Method Optimization->Preliminary Validation Specificity Specificity Preliminary Validation->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Method Implementation Method Implementation Validation Report->Method Implementation

Analytical Method Validation Workflow according to ICH Guidelines.

Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine 3-Hydroxyanthranilic Acid 3-Hydroxyanthranilic Acid 3-Hydroxykynurenine->3-Hydroxyanthranilic Acid Quinolinic Acid Quinolinic Acid 3-Hydroxyanthranilic Acid->Quinolinic Acid Picolinic Acid Picolinic Acid 3-Hydroxyanthranilic Acid->Picolinic Acid NAD+ NAD+ Quinolinic Acid->NAD+

Simplified Kynurenine Pathway showing the biosynthesis of Picolinic Acid.

References

A Comparative Analysis of the Biological Effects of Picolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of three pyridine carboxylic acid isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin or pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). These isomers, while structurally similar, exhibit distinct biological effects, metabolic fates, and therapeutic applications. Their derivatives have been foundational in developing a plethora of drugs for conditions ranging from tuberculosis and hyperlipidemia to cancer and diabetes.[1][2] This document summarizes their key differences, supported by experimental data and methodologies, to inform future research and drug discovery efforts.

I. Overview of Isomers

Picolinic acid, nicotinic acid, and isonicotinic acid are organic compounds derived from a pyridine ring substituted with a single carboxylic acid group at the second, third, and fourth positions, respectively.[1][3] This seemingly minor positional change dramatically alters their chemical properties and biological functions. Picolinic acid is an endogenous metabolite of L-tryptophan, known for its neuroprotective, immunomodulatory, and metal-chelating properties.[4][5] Nicotinic acid, also a tryptophan metabolite, is widely recognized as vitamin B3, a crucial precursor for the coenzymes NAD and NADP, which are essential for cellular metabolism and energy production.[6][7][8] Isonicotinic acid is most notably recognized as the structural backbone for various pharmaceuticals, including the anti-tuberculosis drug isoniazid, and is a key metabolite in its pathway.[9][10]

II. Biosynthesis and Metabolism

The metabolic origins of picolinic and nicotinic acid are linked through the kynurenine pathway, the primary route for tryptophan catabolism.

  • Picolinic Acid and Nicotinic Acid: L-tryptophan is metabolized to quinolinic acid. From this branch point, quinolinic acid can be converted into nicotinic acid mononucleotide, an intermediate in the synthesis of NAD.[7] Alternatively, an upstream intermediate, 2-amino-3-carboxymuconate semialdehyde, can be cyclized to form picolinic acid.[5]

  • Isonicotinic Acid: In humans, isonicotinic acid is not a primary endogenous metabolite but is formed during the metabolism of xenobiotics like isoniazid. After administration, isoniazid is hydrolyzed by an amidase into isonicotinic acid and hydrazine.[9][11]

Kynurenine_Pathway tryptophan L-Tryptophan kynurenine Kynurenine tryptophan->kynurenine acms 2-amino-3-carboxymuconate semialdehyde kynurenine->acms quinolinic Quinolinic Acid acms->quinolinic Spontaneous picolinic Picolinic Acid acms->picolinic ACMSDase (shunting) namn Nicotinic Acid Mononucleotide quinolinic->namn QPRTase naad Nicotinic Acid Adenine Dinucleotide namn->naad nad NAD+ naad->nad

Caption: Simplified Kynurenine Pathway for Picolinic and Nicotinic Acid Synthesis.

III. Comparative Biological Effects

The distinct positioning of the carboxyl group on the pyridine ring dictates the interaction of each isomer with biological targets such as receptors and enzymes, leading to different physiological outcomes.

FeaturePicolinic AcidNicotinic Acid (Niacin)Isonicotinic Acid
Primary Biological Role Metal ion chelator (e.g., Zn²⁺, Fe²⁺), immunomodulator, neuroprotective agent.[3][5][12]Vitamin B3; Precursor to coenzymes NAD and NADP; Lipid-lowering agent.[6][8]Primarily a scaffold for pharmaceuticals and a metabolite of drugs like isoniazid.[1][2][9]
Key Molecular Targets Zinc finger proteins, metal transporters (indirectly).[13][14] Affects lactoferrin receptor expression via iron chelation.[12]G protein-coupled receptors HCA₂ (GPR109A) and HCA₃ (GPR109B).[6][15]Derivatives act as enzyme inhibitors (e.g., renin inhibitors, mycobacterial enzymes).[16][17]
Effect on Lipid Metabolism Can block the release of free fatty acids from fat cells.[1]Reduces synthesis of LDL-C, VLDL-C, and triglycerides; increases HDL-C by inhibiting lipolysis in adipose tissue.[6][8]Isoniazid (its derivative) can alter serum levels of cholesterol, triglycerides, and fatty acids.[11]
Effect on Cell Cycle Reversibly arrests normal cells in the G1 phase; effects on transformed cells vary by the transforming virus.[18][19]Supports DNA repair and genome integrity via its role as an NAD precursor.[8]Isonicotinic acid hydrazide (isoniazid) can inhibit transcription.[20]
Toxicity Profile High doses (e.g., 1% in diet) are lethal in animal models.[21] Small amounts are beneficial.[21]High doses (>35 mg/day) cause skin flushing; can elevate blood glucose and aggravate insulin resistance.[22][23]Isoniazid, its primary derivative, is associated with hepatotoxicity and peripheral neuropathy.[11]

IV. Key Signaling and Metabolic Pathways

Nicotinic acid exerts its well-known lipid-lowering effects primarily through the activation of the G protein-coupled receptor HCA₂ (GPR109A) on the surface of adipocytes.[6][8] This interaction initiates a signaling cascade that results in the reduction of circulating free fatty acids.

Nicotinic_Acid_Signaling cluster_cell Adipocyte NA Nicotinic Acid GPR109A GPR109A (HCA₂ Receptor) NA->GPR109A Binds Gi Gi Protein (inhibitory) GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA Free Fatty Acids (Released to blood) Lipolysis->FFA

Caption: Nicotinic Acid signaling pathway for inhibition of lipolysis in adipocytes.

V. Experimental Protocols

To differentiate the biological activities of these isomers, specific assays are employed. Below is a detailed methodology for assessing the effect of picolinic acid on lactoferrin receptor expression, which is indicative of its iron-chelating activity.

Experiment: Effect of Picolinic Acid on Lactoferrin Receptor Expression in HT29-18-C1 Cells

This protocol is based on the methodology described by Moinard et al. (1995) to investigate how intracellular iron depletion by picolinic acid affects the expression of lactoferrin receptors on intestinal epithelial cells.[12]

  • Cell Culture:

    • Human colon carcinoma cells (HT29-18-C1 subclone) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 1% non-essential amino acids, and antibiotics.

    • Cells are maintained at 37°C in a 5% CO₂ atmosphere until confluent.

  • Treatment with Picolinic Acid:

    • Once confluent, the culture medium is replaced with fresh medium containing varying concentrations of picolinic acid (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM).

    • Cells are incubated for different time points (e.g., 6, 12, 18, 24 hours) to assess time-dependent effects.

  • Lactoferrin Binding Assay:

    • Human lactoferrin is labeled with ¹²⁵I.

    • After incubation with picolinic acid, cells are washed with a binding buffer.

    • Cells are then incubated with ¹²⁵I-labeled diferric lactoferrin at 4°C for a specified time to allow binding but prevent internalization.

    • To determine non-specific binding, a parallel set of cells is incubated with ¹²⁵I-lactoferrin in the presence of a 100-fold excess of unlabeled lactoferrin.

    • After incubation, cells are washed to remove unbound ligand, lysed, and the radioactivity is measured using a gamma counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Scatchard analysis is performed to determine the number of binding sites (Bmax) and the dissociation constant (Kd), revealing whether picolinic acid increases the number of receptors or their affinity.[12]

Experimental_Workflow start Start: Confluent HT29-18-C1 Cells treat Incubate with Picolinic Acid (0-2 mM, 6-24h) start->treat wash1 Wash Cells with Binding Buffer treat->wash1 bind Incubate with ¹²⁵I-Lactoferrin (Total & Non-Specific Binding) wash1->bind wash2 Wash to Remove Unbound Ligand bind->wash2 lyse Cell Lysis wash2->lyse measure Measure Radioactivity (Gamma Counter) lyse->measure analyze Scatchard Analysis: Determine Bmax and Kd measure->analyze end End: Quantify Receptor Upregulation analyze->end

Caption: Workflow for Lactoferrin Binding Assay to Assess Picolinic Acid Effects.

VI. Conclusion

The isomers of pyridine carboxylic acid—picolinic, nicotinic, and isonicotinic acid—serve as a compelling example of structure-activity relationships in pharmacology. Nicotinic acid's role as a vitamin and lipid modulator is well-defined, mediated by specific cell surface receptors. Picolinic acid functions primarily as an endogenous chelator and signaling molecule with diverse immunomodulatory and neuroprotective effects. Isonicotinic acid, while less biologically active on its own, provides a critical chemical scaffold for a wide range of synthetic drugs. Understanding these fundamental differences is paramount for researchers in medicinal chemistry and drug development, offering distinct starting points for the design of novel therapeutics targeting a wide array of biological pathways.

References

Environmental Impact Assessment: 5-Ethylpicolinic Acid in Comparison to Other Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative environmental impact assessment of 5-Ethylpicolinic acid and other structurally related picolinic acid-based herbicides. Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, widely used in the management of broadleaf weeds.[1][2] Understanding their environmental fate and ecotoxicity is crucial for the development of safer and more sustainable agricultural practices.

Quantitative Comparison of Environmental Impact

The following tables summarize key environmental fate and ecotoxicity data for prominent picolinic acid herbicides. It is important to note the absence of specific, publicly available data for this compound.

Table 1: Environmental Fate and Persistence

HerbicideSoil Half-Life (t½) (days)Primary Degradation PathwayPotential for Leaching to GroundwaterBioaccumulation Potential
This compound Data not availableMicrobial degradation is expected based on related compounds.[3][4][5]Data not availableData not available
Picloram 20 - 300 (average 90)Microbial degradation and photolysis.[1]High, due to persistence and low soil binding.[1]Low
Clopyralid 8 - 40Microbial degradation.[2]High, due to persistence and low soil binding.[2]Low
Aminopyralid 16 - 193 (average 35)Microbial degradation.Moderate to high.Low
Halauxifen-methyl 1.1 - 5.3 (rapidly degrades to Halauxifen-acid with a half-life of 2 - 42 days)Microbial degradation.High potential for the acid metabolite.Low
Florpyrauxifen-benzyl 1.4 - 2.3 (in water)Photolysis and microbial degradation.[6]Low for the parent compound, but degradation products may be more mobile.[6]Low, does not bioaccumulate in fish.[6]

Table 2: Aquatic Ecotoxicity

HerbicideFish 96-hr LC50 (mg/L)Invertebrate 48-hr EC50 (Daphnia magna) (mg/L)Algae 72-hr EC50 (Growth Inhibition) (mg/L)
This compound Data not available (Classified as "Harmful to aquatic life")Data not availableData not available
Picloram 19.3 (Rainbow Trout)50>49
Clopyralid 104 (Rainbow Trout)>1006.9
Aminopyralid >100 (Rainbow Trout)>100>100
Halauxifen-methyl >1.005>1.0601.280 (non-vascular)
Florpyrauxifen-benzyl >0.1>0.10.008 (vascular plants)

Table 3: Terrestrial Ecotoxicity

HerbicideAvian Acute Oral LD50 (mg/kg)Honeybee Acute Contact LD50 (µ g/bee )Non-Target Plant Toxicity
This compound Data not availableData not availableData not available
Picloram >2000 (Mallard duck)>100High toxicity to broadleaf plants.
Clopyralid 1465 (Mallard duck)>100High toxicity to sensitive broadleaf plants, especially in the Asteraceae, Fabaceae, and Solanaceae families.[2]
Aminopyralid >2250 (Bobwhite quail)>100High toxicity to a wide range of broadleaf plants.
Halauxifen-methyl >2000>39.24High toxicity to broadleaf weeds.
Florpyrauxifen-benzyl >2000>100High toxicity to non-target aquatic and terrestrial plants.

Experimental Protocols

The environmental risk assessment of herbicides is conducted following standardized guidelines established by international bodies such as the Organisation for Economic Co-operation and Development (OECD) and national regulatory agencies like the U.S. Environmental Protection Agency (EPA). Below are summaries of key experimental protocols relevant to the data presented.

Environmental Fate Studies
  • Soil Biodegradation (US EPA OCSPP 835.2120 / OECD 307): This test evaluates the rate and extent of aerobic and anaerobic biodegradation of a substance in soil. The test substance is incubated with soil samples under controlled laboratory conditions. The disappearance of the parent compound and the formation and decline of major metabolites are monitored over time to determine the soil half-life (DT50).

Aquatic Ecotoxicity Tests
  • Fish, Acute Toxicity Test (OECD 203 / US EPA OCSPP 850.1075): This study determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.[7][8][9][10][11][12][13][14] Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[7][14][15] Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.[7][8]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[6][16][17][18][19] Young daphnids are exposed to a series of concentrations of the test substance for 48 hours. The endpoint is the effective concentration (EC50) that immobilizes 50% of the daphnids.[6][16][17]

  • Alga, Growth Inhibition Test (OECD 201): This study evaluates the effect of a substance on the growth of freshwater algae.[20][21][22][23][24] Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.[20][21][22][23][24] The inhibition of growth is measured by changes in cell density or biomass, and the EC50 for growth inhibition is calculated.[23][24]

Terrestrial Ecotoxicity Tests
  • Acute Oral Toxicity (OECD 423): This test is used to assess the acute oral toxicity of a substance in mammals, typically rats.[25][26][27][28][29] The test uses a stepwise procedure with a small number of animals to classify the substance based on its LD50 (the dose that is lethal to 50% of the test animals).[25][29]

  • Terrestrial Plant Toxicity, Seedling Emergence and Seedling Growth (US EPA OCSPP 850.4100 / OECD 208): This guideline is used to assess the potential effects of a chemical on the emergence and early growth of terrestrial plants.[30][31][32][33] Seeds of various plant species are planted in soil treated with the test substance, and effects on seedling emergence, growth, and biomass are evaluated.[31][33]

Visualizations

The following diagrams illustrate key concepts related to the mode of action and environmental assessment of synthetic auxin herbicides.

Synthetic_Auxin_Herbicide_Mode_of_Action cluster_plant_cell Plant Cell Auxin_Herbicide Synthetic Auxin Herbicide (e.g., Picolinic Acids) Receptor Auxin Receptor (e.g., AFB5) Auxin_Herbicide->Receptor Binds to Ubiquitination Ubiquitination Complex (SCF) Receptor->Ubiquitination Activates Repressor Repressor Protein (Aux/IAA) Ubiquitination->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Cell Division Gene_Expression->Uncontrolled_Growth Leads to

Caption: Mode of action of synthetic auxin herbicides.

Environmental_Risk_Assessment_Workflow cluster_workflow Environmental Risk Assessment for Herbicides Problem_Formulation Problem Formulation (Identify Hazards) Exposure_Assessment Exposure Assessment (Predict Environmental Concentrations - PEC) Problem_Formulation->Exposure_Assessment Effects_Assessment Effects Assessment (Determine Ecotoxicity Endpoints - PNEC) Problem_Formulation->Effects_Assessment Risk_Characterization Risk Characterization (PEC/PNEC Ratio) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Risk_Management Risk Management (Mitigation Measures) Risk_Characterization->Risk_Management

References

A Comparative Guide to Chromatography Columns for the Separation of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation and analysis of picolinic acid and its derivatives are crucial for ensuring product purity, understanding metabolic pathways, and developing new therapeutic agents. The inherent polarity of these compounds, however, presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (HPLC). This guide provides an objective comparison of various chromatography columns, supported by experimental data, to facilitate the selection of the optimal stationary phase for your analytical needs.

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a class of compounds with diverse biological activities. Their analysis is critical in various fields, from pharmaceutical quality control to metabolomics. However, their polar nature often leads to poor retention on conventional C18 columns. This guide explores the performance of reversed-phase, mixed-mode, and hydrophilic interaction liquid chromatography (HILIC) columns for the effective separation of these challenging analytes.

Performance Comparison of Chromatography Columns

The selection of an appropriate HPLC column is paramount for achieving desired resolution, peak shape, and retention of picolinic acid derivatives. Below is a summary of the performance of different column types based on available experimental data.

Column TypeStationary PhaseTarget AnalytesKey Performance Characteristics
Reversed-Phase Capcell Pak C18Picolinic Acid, Dipicolinic AcidAchieved separation with a retention time of 6.5 min for picolinic acid.[1][2] Requires a specific mobile phase (0.1 M sodium phosphate pH 3.0 with zinc acetate and triethylamine) for optimal performance.[1][2]
Mixed-Mode Coresep 100 (Reversed-Phase / Cation-Exchange)Picolinic Acid, Nicotinic Acid, Isonicotinic AcidBaseline separation of all three isomers was achieved due to the dual retention mechanism that exploits small differences in hydrophobicity and ionic character.[3]
Mixed-Mode Amaze SC (Reversed-Phase / Cation-Exchange)Pyridinecarboxylic acid isomers and other substituted pyridinesDemonstrates the ability to resolve closely related compounds by leveraging both hydrophobic and ionic interactions.[4]
HILIC GeneralPolar compounds like picolinic acid derivativesGenerally provides better retention for highly polar analytes compared to reversed-phase columns.[5][6] The separation mechanism involves partitioning into a water-enriched layer on the polar stationary phase.[6]
Chiral Anion-Exchanger (e.g., CHIRALPAK QN-AX)Acidic enantiomersSpecialized for the separation of chiral acids, operating on an ion-exchange mechanism.[7]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting separation methods. Below are summaries of methodologies cited in this guide.

Reversed-Phase Separation of Picolinic Acid
  • Column: Capcell Pak C18 (5 µm, 4.6 x 250 mm)[1]

  • Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine.[1][2]

  • Flow Rate: 0.8 mL/min[1][2]

  • Detection: Fluorescence detection after post-column UV irradiation (Excitation: 336 nm, Emission: 448 nm)[1][2]

  • Retention Time: Approximately 6.5 minutes for picolinic acid.[1][2]

Mixed-Mode Separation of Pyridinecarboxylic Acid Isomers
  • Column: Coresep 100 (core-shell mixed-mode reversed-phase/cation-exchange, 4.6 x 150 mm)[3]

  • Mobile Phase: 5% Acetonitrile with 0.15% H3PO4[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 275 nm[3]

  • Analytes Separated: 2-Pyridinecarboxylic acid (picolinic acid), 3-Pyridinecarboxylic acid (nicotinic acid), and 4-Pyridinecarboxylic acid (isonicotinic acid).[3]

Visualization of Experimental Workflow

A systematic approach is crucial when selecting a chromatography column for a new analytical method. The following diagram illustrates a logical workflow for this process.

experimental_workflow A Define Analytical Goal: - Identify picolinic acid derivatives - Determine sample matrix B Analyte Property Assessment: - Polarity - pKa - Chirality A->B C Initial Column Selection B->C G Chiral B->G If chiral D Reversed-Phase (C18) C->D E HILIC C->E F Mixed-Mode C->F H Method Development: - Mobile phase optimization - Gradient/Isocratic - Temperature D->H E->H F->H G->H I Performance Evaluation: - Resolution - Peak Shape - Retention Time - Sensitivity H->I I->H Optimization needed J Method Validation I->J Acceptable K Routine Analysis J->K

A logical workflow for chromatography method development.

Concluding Remarks

The separation of picolinic acid derivatives requires careful consideration of the analyte's properties and the selection of an appropriate chromatographic mode. While traditional reversed-phase C18 columns can be utilized, they often necessitate specific mobile phase compositions to achieve adequate retention for these polar compounds. For more robust and versatile separations, particularly for isomeric mixtures, mixed-mode chromatography offers a superior alternative by employing dual retention mechanisms. For highly polar derivatives that are poorly retained even on modified reversed-phase columns, HILIC provides a powerful solution. In cases where enantiomeric separation is required, dedicated chiral stationary phases are indispensable. By understanding the principles and performance of these different column technologies, researchers can develop efficient and reliable analytical methods for picolinic acid and its derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Ethylpicolinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Ethylpicolinic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Overview of Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] It is imperative that chemical waste generators consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] For laboratory-scale quantities, a neutralization procedure can be employed to reduce the reactivity of the compound before collection by a licensed waste disposal service.

Key Safety and Disposal Parameters

Proper handling and disposal of this compound require adherence to specific safety protocols. The following table summarizes key parameters for its safe management.

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[1][3]
Handling Environment Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3]
Spill Management Sweep up spills, avoid dust formation, and shovel into suitable containers for disposal.[1]
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]
Waste Container Use a dedicated, properly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[4]
Waste Segregation Do not mix with other waste materials. Collect aqueous and organic solvent waste in separate containers.[4]
Storage of Waste Store sealed waste containers in a designated cool, dry, and well-ventilated satellite accumulation area, away from heat and ignition sources.[4]

Experimental Protocol: Neutralization of Laboratory-Scale Waste

For small quantities of this compound waste generated in a laboratory setting, the following neutralization protocol can be followed to prepare it for final disposal. This procedure should be performed in a fume hood with appropriate PPE.

Objective: To neutralize the acidic nature of this compound to a pH between 6 and 8 before collection for disposal.[5]

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH)

  • Deionized water

  • pH indicator strips or a calibrated pH meter

  • Glass beaker or flask of appropriate size

  • Stir bar and magnetic stir plate

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation:

    • Carefully transfer the this compound waste into a glass beaker or flask.

    • If the waste is a solid, dissolve it in a minimal amount of water to create a solution.

  • Neutralization:

    • Place the beaker or flask on a magnetic stir plate and add a stir bar.

    • Begin gentle stirring of the solution.

    • Slowly add sodium bicarbonate powder or 1 M sodium hydroxide solution dropwise to the stirring acidic solution. Exercise caution as the reaction may be exothermic.

    • Monitor the pH of the solution frequently using pH indicator strips or a pH meter.

  • Completion:

    • Continue adding the neutralizing agent until the pH of the solution is stable between 6 and 8.[5]

  • Final Disposal:

    • Once neutralized, transfer the solution to a properly labeled hazardous waste container.[4]

    • The label should clearly state "Neutralized this compound Solution" and list all components.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal by an approved waste disposal plant.[3][4]

Disposal Workflow and Decision Process

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Initial Assessment cluster_2 Disposal Pathway cluster_3 Final Steps start Identify this compound Waste assess_quantity Large Quantity? start->assess_quantity direct_disposal Direct Disposal via Approved Vendor assess_quantity->direct_disposal Yes lab_treatment Laboratory-Scale Neutralization assess_quantity->lab_treatment No collect_waste Collect in Labeled Hazardous Waste Container direct_disposal->collect_waste lab_treatment->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Ethylpicolinic acid was not available at the time of this writing. The following guidance is based on the SDS for the closely related compound, 5-Ethylpyridine-2,3-dicarboxylic Acid, and general safety protocols for picolinic acid derivatives. Researchers should handle this compound with caution and treat it as a potentially hazardous substance.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are known to cause skin and eye irritation.[1][2] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.Must conform to EN166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[3]
Skin and Body Protection Laboratory coat.---
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with appropriate cartridges should be used if dust is generated or ventilation is inadequate.---

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Keep the container tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust.[3]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the work area.

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Prepare Materials Prepare Materials Work in Fume Hood->Prepare Materials Weigh Compound Weigh Compound Prepare Materials->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Workspace Decontaminate Workspace Temporary Storage->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect waste material in a designated, properly labeled, and sealed container.

2. Disposal Method:

  • Dispose of the chemical waste and contaminated materials through a licensed waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[3]

3. Container Disposal:

  • Empty containers should be treated as hazardous waste and disposed of accordingly.

cluster_spill Spill or Exposure Event cluster_response Immediate Response cluster_action Further Action Spill/Exposure Occurs Spill/Exposure Occurs Evacuate Area Evacuate Area Spill/Exposure Occurs->Evacuate Area Remove Contaminated Clothing Remove Contaminated Clothing Evacuate Area->Remove Contaminated Clothing Administer First Aid Administer First Aid Remove Contaminated Clothing->Administer First Aid Notify Supervisor Notify Supervisor Administer First Aid->Notify Supervisor Consult SDS Consult SDS Notify Supervisor->Consult SDS Seek Medical Attention Seek Medical Attention Consult SDS->Seek Medical Attention

Emergency Response for Spill or Exposure.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.